2-Nitrotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZTCDQAHEYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2, Array | |
| Record name | O-NITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID4025791 | |
| Record name | 2-Nitrotoluene | |
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Molecular Weight |
137.14 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrotoluene is a light yellow oily liquid with a characteristic odor of aromatic nitro compounds. Sinks in water. Derived from toluene by nitration and separation by fractional distillation. Flash point 223 °F., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 degrees F.]; [NIOSH], YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 °F.] | |
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Boiling Point |
431.1 °F at 760 mmHg (NTP, 1992), 222 °C, 432 °F | |
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Flash Point |
223 °F (NTP, 1992), 95 °C, 95 °C; open cup, 106 °C; 223 °F (Closed cup), 95 °C c.c., 223 °F | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, petroleum ether, SOL IN CHLOROFORM, Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether, In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.044 (very poor), 0.07% | |
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Density |
1.1622 at 66.2 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.1622 at 19 °C/15 °C, Relative density (water = 1): 1.16, 1.16 | |
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Vapor Density |
4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73 | |
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Vapor Pressure |
0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.6 mmHg at 140 °F (NTP, 1992), 0.18 [mmHg], 0.185 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02, 0.1 mmHg | |
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Color/Form |
Yellowish liquid at ordinary temperature, Yellow liquid [Note: A solid below 25 degrees F] | |
CAS No. |
88-72-2, 1321-12-6 | |
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Melting Point |
14.9 °F (NTP, 1992), -9.55 °C (alpha-form); -3.85 °C (beta-form), -10 °C, 25 °F | |
| Record name | O-NITROTOLUENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |
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| Record name | o-NITROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-nitrotoluene (also known as o-nitrotoluene). The document details its physical and spectroscopic characteristics, provides established experimental protocols for its synthesis and key reactions, and discusses its relevance as a chemical intermediate. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Identification
This compound is an aromatic organic compound with the chemical formula C₇H₇NO₂. Its structure consists of a benzene ring substituted with a methyl group (-CH₃) and a nitro group (-NO₂) at adjacent (ortho) positions.
| Identifier | Value |
| IUPAC Name | 1-Methyl-2-nitrobenzene[1][2] |
| CAS Number | 88-72-2 |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol [1] |
| Canonical SMILES | CC1=CC=CC=C1--INVALID-LINK--[O-][1] |
| InChI Key | PLAZTCDQAHEYBI-UHFFFAOYSA-N[1][3][4] |
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physical and Chemical Properties
This compound is a pale yellow, oily liquid at room temperature with a faint aromatic odor.[1] It is combustible and has low solubility in water but is soluble in common organic solvents such as ethanol, ether, and benzene.
| Property | Value | Reference |
| Appearance | Pale yellow liquid | [2] |
| Melting Point | -9.3 °C | [5] |
| Boiling Point | 222 °C | [2] |
| Density | 1.162 g/cm³ at 20 °C | [1] |
| Solubility in Water | 652 mg/L at 30 °C | [5] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [2] |
| Flash Point | 106 °C (closed cup) | |
| Refractive Index (n²⁰/D) | 1.546 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet for the methyl protons and a complex multiplet for the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.56 | s | 3H | -CH₃ |
| ~7.30 - 7.33 | m | 2H | Ar-H (H4, H6) |
| ~7.45 - 7.50 | m | 1H | Ar-H (H5) |
| ~7.90 - 7.93 | m | 1H | Ar-H (H3) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~20.05 | -CH₃ |
| ~124.29 | C3 |
| ~126.64 | C4 |
| ~132.51 | C6 |
| ~132.80 | C5 |
| ~133.21 | C1 |
| ~148.29 | C2 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the nitro group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1525 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |
| ~780 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 137. A prominent fragment is observed at m/z 120, which is characteristic of ortho-nitrotoluene and results from the loss of a hydroxyl radical (•OH) via an intramolecular hydrogen transfer from the methyl group to the nitro group (the "ortho effect").[6][7]
Diagram 2: Mass Spectrometry Fragmentation of this compound
Key fragmentation pathway of this compound in mass spectrometry.
Experimental Protocols
Synthesis of this compound via Nitration of Toluene
This protocol describes the synthesis of a mixture of nitrotoluene isomers, from which this compound is the major product.
Diagram 3: Workflow for the Synthesis of this compound
General workflow for the synthesis and purification of this compound.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Cyclohexane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the toluene and cool it to below 0 °C in an ice-salt bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the toluene with vigorous stirring, ensuring the reaction temperature does not exceed 5 °C.[8] The addition typically takes 1-2 hours.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2 hours.[8]
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Extract the aqueous layer with cyclohexane.
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of nitrotoluene isomers.
Separation of Isomers: The crude product contains approximately 55-60% this compound, 35-40% 4-nitrotoluene, and a small amount of 3-nitrotoluene.[5]
-
Fractional Distillation: The isomers can be separated by fractional distillation under reduced pressure. This compound has a lower boiling point than 4-nitrotoluene.
-
Crystallization: Alternatively, the mixture can be cooled to a low temperature (e.g., -20 °C) to crystallize the solid 4-nitrotoluene, which can then be removed by filtration.[9] The liquid filtrate will be enriched in this compound.
Key Reactions of this compound
2-Nitrobenzaldehyde is a valuable synthetic intermediate.
Materials:
-
This compound
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Chromium Trioxide (CrO₃)
Procedure:
-
In a flask cooled in an ice bath, prepare a solution of this compound in glacial acetic acid and acetic anhydride.
-
Slowly add concentrated sulfuric acid while maintaining a low temperature.
-
Add chromium trioxide in small portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring for several hours.
-
Pour the reaction mixture into ice water to precipitate the product, which is initially formed as the diacetate.
-
The diacetate is then hydrolyzed by refluxing with aqueous hydrochloric acid to yield 2-nitrobenzaldehyde.
The reduction of the nitro group to an amine is a fundamental transformation.
Materials:
-
This compound
-
Tin (Sn) metal or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
Procedure (using Sn/HCl):
-
In a round-bottom flask, place granulated tin and concentrated hydrochloric acid.
-
Add this compound in small portions with stirring. The reaction is exothermic and may require external cooling to control.
-
After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (disappearance of the oily this compound layer).
-
Cool the reaction mixture and carefully make it strongly alkaline by adding a concentrated solution of sodium hydroxide. This will precipitate tin hydroxides.
-
Isolate the o-toluidine from the mixture by steam distillation.
-
The collected distillate is then extracted with an organic solvent, dried, and the solvent is removed to yield o-toluidine.
Applications in Research and Development
This compound is a key starting material in the synthesis of a variety of more complex molecules. Its primary application is in the production of o-toluidine, which is a precursor for the synthesis of various azo dyes.[5] In the context of drug development, the chemical scaffold of this compound can be modified through various reactions to generate novel compounds for biological screening. For example, the synthesis of 2-nitrobenzaldehyde from this compound provides a precursor for various heterocyclic compounds.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a detailed examination of the chemical and physical properties of this compound, along with its spectroscopic characterization and key synthetic methodologies. The presented information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The structured data tables and visual diagrams are designed to offer a clear and concise understanding of this important chemical intermediate.
References
- 1. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(88-72-2) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(88-72-2) IR Spectrum [chemicalbook.com]
- 5. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
Synthesis of 2-Nitrotoluene via Toluene Nitration: A Technical Guide
The nitration of toluene stands as a cornerstone of electrophilic aromatic substitution reactions, pivotal in the synthesis of various nitroaromatic compounds. Among the products, 2-nitrotoluene is a significant intermediate, primarily utilized in the production of azo dyes, rubber chemicals, and certain pharmaceuticals.[1] This guide provides an in-depth examination of the synthesis of this compound, detailing the underlying chemical principles, experimental methodologies, and factors influencing product distribution.
Reaction Mechanism and Regioselectivity
The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction.[2] The process is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric acid with a strong acid catalyst, typically sulfuric acid.[2][3] The sulfuric acid protonates the nitric acid, which then loses a water molecule to generate the nitronium ion.[3]
The electron-rich aromatic ring of toluene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The methyl group of toluene is an activating, ortho-, para-directing group, meaning it increases the electron density at the ortho and para positions of the ring.[3] This increased electron density stabilizes the positive charge in the arenium ion intermediates formed during ortho and para attack more effectively than during meta attack. Consequently, the activation energies for the formation of ortho and para isomers are lower, leading to their predominance as products.[4] The final step involves the deprotonation of the arenium ion by a weak base (like water or the bisulfate ion) to restore the aromaticity of the ring, yielding the nitrotoluene isomers.[3]
The methyl group makes toluene approximately 25 times more reactive than benzene in electrophilic aromatic substitution reactions.[2]
Figure 1. Reaction mechanism for the nitration of toluene.
Isomer Distribution
The nitration of toluene typically yields a mixture of ortho-, meta-, and para-nitrotoluene. Under standard mixed-acid conditions (HNO₃/H₂SO₄), the product distribution is generally in the range of 45–62% this compound, 2–5% 3-nitrotoluene, and 33–50% 4-nitrotoluene.[5] The exact ratio is sensitive to reaction conditions such as temperature, the composition of the nitrating mixture, and the presence of catalysts.[4][6]
| Nitrating Agent/Conditions | Ortho (%) | Meta (%) | Para (%) | Reference |
| Concentrated H₂SO₄/HNO₃ | 57 | 5 | 38 | [7] |
| HNO₃ in Acetic Anhydride | 59 | - | - | [4] |
| NO₂⁺PF₆⁻ in Nitromethane | 69 | - | - | [4] |
| Typical Industrial Mixed Acid (25-40 °C) | 45-62 | 2-5 | 33-50 | [5] |
| Zeolite-Assisted (Improved) | 18 | 0.52 | 82 | [8] |
| Nitronium tetrafluoroborate in dichloromethane (experimental) | 66 | 3 | 31 | [9] |
| Nitronium tetrafluoroborate in dichloromethane (in silico) | 45 | 2 | 53 | [9] |
Table 1. Isomer distribution in the nitration of toluene under various conditions.
Experimental Protocols
Detailed below are representative experimental protocols for the laboratory-scale synthesis of nitrotoluene isomers.
Protocol 1: Standard Mixed-Acid Nitration
This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution.[2][10][11]
-
Apparatus:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Ice-salt bath
-
Separatory funnel
-
-
Reagents:
-
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, cool 10.6 mL of concentrated nitric acid in an ice bath. Slowly and carefully add 12.5 mL of concentrated sulfuric acid while stirring.[10] Cool this nitrating mixture to -5 °C using an ice-salt bath.[10]
-
Reaction Setup: Charge the three-neck flask with 10.6 mL of toluene and cool it to -10 °C in an ice-salt bath.[10]
-
Addition of Nitrating Agent: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred toluene over approximately 1.5 to 2 hours, ensuring the internal temperature of the reaction mixture does not rise above 5 °C.[10] The reaction is highly exothermic.[2]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.[10] Stir for an additional 1 to 3 hours at room temperature.[10][12]
-
Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.[10] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product from the aqueous layer with one 40 mL portion of cyclohexane, followed by two 10 mL portions.[10]
-
Washing: Combine the organic extracts and wash sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution (venting frequently to release CO₂ gas), and finally with 10 mL of water.[2][10]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[2][10] Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude product as an oily residue.[10]
-
Purification: The individual isomers can be separated and purified by fractional distillation under reduced pressure and/or crystallization.[5][13]
-
Figure 2. Experimental workflow for toluene nitration.
Factors Influencing Regioselectivity and Yield
The distribution of nitrotoluene isomers can be manipulated by altering the reaction conditions. This is of significant industrial importance, as often a specific isomer, such as 4-nitrotoluene, is the desired product.[8]
-
Temperature: Lower temperatures (around 30°C) are generally used to prevent polynitration and favor the formation of mononitrotoluenes.[3] Higher temperatures can lead to the formation of dinitrotoluene and eventually trinitrotoluene (TNT).[2]
-
Nitrating Agent: While the standard mixed-acid system is common, other nitrating agents can alter the isomer ratio. For instance, nitronium salts like NO₂⁺BF₄⁻ have been studied extensively.[9] Using nitrogen(V) oxide (N₂O₅) in dichloromethane has been shown to be a more active and selective nitrating system compared to 100% nitric acid.
-
Catalysts: The choice of acid catalyst influences the outcome. While sulfuric acid is standard, other acids like phosphoric acid can be used.[5] More advanced catalytic systems, such as zeolites, have been developed to enhance regioselectivity towards the para isomer.[8] The use of H-ZSM-5, a solid acid zeolite catalyst, can produce at least 80-90% of the para isomer, minimizing the ortho and meta products.[14] This approach also offers environmental benefits by eliminating the need for corrosive liquid acids.[14]
-
Mass Transfer: In heterogeneous mixed-acid nitrations, where toluene and the acid phase are immiscible, mass transfer effects can influence isomer distribution.[13][15] The intensity of agitation can therefore have a measurable effect on the product ratios.[15]
Conclusion
The synthesis of this compound through the nitration of toluene is a well-established and fundamentally important reaction in organic chemistry. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the regioselectivity governed by the activating, ortho-, para-directing nature of the methyl group. While traditional mixed-acid conditions produce a mixture of isomers with this compound as a major component, this guide highlights that the isomer distribution is highly dependent on reaction parameters. For professionals in research and drug development, understanding the interplay of temperature, nitrating agents, and catalysts is crucial for optimizing the synthesis towards the desired isomer and for developing more efficient and environmentally benign processes. The continued exploration of solid acid catalysts like zeolites demonstrates a promising path toward highly selective and sustainable nitration technologies.
References
- 1. niir.org [niir.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 4. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 5. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. uwosh.edu [uwosh.edu]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. dwsim.fossee.in [dwsim.fossee.in]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Isomers of Nitrotoluene and Their Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of nitrotoluene, focusing on their synthesis through the nitration of toluene, the factors influencing isomer distribution, and detailed experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, synthesis, and drug development who require a deep understanding of these important chemical intermediates.
Introduction to Nitrotoluene Isomers
Nitrotoluene (C₇H₇NO₂) exists in three isomeric forms: ortho-nitrotoluene (o-NT), meta-nitrotoluene (m-NT), and para-nitrotoluene (p-NT). These isomers are key precursors in the synthesis of a wide range of commercially significant compounds, including dyes, agrochemicals, pharmaceuticals, and explosives like trinitrotoluene (TNT).[1][2] The position of the nitro group on the toluene ring dictates the chemical and physical properties of each isomer, making their selective synthesis and efficient separation crucial for various industrial applications.
The formation of nitrotoluene isomers is primarily achieved through the electrophilic aromatic substitution reaction of toluene with a nitrating agent. The methyl group of toluene is an activating, ortho, para-directing group, which means that the ortho and para isomers are the major products, while the meta isomer is formed in significantly smaller quantities.[3]
Formation of Nitrotoluene Isomers: The Nitration of Toluene
The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction. The process involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of toluene.
Reaction Mechanism
The reaction proceeds through a well-established three-step mechanism:
-
Generation of the Nitronium Ion: In the most common industrial method, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used as the nitrating agent. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.[3]
-
Electrophilic Attack and Formation of the Sigma Complex: The nitronium ion is attacked by the π-electron system of the toluene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.
-
Deprotonation and Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrotoluene product.
Caption: Reaction mechanism for the nitration of toluene.
Factors Influencing Isomer Distribution
The ratio of ortho, meta, and para isomers is influenced by several factors, primarily the reaction temperature and the composition of the nitrating agent.
| Nitrating Agent/Conditions | Temperature (°C) | o-NT (%) | m-NT (%) | p-NT (%) | o:p Ratio | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 25 - 40 | 45 - 62 | 2 - 5 | 33 - 50 | ~1.6 | [1] |
| Mixed Acid (HNO₃/H₂SO₄) | 30 | 58.5 | 4.4 | 37.1 | 1.58 | [4] |
| Mixed Acid (HNO₃/H₂SO₄) | 60 | 58.21 | - | - | - | [4] |
| Mixed Acid (HNO₃/H₂SO₄) | -30 | 58.33 | - | - | - | [4] |
| N₂O₅ in CH₂Cl₂ | 25 | - | 2.2 | - | - | |
| N₂O₅ in CH₂Cl₂ | -20 | - | 1.6 | - | - | |
| N₂O₅ in CH₂Cl₂ | < -40 | - | 1 - 1.2 | - | - | |
| 94% HNO₃ | - | - | 2.5 | - | [5] | |
| HNO₃/Acetic Anhydride | 25 | - | 2.8 | - | [5] | |
| HNO₃/Hexane (95% HNO₃) | Boiling | - | 4.1 | - | [5] | |
| Alkyl nitrate / Polyphosphoric acid | 25 - 30 | - | - | - | 0.50 | [4] |
Generally, lower reaction temperatures tend to favor the formation of the para isomer to a slight extent and decrease the amount of the meta isomer.[4] The choice of nitrating agent can also significantly alter the isomer ratio. For instance, using alkyl nitrates in the presence of polyphosphoric acid can dramatically increase the yield of the para isomer.[4]
Experimental Protocols
The following sections provide detailed methodologies for the laboratory-scale synthesis and subsequent separation of nitrotoluene isomers.
Synthesis of Mononitrotoluene
This protocol describes a standard procedure for the nitration of toluene using a mixed acid nitrating agent.
Materials and Equipment:
-
Toluene (freshly distilled)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (96-98%)
-
Ice
-
2M Sodium Hydroxide solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Cyclohexane (or Diethyl Ether)
-
Three-neck round-bottom flask
-
Dropping funnel with pressure equalization
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid, while cooling the flask in an ice bath. The addition should be done with constant swirling. Cool the resulting nitrating mixture to below 5°C in an ice-salt bath.[6]
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place 9.21 g (10.6 mL) of toluene. Cool the flask to -10°C using an ice-salt bath.[6]
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred toluene over a period of approximately 1.5 to 2 hours. It is crucial to maintain the internal reaction temperature below 5°C throughout the addition.[6]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir. Let the reaction proceed at room temperature for an additional 2-3 hours.[6]
-
Work-up: Pour the reaction mixture into a beaker containing 50 g of crushed ice. Transfer the mixture to a separatory funnel.[6]
-
Extraction: Extract the product with one 40 mL portion and then two 10 mL portions of cyclohexane. Combine the organic layers.[6]
-
Washing: Wash the combined organic phase sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and finally with another 10 mL of water.[6][7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude mixture of nitrotoluene isomers as a yellow oil.[6]
Separation of Nitrotoluene Isomers
The separation of the crude mixture of nitrotoluene isomers is typically achieved by a combination of fractional distillation and crystallization, taking advantage of the differences in their boiling and melting points.[2]
Physical Properties of Nitrotoluene Isomers:
| Isomer | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) at 20°C |
| o-Nitrotoluene | 137.14 | -9.5 (α-form) | 221.7 | 1.163 |
| m-Nitrotoluene | 137.14 | 16 | 232.6 | 1.157 |
| p-Nitrotoluene | 137.14 | 54.5 | 238.3 | 1.104 (at 75°C) |
Data sourced from[1].
Procedure:
-
Fractional Distillation: The crude nitrotoluene mixture is subjected to fractional distillation under reduced pressure. o-Nitrotoluene, having the lowest boiling point, will distill first.[2]
-
Crystallization of p-Nitrotoluene: The residue from the distillation, which is enriched in p-nitrotoluene and m-nitrotoluene, is cooled to induce crystallization of the p-isomer, which has a significantly higher melting point. The mixture can be cooled to around 0°C or lower.[2]
-
Isolation of p-Nitrotoluene: The crystallized p-nitrotoluene is separated from the liquid m-nitrotoluene by filtration. The solid can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Isolation of m-Nitrotoluene: The filtrate, now enriched in m-nitrotoluene, can be further purified by another fractional distillation.
References
- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. cerritos.edu [cerritos.edu]
- 4. US3126417A - Nitration of toluene with alkyl - Google Patents [patents.google.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. studylib.net [studylib.net]
Spectroscopic data of 2-Nitrotoluene (IR, UV, NMR, Mass Spec)
This guide provides an in-depth analysis of the spectroscopic data for 2-nitrotoluene (C₇H₇NO₂), a key intermediate in the synthesis of various dyes, agricultural chemicals, and rubber additives. Aimed at researchers and professionals in drug development and chemical sciences, this document compiles and interprets data from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and workflow visualizations are included to support practical application and structural elucidation.
Spectroscopic Data Summary
The following sections present the quantitative data derived from the four primary methods of spectroscopic analysis for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by strong absorptions corresponding to the nitro group, the aromatic ring, and the methyl group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2920 | Weak-Medium | Methyl (CH₃) C-H Stretch |
| ~1525 | Strong | N-O Asymmetric Stretch (NO₂)[1] |
| ~1465 | Medium | C=C Aromatic Ring Stretch |
| ~1350 | Strong | N-O Symmetric Stretch (NO₂)[1] |
| ~785 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |
| ~740 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. This compound exhibits a strong absorption in the UV region, characteristic of a nitro-substituted aromatic compound.
| λₘₐₓ (nm) | Molar Absorptivity (ε) | log(ε) | Solvent | Electronic Transition |
| 259 | ~5250 | 3.72 | Alcohol | π → π* |
Citation for all data in the table:[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound shows distinct signals for the methyl protons and the four aromatic protons, whose chemical shifts are influenced by the electron-withdrawing nitro group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 - 7.93 | Multiplet (m) | 1H | H-3 (ortho to NO₂) |
| ~7.45 - 7.50 | Multiplet (m) | 1H | H-5 (para to CH₃) |
| ~7.30 - 7.33 | Multiplet (m) | 2H | H-4, H-6 |
| ~2.55 - 2.56 | Singlet (s) | 3H | Methyl (CH₃) |
Data compiled from spectra obtained at 400 MHz in CDCl₃.[3][4]
¹³C NMR Spectroscopy
Carbon-13 NMR identifies the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 149.3 | C-2 (C-NO₂) |
| 133.7 | C-4 |
| 132.2 | C-6 |
| 127.5 | C-5 |
| 124.3 | C-3 |
| 120.0 | C-1 (C-CH₃) |
| 20.1 | Methyl (CH₃) |
Data compiled from spectra obtained in CDCl₃.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. The standard method for a volatile compound like this compound is Electron Ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 137 | ~45% | [M]⁺ (Molecular Ion) |
| 120 | ~88% | [M-OH]⁺ |
| 92 | ~45% | [M-NO₂]⁺ or [C₇H₈]⁺ |
| 91 | ~48% | [C₇H₇]⁺ (Tropylium ion) |
| 65 | ~100% (Base Peak) | [C₅H₅]⁺ |
| 39 | ~24% | [C₃H₃]⁺ |
Data compiled from Electron Ionization (EI) at 70 eV.[2][5][6]
Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared absorption spectrum of neat (undiluted) liquid this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired as a thin film.[7][8]
-
Cell Assembly: Place one drop of pure this compound onto the surface of a polished salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to sandwich the liquid, allowing it to spread into a thin, uniform film.[7][9]
-
Instrument Setup: Place the assembled salt plates into the sample holder of the Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty beam path. Subsequently, acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry, volatile solvent (e.g., isopropanol or acetone), and store them in a desiccator to prevent damage from moisture.[7][9]
UV-Visible Spectroscopy Protocol
Objective: To measure the UV-Vis absorption spectrum of this compound and determine its wavelength of maximum absorbance (λₘₐₓ).
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble. Common choices include ethanol, methanol, or hexane. The solvent must not absorb in the region of interest (typically 200-400 nm).[10]
-
Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Data Acquisition: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and record the absorbance value. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).[11]
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common and effective solvent for this compound. The deuterium signal is also used by the instrument for field-frequency locking.[12][13]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of CDCl₃ in a small vial.[13][14] Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles, which can degrade spectral quality. The liquid height should be approximately 4-6 cm.[14]
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer magnet.
-
Data Acquisition: The instrument operator will tune and shim the magnetic field to optimize its homogeneity. Standard acquisition programs for ¹H and ¹³C{¹H} (proton-decoupled) spectra are then executed.
-
Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and calibrated using the TMS signal (or the residual solvent signal, e.g., CHCl₃ at 7.26 ppm) as a reference.[14]
Mass Spectrometry Protocol
Objective: To obtain the electron ionization mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.
Methodology:
-
Ionization Method: Electron Ionization (EI) is the standard method for volatile, thermally stable small organic molecules.[4]
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized in a high-vacuum environment.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (conventionally 70 eV).[4][15] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion ([M]⁺).
-
Fragmentation: The high energy of the EI process imparts excess internal energy to the molecular ion, causing it to fragment into smaller, characteristic ions and neutral radicals.
-
Mass Analysis: The resulting ions (molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Data Analysis: The spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z (if present) corresponds to the molecular ion, and its mass confirms the molecular weight of the compound. The fragmentation pattern serves as a fingerprint for structural analysis.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in the spectroscopic analysis of this compound.
General Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic identification of a chemical compound.
Mass Spectrometry Fragmentation of this compound
Caption: Primary fragmentation pathway of this compound in EI-MS.
Interrelation of Spectroscopic Techniques for Structure Elucidation
References
- 1. chegg.com [chegg.com]
- 2. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(88-72-2) IR Spectrum [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. ez.restek.com [ez.restek.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 11. eu-opensci.org [eu-opensci.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Physical Properties of 2-Nitrotoluene
This guide provides a comprehensive overview of the key physical properties of 2-Nitrotoluene, tailored for researchers, scientists, and professionals in drug development. It presents a detailed summary of its melting and boiling points, outlines the general experimental methodologies for their determination, and situates the compound within its broader manufacturing and application context.
Core Physical Properties
This compound, also known as o-nitrotoluene or 1-methyl-2-nitrobenzene, is a pale yellow, oily liquid with a faint aromatic odor.[1][2][3] It is an important intermediate in the synthesis of various organic compounds, particularly dyes and pharmaceuticals.[4] Understanding its physical properties is crucial for its handling, application, and the design of synthetic processes.
Quantitative Data Summary
The melting and boiling points of this compound have been reported with some variability across different sources, which can be attributed to the purity of the sample and the specific experimental conditions. A key characteristic of this compound is its existence in two crystalline forms, α and β, which exhibit different melting points.[5][6]
| Physical Property | Reported Values | Notes |
| Melting Point | -2.9 °C (β-form, stable)[6][7] | The β-form is the stable crystalline structure. |
| -3.17 °C (β-form)[5] | ||
| -3.85 °C (β-form)[2] | ||
| -4 °C to -3 °C[8][9] | ||
| -9 °C[3][4][7][10] | This value is frequently cited but may refer to the less stable α-form or a mixture. | |
| -9.27 °C (α-form)[5] | ||
| -9.3 °C[11] | ||
| -9.5 °C (α-form, needles)[6] | The α-form is described as needles. | |
| -9.55 °C (α-form)[2] | ||
| -10.4 °C[1][5] | ||
| Boiling Point | 220.4 °C[11] | |
| 221.7 °C[6] | ||
| 222 °C[1][5][9][10] | This is a commonly reported boiling point at atmospheric pressure. | |
| 224 °C to 226 °C[12] | ||
| 225 °C[3][4][7][8] | Frequently cited value, often noted as "lit." (literature). |
Experimental Protocols for Determination of Physical Properties
While specific experimental records for the cited values are not detailed in the provided literature, the determination of melting and boiling points follows standardized laboratory procedures.
3.1. Melting Point Determination:
The melting point of a crystalline solid like this compound is typically determined using a capillary tube method with a melting point apparatus.
-
Sample Preparation: A small amount of the solidified this compound is introduced into a thin-walled capillary tube, which is then sealed.
-
Apparatus: The capillary tube is placed in a calibrated heating block or an oil bath within a melting point apparatus.
-
Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting range. For a pure substance, this range is typically narrow. The existence of two different melting points for this compound suggests that the crystallization conditions prior to measurement will determine which polymorph (α or β) is being analyzed.
3.2. Boiling Point Determination:
The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property. Standard methods include:
-
Distillation Method: A sample of this compound is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a calibrated thermometer. This temperature, once stable, is recorded as the boiling point. The atmospheric pressure must be recorded simultaneously and the boiling point corrected to standard pressure (760 mmHg) if necessary.
-
Siwoloboff Method (Micro Boiling Point): For smaller quantities, a small sample is placed in a test tube with an inverted, sealed capillary tube. The setup is heated in a bath, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is taken as the boiling point.
Logical Relationships in Manufacturing and Application
This compound is not an end-product but a crucial intermediate in several industrial chemical syntheses. Its production and subsequent use follow a clear logical pathway.
Caption: Production and primary application pathway of this compound.
This diagram illustrates that the nitration of toluene produces a mixture of isomers, from which this compound is separated.[11] The primary industrial use of this compound is as a precursor for the synthesis of o-toluidine, which is then used to manufacture a variety of products including azo dyes, rubber chemicals, and pharmaceuticals.[4][11]
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 88-72-2 [m.chemicalbook.com]
- 4. This compound - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | 88-72-2 [chemicalbook.com]
- 8. 2-硝基甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound [stenutz.eu]
- 10. chemimpex.com [chemimpex.com]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound, 99+% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with 2-nitrotoluene. It is designed to serve as a critical resource for researchers, chemists, and professionals in drug development and chemical synthesis. This document delves into the fundamental transformations of this compound, including reduction, oxidation, and nitration, presenting detailed reaction pathways, quantitative kinetic data, and explicit experimental protocols.
Reduction of this compound to 2-Toluidine
The reduction of the nitro group in this compound to an amino group, yielding 2-toluidine (o-toluidine), is a pivotal transformation in the synthesis of a wide array of chemical compounds, including dyes, pharmaceuticals, and agricultural chemicals. This process can be achieved through various methods, most notably catalytic hydrogenation.
Reaction Mechanism: Catalytic Hydrogenation
Catalytic hydrogenation is the most common and efficient method for the reduction of nitroarenes. The reaction typically proceeds over a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The mechanism is generally described by the Langmuir-Hinshelwood model, where both the nitro compound and hydrogen are adsorbed onto the catalyst surface. The reduction is a stepwise process involving the transfer of hydrogen atoms from the catalyst to the nitro group.
The reaction proceeds through several intermediates, including nitrosotoluene and N-(o-tolyl)hydroxylamine, before the final product, 2-toluidine, is formed.
Caption: Catalytic hydrogenation pathway of this compound.
Kinetics of Reduction
The kinetics of the catalytic reduction of nitrotoluenes are influenced by several factors, including the catalyst, solvent, temperature, and pressure. For the reduction of p-nitrotoluene by hydrazine in the presence of a Raney nickel catalyst, the reaction is first order with respect to both hydrazine and nitrotoluene.[1]
| Reaction System | Catalyst | Solvent System | Apparent Activation Energy (kJ/mol) | Reaction Order | Reference |
| p-Nitrotoluene + Hydrazine | Raney Nickel | 73.58% Ethanol in Water | 103.92 | First order in nitrotoluene and hydrazine | [1] |
| p-Nitrotoluene + Hydrazine | Raney Nickel | Pure Water | 32.25 | First order in nitrotoluene and hydrazine | [1] |
| o-Nitrotoluene + H₂S | Tetrabutylammonium Bromide (Phase Transfer Catalyst) | Toluene/Water | 19.43 kcal/mol (approx. 81.3 kJ/mol) | Proportional to [catalyst], [sulfide]², and [nitrotoluene]³ | [2] |
Experimental Protocol: Catalytic Hydrogenation with Pd/C
This protocol describes the reduction of a nitroarene using a palladium on carbon catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
Procedure:
-
In a round-bottom flask, dissolve the this compound in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.
-
The flask is placed under an inert atmosphere (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the reaction vessel. For a simple laboratory setup, a balloon filled with hydrogen can be attached to the flask. For higher pressures, a Parr hydrogenator is used.
-
The reaction is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until completion.
-
Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, often wetted with solvent during filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-toluidine, which can be purified further if necessary.
Oxidation of this compound to 2-Nitrobenzoic Acid
The oxidation of the methyl group of this compound to a carboxylic acid is a key step in the synthesis of 2-nitrobenzoic acid, an important intermediate in the production of dyes and pharmaceuticals. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate or sodium dichromate in an acidic medium.
Reaction Mechanism: Oxidation with Dichromate
The oxidation of p-nitrotoluene to p-nitrobenzoic acid with sodium dichromate in sulfuric acid provides a model for the oxidation of this compound. The reaction proceeds through the oxidation of the methyl group to a carboxylic acid.
Caption: Stepwise oxidation of this compound.
Kinetics of Oxidation
| Reaction System | Oxidant | Activation Energy (kJ/mol) | Notes | Reference |
| Sulfadiazine Oxidation (analogy) | Permanganate | 58.7 | Pseudo first-order kinetics observed. | [3] |
Experimental Protocol: Oxidation with Sodium Dichromate
The following protocol is adapted from the synthesis of p-nitrobenzoic acid from p-nitrotoluene.[4]
Materials:
-
This compound
-
Sodium dichromate
-
Concentrated sulfuric acid
-
Water
-
5% Sodium hydroxide solution
-
Dilute sulfuric acid
-
Round-bottom flask (5 L)
-
Mechanical stirrer
Procedure:
-
In a 5-L round-bottom flask fitted with a mechanical stirrer, place 680 g (2.3 moles) of sodium dichromate, 1500 cc of water, and 230 g (1.7 moles) of this compound.
-
Start stirring and slowly add 1700 g of concentrated sulfuric acid over about 30 minutes. The heat of dilution will cause the this compound to melt, and the oxidation will begin. Caution: The reaction can be vigorous; add the last half of the acid gradually. This should be performed in a fume hood.
-
After the addition of sulfuric acid is complete and the initial exothermic reaction has subsided, heat the mixture to a gentle boil for about 30 minutes.
-
After cooling, add 2 L of water and filter the crude product through a cloth filter, washing with about 1 L of water.
-
To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid on a water bath with agitation.
-
After cooling, filter the product again.
-
Dissolve the product in a 5% sodium hydroxide solution, filter to remove any remaining chromium hydroxide and unreacted this compound.
-
Acidify the filtrate with dilute sulfuric acid, with stirring, to precipitate the 2-nitrobenzoic acid.
-
Filter the precipitated product with suction, wash thoroughly with water, and dry.
Nitration of this compound to Dinitrotoluenes
Further nitration of this compound yields a mixture of dinitrotoluene isomers, primarily 2,4-dinitrotoluene and 2,6-dinitrotoluene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of this compound proceeds via the standard mechanism for electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring of this compound. The existing nitro and methyl groups on the ring direct the position of the incoming nitro group.
Caption: Mechanism of this compound nitration.
Kinetics of Nitration
The nitration of o-nitrotoluene has been studied in a homogeneously continuous microflow system, allowing for the determination of kinetic parameters. The reaction rate is observed to increase with an increasing mass fraction of H₂SO₄ up to a certain point.[5] For the nitration of toluene, the overall activation energy was determined to be 28.00 kJ/mol, with the activation energies for the formation of o-nitrotoluene and p-nitrotoluene being 25.71 and 31.91 kJ/mol, respectively.[6]
| Reaction | Conditions | Activation Energy (kJ/mol) | Kinetic Model | Reference |
| Toluene Nitration | Liquid-liquid microflow | 28.00 (overall) | Second-order kinetics | [6] |
| o-Nitrotoluene formation | Liquid-liquid microflow | 25.71 | - | [6] |
| p-Nitrotoluene formation | Liquid-liquid microflow | 31.91 | - | [6] |
Experimental Protocol: Nitration of Toluene (for analogy)
The following is a general procedure for the nitration of toluene, which can be adapted for the dinitration of this compound with adjusted stoichiometry and reaction conditions.[7]
Materials:
-
Toluene (or this compound)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice-salt bath
-
Three-neck flask with magnetic stirrer, internal thermometer, and dropping funnel
-
Separating funnel
-
Cyclohexane
-
Aqueous sodium hydroxide solution (2 N)
Procedure:
-
Preparation of the nitrating acid: In a wide-necked Erlenmeyer flask cooled in an ice bath, slowly add 12.5 mL of concentrated H₂SO₄ to 10.6 mL of ice-cold concentrated HNO₃ with constant shaking. Subsequently, cool the nitrating acid to -5 °C using an ice-salt bath.
-
Set up a 250 mL three-neck flask with a magnetic stirrer, an internal thermometer, and a dropping funnel.
-
Charge the reaction flask with 9.21 g (10.6 mL, 100 mmol) of toluene and cool it to -10 °C in an ice-salt cooling mixture.
-
Place the cooled nitrating acid into the dropping funnel and add it dropwise to the toluene while maintaining the internal temperature of the reaction mixture below 5 °C. The addition should take approximately 1.5 hours.
-
After the complete addition, allow the reaction mixture to slowly warm up to room temperature while still in an ice water cooling bath.
-
Once at room temperature, stir the reaction mixture for an additional 2 hours.
-
Pour the reaction mixture into a beaker containing 50 g of ice.
-
Transfer the mixture to a separating funnel and extract with cyclohexane (once with 40 mL, and twice with 10 mL).
-
Wash the combined organic layers with 2 N aqueous sodium hydroxide solution and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, and remove the solvent using a rotary evaporator to obtain the product mixture.
Ozonolysis of Aromatic Systems
Ozonolysis is a powerful oxidative cleavage reaction, most commonly applied to alkenes and alkynes. While less common for aromatic systems due to their stability, under certain conditions, the aromatic ring can be cleaved by ozone. For nitroaromatic compounds, this reaction can be a pathway for degradation.
Reaction Mechanism: Ozonolysis of Aromatic Rings
The ozonolysis of an aromatic double bond follows the Criegee mechanism, similar to that of alkenes. Ozone undergoes a 1,3-dipolar cycloaddition to a double bond in the aromatic ring to form a primary ozonide (molozonide). This unstable intermediate rearranges to a more stable secondary ozonide, which can then be worked up under reductive or oxidative conditions to yield various carbonyl compounds. Cleavage of the aromatic ring typically leads to the formation of dicarbonyl compounds and carboxylic acids.
Caption: Generalized Criegee mechanism for ozonolysis.
Kinetics of Ozonolysis of Nitroaromatics
Specific kinetic data for the ozonolysis of this compound is limited. However, studies on the catalytic ozonation of nitrobenzene provide some insights. The degradation of nitrobenzene is enhanced by the presence of a catalyst, such as cerium-loaded silica. The reaction is complex, involving both direct ozonolysis and reactions with hydroxyl radicals generated in the process.
Experimental Protocol: Ozonolysis of an Alkene (General Procedure)
The following is a general experimental procedure for the ozonolysis of an alkene, which outlines the key steps and safety precautions.
Materials:
-
Alkene (substrate)
-
Methanol or dichloromethane (solvent)
-
Ozone generator
-
Gas dispersion tube (fritted glass)
-
Dry ice-acetone bath
-
Reducing agent for workup (e.g., dimethyl sulfide or zinc dust)
Procedure:
-
Dissolve the alkene in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Pass a stream of ozone-oxygen mixture from an ozone generator through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Reductive Workup: While the solution is still cold, add a reducing agent such as dimethyl sulfide. Allow the mixture to warm to room temperature slowly.
-
The solvent is then removed under reduced pressure, and the resulting carbonyl products are isolated and purified.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
- 1. Ozonolysis Dissociation Kinetics for the Relative Quantification of Geometrical Phosphatidylcholine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Accelerated catalytic ozonation for aqueous nitrobenzene degradation over Ce-loaded silicas: Active sites and pathways [frontiersin.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Photolysis and Degradation Pathways of 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrotoluene, an important industrial chemical primarily used in the synthesis of dyes and explosives, is a significant environmental contaminant due to its toxicity and persistence. This technical guide provides a comprehensive overview of the photolysis and degradation pathways of this compound, with a focus on the underlying chemical transformations and influencing factors. This document details the photochemical degradation in aqueous and atmospheric phases, degradation mediated by hydroxyl radicals and ozone, and microbial degradation under aerobic and anaerobic conditions. Experimental protocols for studying these degradation processes and analytical methods for the identification and quantification of this compound and its degradation products are also presented. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the core processes.
Introduction
This compound (o-nitrotoluene) is an organic compound with the chemical formula CH₃C₆H₄NO₂. It is a pale yellow liquid that is sparingly soluble in water but soluble in organic solvents.[1] Its widespread use in industrial processes has led to its release into the environment, where it is considered a pollutant of concern.[2] Understanding the degradation pathways of this compound is crucial for developing effective remediation strategies and assessing its environmental fate and toxicological risks. This guide explores the primary abiotic and biotic degradation mechanisms of this compound.
Photolysis of this compound
The absorption of ultraviolet (UV) radiation can induce the photochemical degradation of this compound. This process is a significant pathway for its removal from aquatic and atmospheric environments.[2]
Photochemical Reaction Pathways
Upon absorption of UV light, this compound can undergo intramolecular hydrogen abstraction, leading to the formation of transient intermediates that rearrange to form more stable products. The primary photoproducts of this compound in the gas phase are 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol.[3] In aqueous solutions, direct photolysis is also a relevant degradation pathway, with studies on similar nitroaromatic compounds suggesting a nitro-nitrite intramolecular rearrangement.[3]
Figure 1: Simplified photolysis pathway of this compound.
Quantitative Data on Photolysis
The efficiency of photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific process to the number of photons absorbed. The quantum yield of this compound photolysis can be influenced by environmental factors such as pH and the solvent.
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | 0.00223 | Aqueous solution, 313 nm | [4] |
| Atmospheric Half-life | ~23 days | Reaction with photochemically produced hydroxyl radicals | [3] |
Table 1: Quantitative Data for the Photolysis of this compound
Degradation by Reactive Oxygen Species
Reaction with Hydroxyl Radicals (•OH)
Hydroxyl radicals are highly reactive species that play a crucial role in the atmospheric and aquatic degradation of organic pollutants. The reaction of this compound with •OH radicals is a significant degradation pathway, particularly in the atmosphere.[3] The reaction proceeds via addition of the hydroxyl radical to the aromatic ring or hydrogen abstraction from the methyl group.
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | 7.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Vapor-phase reaction at 25 °C | [4] |
| Atmospheric Half-life | ~23 days | Assuming an atmospheric •OH concentration of 0.5 x 10⁶ radicals per cm³ | [3] |
Table 2: Kinetic Data for the Reaction of this compound with Hydroxyl Radicals
Ozonolysis
Ozone (O₃) is another important oxidant in the environment. While direct ozonolysis of the aromatic ring of this compound is expected to be slow, advanced oxidation processes combining ozone with UV light or other catalysts can generate hydroxyl radicals, leading to enhanced degradation. The reaction of ozone with organic compounds generally involves the formation of ozonides and subsequent cleavage of double bonds, though for aromatic compounds, the reaction is more complex.[5]
Biodegradation of this compound
Microorganisms have evolved diverse metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy.
Aerobic Biodegradation
Under aerobic conditions, the primary pathway for this compound degradation by bacteria such as Pseudomonas sp. and Micrococcus sp. involves an initial dioxygenase attack.[6][7][8][9] This reaction forms 3-methylcatechol with the concomitant release of nitrite.[6][7][8][9] The 3-methylcatechol is then further degraded via a meta-cleavage pathway.[6][7][8][9]
Figure 2: Aerobic biodegradation pathway of this compound.
Anaerobic Biodegradation
Under anaerobic conditions, the degradation of nitroaromatic compounds typically begins with the reduction of the nitro group.[4] For mononitrotoluenes, this can lead to the formation of toluidine (aminotoluene).[4] Studies on related dinitrotoluenes with Clostridium species have shown the formation of hydroxylamino and dihydroxylamino intermediates, which are then further reduced to aminonitrotoluenes and eventually diaminotoluenes.[7][10]
Figure 3: Postulated anaerobic biodegradation pathway of this compound.
Experimental Protocols
Photolysis Experiments
A typical experimental setup for studying the aqueous photolysis of this compound involves a photoreactor equipped with a UV lamp.[6]
Materials and Equipment:
-
Photoreactor (e.g., quartz tube or custom-built chamber)[6]
-
UV lamp (e.g., medium-pressure mercury lamp, providing specific wavelengths)
-
Magnetic stirrer
-
pH meter
-
Syringes and filters for sampling
-
This compound stock solution
-
Buffer solutions for pH control
-
High-purity water
Procedure:
-
Prepare an aqueous solution of this compound of a known concentration in the photoreactor.
-
Adjust the pH of the solution using appropriate buffers if investigating pH effects.
-
Place the photoreactor in a temperature-controlled water bath and stir the solution.
-
Turn on the UV lamp to initiate the photolysis reaction.
-
Withdraw aliquots of the solution at specific time intervals.
-
Filter the samples immediately to stop any further reaction.
-
Analyze the samples for the concentration of this compound and its degradation products using appropriate analytical methods (e.g., HPLC-UV).
Figure 4: Experimental workflow for photolysis studies.
Biodegradation Experiments
Biodegradation studies typically involve incubating this compound with a microbial culture and monitoring its disappearance and the formation of metabolites.
Materials and Equipment:
-
Bacterial strain capable of degrading this compound (e.g., Pseudomonas sp. strain JS42)[6][7][8]
-
Mineral salts medium
-
Incubator shaker
-
Centrifuge
-
Spectrophotometer
-
Analytical instruments (HPLC, GC-MS)
Procedure:
-
Grow the bacterial strain in a suitable nutrient broth.
-
Harvest the cells by centrifugation and wash them with a sterile mineral salts medium.
-
Resuspend the cells in a fresh mineral salts medium containing this compound as the sole source of carbon and nitrogen.
-
Incubate the cultures in a shaker at an appropriate temperature.
-
Collect samples at regular intervals.
-
Separate the cells from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for the concentration of this compound and its metabolites.
Analytical Methods
Accurate and sensitive analytical methods are essential for monitoring the degradation of this compound and identifying its transformation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the quantification of this compound and its polar degradation products.
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient |
| Detection | UV at 254 nm |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Table 3: Typical HPLC Conditions for this compound Analysis
A gradient elution program is often employed to separate compounds with a wide range of polarities.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile degradation products.
| Parameter | Condition |
| Column | DB-5 or equivalent non-polar column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature ramp (e.g., 50°C to 250°C) |
| MS Ionization | Electron Impact (EI) |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |
Table 4: Typical GC-MS Conditions for this compound Analysis
Sample preparation for GC-MS analysis may involve liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to concentrate the analytes from the aqueous matrix.[12]
Conclusion
The degradation of this compound in the environment is a complex process involving multiple pathways, including photolysis, reaction with reactive oxygen species, and microbial degradation. Photolysis leads to the formation of nitrophenols, while aerobic biodegradation proceeds through the formation of 3-methylcatechol. Anaerobic degradation likely involves the reduction of the nitro group. A thorough understanding of these pathways, supported by robust experimental protocols and analytical methods, is essential for developing effective strategies for the remediation of this compound contamination and for accurately assessing its environmental risks. Further research is needed to fully elucidate the anaerobic degradation pathway and to quantify the influence of various environmental parameters on the rates of all degradation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. ACP - Direct formation of HONO through aqueous-phase photolysis of organic nitrates [acp.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anaerobic biotransformation of 2,4-dinitrotoluene and 2,6-dinitrotoluene by Clostridium acetobutylicum: A pathway through dihydroxylamino intermediates (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Risks: A Technical Guide to the Safe Handling of 2-Nitrotoluene in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 2-Nitrotoluene in a laboratory setting. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe research environment. This document outlines the toxicological profile, safe handling protocols, emergency procedures, and proper disposal methods for this compound, supplemented with quantitative data and visual workflows to facilitate understanding and compliance.
Hazard Identification and Toxicological Profile
This compound (o-Nitrotoluene) is a pale yellow, oily liquid with a faint aromatic odor.[1][2] It is a crucial intermediate in the synthesis of various organic compounds, including dyes and agricultural chemicals.[1][3] However, its utility is matched by its significant health hazards. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A agent, meaning it is "probably carcinogenic to humans".[1][3]
Exposure can occur through inhalation, ingestion, and skin absorption.[1] Acute exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms such as headache, dizziness, nausea, and cyanosis (a blue discoloration of the skin and lips).[3][4] Chronic exposure may result in anemia, as well as damage to the liver and kidneys.[3][4] Furthermore, this compound is suspected of causing genetic defects and damaging fertility.[5][6][7]
GHS Classification:[5][6][8]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Germ Cell Mutagenicity (Category 1B), H340: May cause genetic defects.
-
Carcinogenicity (Category 1B), H350: May cause cancer.
-
Reproductive Toxicity (Category 2), H361f: Suspected of damaging fertility.
-
Hazardous to the aquatic environment — Chronic Hazard, Category 2, H411: Toxic to aquatic life with long lasting effects.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | [6][8] |
| Appearance | Pale yellow liquid | [3][8][9] |
| Odor | Weak, aromatic | [1][9] |
| Melting Point | -9 °C to -3 °C | [1] |
| Boiling Point | 222 - 225 °C | [1][8][9] |
| Density | 1.163 g/mL at 25 °C | [1][9] |
| Vapor Pressure | 0.1 mmHg (20 °C) | [1][9] |
| Flash Point | 95 - 106 °C (closed cup) | [1][8][9][10] |
| Solubility in Water | 0.0609 g/100 ml (20 °C) | [9] |
| Octanol/Water Partition Coefficient (log Kow) | 2.3 | [8] |
Table 2: Toxicological Data
| Parameter | Value | Species | Route | References |
| LD50 (Median Lethal Dose) | 891 mg/kg | Rat | Oral | [6][9][10] |
| 970 mg/kg | Mouse | Oral | [9] | |
| 1750 mg/kg | Rabbit | Oral | [9] | |
| LC50 (Median Lethal Concentration) | > 197 ppm (4 h) | Rat | Inhalation | [7] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Value | Notes | References |
| OSHA (PEL) | TWA | 5 ppm (30 mg/m³) | [1][11] | |
| NIOSH (REL) | TWA | 2 ppm (11 mg/m³) | [1][4][11] | |
| ACGIH (TLV) | TWA | 2 ppm | [1][4][11] | |
| NIOSH (IDLH) | 200 ppm | Immediately Dangerous to Life or Health | [1][4][11] |
Experimental and Handling Protocols
Safe handling of this compound necessitates strict adherence to established protocols. The following sections detail the required procedures for working with this hazardous chemical.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] Local exhaust ventilation should be used at the site of chemical release.[4]
-
Isolation: Where feasible, enclose operations to prevent the release of vapors into the laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against dermal and eye exposure.
-
Hand Protection: Chemical-resistant gloves, such as Viton®, are recommended.[12] Always inspect gloves for integrity before use and follow proper glove removal techniques to avoid skin contact.[6]
-
Eye and Face Protection: Chemical safety goggles compliant with OSHA regulations (29 CFR 1910.133) are mandatory.[7][12] A face shield should be worn for additional protection during procedures with a high risk of splashing.[10][12]
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection may not be necessary. However, if exposure limits are likely to be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[7][10] For higher concentrations or emergencies, a supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used.[4][10]
-
Protective Clothing: A chemical-resistant lab coat or apron must be worn.[4][6] Contaminated clothing should be removed immediately and laundered by a professional service.[4]
Safe Handling and Storage
-
General Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][8][10] Keep containers tightly closed and stored in a locked cabinet.[5] this compound is incompatible with strong oxidizing agents, strong bases, sulfuric acid, and reducing agents.[1][11]
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving this compound.
Spills and Leaks
-
Evacuation: Evacuate all non-essential personnel from the spill area.[4]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[2][4]
-
Personal Protection: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
Reporting: Report all spills to the appropriate safety personnel.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[5] This may involve incineration in a licensed facility.[1] Do not dispose of this compound down the drain.
Visual Workflow Diagrams
To further clarify the procedural logic for handling this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision and action workflow for responding to a this compound spill.
References
- 1. This compound CAS#: 88-72-2 [m.chemicalbook.com]
- 2. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. nj.gov [nj.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. This compound | 88-72-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Environmental Fate and Impact of 2-Nitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and impact of 2-nitrotoluene. The information presented is intended to support environmental risk assessments and inform research and development activities where this compound may be used or encountered.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and transport in the environment. These properties dictate its partitioning between air, water, soil, and biota.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Pale yellow liquid | [2] |
| Melting Point | -9.5 °C (β-form, unstable), -2.9 °C (α-form, stable) | [3] |
| Boiling Point | 221.7 - 225 °C | [3] |
| Vapor Pressure | 0.188 mm Hg at 20 °C | [4] |
| Water Solubility | 652 mg/L at 30 °C | [4][5] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.30 | [4] |
| Henry's Law Constant | 1.25 x 10⁻⁵ atm·m³/mol | [4][6] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 420 (estimated) | [4] |
Environmental Fate
The environmental fate of this compound is governed by a combination of transport and transformation processes.
Transport and Partitioning
Atmosphere: With a moderate vapor pressure and a Henry's Law constant of 1.25 x 10⁻⁵ atm·m³/mol, this compound can volatilize from water and moist soil surfaces[4][6]. Once in the atmosphere, it is expected to exist predominantly in the vapor phase[4].
Water: In aquatic systems, this compound is slightly soluble in water[3][4]. Due to its moderate soil absorption coefficient, it is not expected to strongly adsorb to suspended solids and sediment[4]. Volatilization is considered a minor removal mechanism from water bodies[4].
Soil: this compound is predicted to have moderate mobility in soil, based on an estimated soil absorption coefficient (Koc) of 420[4]. This suggests a potential for leaching into groundwater. Volatilization from moist soil can occur, but it is not expected from dry soil[4].
Abiotic Degradation
Photodegradation: this compound absorbs UV light, making it susceptible to photochemical degradation in both the atmosphere and water[4]. In the atmosphere, it is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of 23 to 42 days[4]. The major photolysis products in the atmosphere are 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol[4].
Hydrolysis: Chemical hydrolysis is not considered an important environmental fate process for this compound[4].
Biodegradation
Biodegradation is a significant pathway for the environmental degradation of this compound, particularly under aerobic conditions. Several bacterial strains have been identified that can utilize this compound as a sole source of carbon, nitrogen, and energy.
The primary aerobic biodegradation pathway involves an initial dioxygenase attack, leading to the formation of 3-methylcatechol and the release of nitrite[7][8]. The 3-methylcatechol is then further degraded via the meta-cleavage pathway[7][8].
Under anaerobic conditions, the degradation of this compound is generally slower, with estimated half-lives of 300 days in soil and 3014 days in sediment[4].
Ecotoxicity
This compound exhibits toxicity to a range of aquatic organisms. The available data on its acute and chronic toxicity are summarized below.
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Fish | ||||
| Pimephales promelas (Fathead minnow) | 96-hour acute | LC50 | 34.6 - 39.9 | [9] |
| Oryzias latipes (Japanese medaka) | 96-hour acute | LC50 | 7.0 | [9] |
| Oryzias latipes (Japanese medaka) | 28-day chronic | NOEC | 1.9 | [7] |
| Poecilia reticulata (Guppy) | 96-hour acute | LC50 | 18 | [9] |
| Brachydanio rerio (Zebrafish) | 96-hour acute | LC50 | 64.9 | [9] |
| Invertebrates | ||||
| Daphnia magna (Water flea) | 48-hour acute | EC50 | 5.4 | |
| Algae | ||||
| Pseudokirchneriella subcapitata | 72-hour growth inhibition | EC50 | Not available | |
| Microorganisms | ||||
| Vibrio fischeri (Photobacterium phosphoreum) | 15-minute acute | EC50 | 1.85 | [9] |
Bioaccumulation
The potential for a chemical to accumulate in living organisms is a key consideration in environmental risk assessment.
| Parameter | Value | Species | Reference |
| Bioconcentration Factor (BCF) | Low potential | Not specified | [4] |
The low octanol-water partition coefficient (Log Kow = 2.30) suggests a low potential for bioaccumulation in aquatic organisms[4].
Experimental Protocols
The following sections outline the general principles and methodologies for key experiments used to determine the environmental fate and impact of this compound. These are based on standard international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Biodegradation Studies
Objective: To determine the rate and extent of microbial degradation of this compound in a given environmental matrix (e.g., water, soil).
General Protocol (based on OECD Guideline 301):
-
Inoculum: A microbial inoculum is prepared from a relevant environmental source, such as activated sludge, soil, or surface water. For enhanced degradation studies, specific bacterial strains known to degrade this compound, such as Pseudomonas sp., can be used[7][8].
-
Test System: The test is typically conducted in a liquid medium containing mineral salts and this compound as the sole carbon and energy source.
-
Incubation: The test systems are incubated under controlled aerobic conditions (temperature, agitation).
-
Analysis: The concentration of this compound is measured at regular intervals using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection[4]. The formation of metabolites, like 3-methylcatechol, and the release of nitrite can also be monitored to elucidate the degradation pathway[7].
-
Data Analysis: The rate of biodegradation is determined by the disappearance of the parent compound over time.
Soil Sorption/Desorption Studies
Objective: To determine the extent to which this compound partitions between the soil and water phases.
General Protocol (based on OECD Guideline 106):
-
Soil Selection: A range of characterized soils with varying organic carbon content, clay content, and pH are used.
-
Equilibration: A known mass of soil is equilibrated with a solution of this compound of a known concentration in a batch system.
-
Separation: After an equilibration period, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of this compound remaining in the aqueous phase is measured by HPLC[6].
-
Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are then determined.
Ecotoxicity Testing
Objective: To determine the toxic effects of this compound on representative aquatic organisms.
General Protocol (based on OECD Guidelines 202 and 203 for Daphnia and Fish acute toxicity, respectively):
-
Test Organisms: Cultured organisms of a specific age and life stage are used (e.g., Daphnia magna, Pimephales promelas).
-
Exposure: The organisms are exposed to a range of concentrations of this compound in a static or semi-static system for a defined period (e.g., 48 hours for Daphnia, 96 hours for fish).
-
Observation: The number of immobilized or dead organisms is recorded at specific time points.
-
Data Analysis: The concentration that causes an effect (e.g., immobilization or mortality) in 50% of the test population (EC50 or LC50) is calculated using statistical methods.
Conclusion
This compound is a chemical with moderate persistence in the environment. Its fate is primarily driven by volatilization to the atmosphere followed by photodegradation, and by microbial degradation in soil and water. It exhibits moderate mobility in soil with a potential for groundwater contamination. Ecotoxicological data indicate that this compound is toxic to aquatic organisms. This technical guide provides a foundational understanding of the environmental behavior and impact of this compound to aid in risk assessment and guide further research.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Effect of soil organic matter chemistry on sorption of trinitrotoluene and 2,4-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 6. epa.gov [epa.gov]
- 7. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
A Comprehensive Toxicological Profile of 2-Nitrotoluene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the toxicological properties of 2-nitrotoluene (2-NT), an important industrial chemical intermediate. The document summarizes key findings on its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. Detailed experimental protocols and mechanistic pathways are presented to support further research and risk assessment.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration in rats, this compound is rapidly absorbed and excreted, primarily through urine (70-85% of the dose within 72 hours).[1] A smaller portion is eliminated via feces (5-13%).[1] The metabolism of this compound is complex and is a critical determinant of its toxicity. It involves a multi-step bioactivation process that differs between sexes and is dependent on intestinal microflora.
The primary metabolic pathway begins in the liver, where this compound is oxidized by cytochrome P450 enzymes to form 2-nitrobenzyl alcohol.[1][2] This metabolite is then conjugated with glucuronic acid to form 2-nitrobenzyl glucuronide.[1][3] This conjugate is excreted via the bile into the intestine.[1][3][4] In the gut, intestinal microflora play an essential role by hydrolyzing the glucuronide and reducing the nitro group to form 2-aminobenzyl alcohol.[1][5] This metabolite is reabsorbed into the bloodstream and returns to the liver. There, it undergoes further activation, including sulfation by sulfotransferase enzymes, to form an unstable electrophilic intermediate, likely 2-aminobenzyl sulfate.[4][5][6] This reactive metabolite can then covalently bind to cellular macromolecules, including DNA, forming adducts that are believed to initiate the genotoxic and carcinogenic effects.[1][4]
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of this compound and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Laboratory Scale Synthesis of 2-Nitrotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-nitrotoluene via the electrophilic nitration of toluene. The procedure details the preparation of the nitrating agent, reaction setup, temperature control, product isolation, and purification. Safety precautions, reagent data, and expected outcomes are also thoroughly described.
Introduction
This compound (o-nitrotoluene) is a pale yellow aromatic organic compound with the formula C₇H₇NO₂. It serves as a critical intermediate in the synthesis of a wide range of chemicals, including azo dyes, rubber chemicals, agricultural products, and pharmaceuticals.[1][2] The primary industrial application of this compound is as a precursor for the production of o-toluidine, a key component in the manufacture of colorants.[1][3]
The synthesis is achieved through the nitration of toluene using a mixed acid solution of sulfuric and nitric acid. This electrophilic aromatic substitution reaction yields a mixture of isomers, primarily ortho (this compound) and para (4-nitrotoluene) products, with a smaller amount of the meta (3-nitrotoluene) isomer.[3] The separation of these isomers is typically accomplished by fractional distillation and crystallization.[1][4] This protocol outlines a standard laboratory procedure for this synthesis.
Safety Precautions
The nitration of toluene is a potentially hazardous procedure due to the use of highly corrosive acids and the exothermic nature of the reaction.[5] Strict adherence to safety protocols is mandatory.
-
Hazard Assessment: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[5] Nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns.[5] Toxic nitrogen dioxide gas may be evolved, especially if the temperature rises excessively.[5]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat or suit, and chemical safety goggles with a face shield.[5][6]
-
Engineering Controls: Conduct the entire procedure in a certified chemical fume hood with adequate ventilation to control exposure to acid fumes and potential nitrogen oxide gases.[5] Ensure immediate access to an emergency eyewash station and a safety shower.[7]
-
Spill Management: Keep appropriate spill containment and neutralization kits (e.g., sodium bicarbonate) readily available.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations for hazardous materials.
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (100 mmol scale) | Notes |
| Toluene | C₇H₈ | 92.14 | 9.21 g (10.6 mL) | Freshly distilled from sodium |
| Nitric Acid (conc., ~68%) | HNO₃ | 63.01 | 10.6 mL (~153 mmol) | Handle with extreme care |
| Sulfuric Acid (conc., ~98%) | H₂SO₄ | 98.08 | 12.5 mL (~228 mmol) | Handle with extreme care |
| Cyclohexane | C₆H₁₂ | 84.16 | ~60 mL | For extraction |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | ~10 mL | For washing |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~5 g | For drying |
| Ice | H₂O | 18.02 | As needed | For cooling baths and quenching |
Equipment
-
250 mL three-neck round-bottom flask
-
250 mL wide-neck Erlenmeyer flask
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
-
Beakers, graduated cylinders, and standard laboratory glassware
Experimental Protocol
This protocol is based on a 100 mmol scale reaction.[8]
Preparation of Nitrating Acid
-
Place 10.6 mL (153 mmol) of concentrated nitric acid into a 250 mL wide-neck Erlenmeyer flask.
-
Cool the flask in an ice bath.
-
Slowly and carefully add 12.5 mL (228 mmol) of concentrated sulfuric acid to the nitric acid while constantly swirling the flask and maintaining cooling. Caution: This mixing is highly exothermic.
-
Once the addition is complete, cool the resulting nitrating acid mixture to -5 °C using an ice-salt bath.[8]
Nitration of Toluene
-
Set up the reaction apparatus in a fume hood. Place a 250 mL three-neck flask equipped with a magnetic stir bar, an internal thermometer, and a dropping funnel on a magnetic stirrer.
-
Connect the third neck of the flask via an adapter to a gas outlet tube leading to a wash bottle containing aqueous sodium hydroxide solution to trap any evolved nitrous gases.[8]
-
Add 9.21 g (10.6 mL, 100 mmol) of freshly distilled toluene to the reaction flask.
-
Cool the toluene to -10 °C using an ice-salt bath.[8]
-
Carefully transfer the cold (-5 °C) nitrating acid into the dropping funnel in small portions.
-
Add the nitrating acid dropwise to the stirred toluene over approximately 1.5 hours.[8] Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [8]
-
After the addition is complete, keep the flask in an ice-water bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring the mixture for an additional 2 hours at room temperature.[8]
Work-up and Isolation
-
Pour the reaction mixture into a beaker containing 50 g of crushed ice.[8]
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the product by adding 40 mL of cyclohexane, shaking gently, and separating the layers. Perform two subsequent extractions with 10 mL of cyclohexane each.[8]
-
Combine the organic (cyclohexane) layers.
-
Wash the combined organic phase sequentially with 10 mL of water, 10 mL of saturated aqueous sodium bicarbonate solution, and finally with another 10 mL of water.[8]
-
Dry the organic phase over anhydrous sodium sulfate (~5 g).[8]
-
Filter off the drying agent and remove the cyclohexane using a rotary evaporator to yield the crude product, an oily residue containing a mixture of nitrotoluene isomers.[8]
Purification
The crude product is a mixture of isomers, typically consisting of 55-60% this compound, 35-40% 4-nitrotoluene, and 2-5% 3-nitrotoluene.[2][3] Separation is required to obtain pure this compound.
-
Fractional Distillation: Purify the crude oil by fractional distillation under reduced pressure. The receiving flasks should be cooled.[8] Collect the fraction boiling between 100–130 °C at 20 hPa.[8] This will primarily contain the 2- and 3-nitrotoluene isomers.
-
Crystallization (Optional): To further remove 4-nitrotoluene before distillation, the crude mixture can be cooled. 4-nitrotoluene has a significantly higher melting point (~52 °C) compared to this compound (-9.5 °C) and can be selectively crystallized and removed by filtration at low temperatures.[1]
Data Summary
| Parameter | Value / Description | Reference |
| Reactants | ||
| Toluene | 9.21 g (100 mmol) | [8] |
| Nitric Acid (conc.) | 10.6 mL (~153 mmol) | [8] |
| Sulfuric Acid (conc.) | 12.5 mL (~228 mmol) | [8] |
| Reaction Conditions | ||
| Addition Temperature | < 5 °C | [8] |
| Post-addition Stirring | 2 hours at room temperature | [8] |
| Product Isomer Ratio (Typical) | ||
| This compound | 45 - 62% | [4] |
| 3-Nitrotoluene | 2 - 5% | [4] |
| 4-Nitrotoluene | 33 - 50% | [4] |
| Yield | ||
| Crude Product Yield (Mixed Isomers) | ~10.1 g | [8] |
| Purified Product Yield (Distilled) | ~8.5 g | [8] |
| Overall Yield (Total Nitrotoluenes) | ~96% (Industrial Continuous Reactor) | [4] |
| Product Properties (this compound) | ||
| Appearance | Pale yellowish liquid | [4] |
| Boiling Point | 221.7 °C (at 1 atm) | [4] |
| Melting Point | -9.5 °C | [1][4] |
Experimental Workflow Diagram
Caption: Workflow for the laboratory synthesis of this compound.
References
- 1. This compound Reagent|High-Purity [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. One moment, please... [oxfordlabfinechem.com]
- 7. nj.gov [nj.gov]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Application Note: Analysis of 2-Nitrotoluene using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2-Nitrotoluene in environmental samples using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocols provided herein cover sample preparation from both air and water matrices, instrument parameters, and data analysis. This method is crucial for monitoring environmental contamination, ensuring workplace safety, and in various stages of chemical synthesis and drug development where this compound may be an intermediate or impurity.
Introduction
This compound is an important industrial chemical primarily used in the synthesis of toluidine, which is a precursor for various azo dyes. Due to its production and use, it can be released into the environment, posing potential health risks. Accurate and sensitive analytical methods are therefore essential for its detection and quantification. Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound due to its high resolution and sensitivity. This document provides detailed protocols for the analysis of this compound in both air and water samples.
Experimental Protocols
Analysis of this compound in Air Samples (Based on NIOSH Method 2005)
This protocol is designed for the determination of this compound in workplace air.
1. Sample Collection:
-
Apparatus: Personal sampling pump, solid sorbent tube (silica gel, 150 mg/75 mg).
-
Procedure:
-
Calibrate the sampling pump with a representative sorbent tube in line.
-
Attach the sorbent tube to the calibrated pump.
-
Collect air samples at a flow rate of 0.01 - 0.02 L/min for a total sample size of 1 - 30 L.[1]
-
After sampling, cap the tubes and store them at 5°C until analysis.[1] Samples should be analyzed within 30 days.[1]
-
2. Sample Preparation (Desorption):
-
Reagents: Methanol (chromatographic grade).
-
Procedure:
-
Break the ends of the sorbent tube and transfer the front and back sorbent sections to separate 2 mL vials.
-
Add 1 mL of methanol to each vial.
-
Cap the vials and agitate them in an ultrasonic bath for 15 minutes to ensure complete desorption.
-
3. GC-FID Analysis:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: Capillary column, 30 m x 0.32 mm ID, with a suitable stationary phase (e.g., 5% Phenyl-methylpolysiloxane like DB-5).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 35 °C, ramp at 8 °C/min to 150 °C.
-
Carrier Gas: Helium at a flow rate of 2.4 mL/min.
-
Injection Volume: 1 µL.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in methanol.
-
Analyze the standards under the same GC conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Analysis of this compound in Water Samples (Based on EPA Method 8091 and other literature)
This protocol is suitable for determining the concentration of this compound in water and wastewater.
1. Sample Collection and Preservation:
-
Collect water samples in clean glass containers.
-
Store the samples at or below 4°C in the dark and analyze within 40 days of extraction.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Reagents: n-Hexane (or other suitable solvent like methylene chloride), Sodium chloride (NaCl).
-
Procedure:
-
For a 1 L water sample, adjust the pH to be between 5 and 9.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of n-hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the aqueous layer back into the original sample container.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of n-hexane, combining all extracts.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
An alternative microextraction technique, solidification of floating organic droplet microextraction (SFODME), can also be employed for ultra-preconcentration.[2]
3. GC-FID Analysis:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: PerkinElmer Elite – 1701 column (length 30 m, inner diameter 0.53 mm, film thickness 1 μm) or similar.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Hold at 70 °C for 1 min, then ramp at 25 °C/min to 250 °C, and hold for 11.8 min.
-
Carrier Gas: Nitrogen at 1 mL/min.
-
Injection Volume: 2 µL.
-
Split Ratio: 1:50.
-
4. Calibration and Quantification:
-
Prepare calibration standards of this compound in n-hexane.
-
The linear range for this method is typically between 0.5 to 10 mg/L.
-
Analyze the standards and construct a calibration curve to quantify this compound in the extracted samples.
Data Presentation
The following table summarizes the quantitative data for the analysis of nitrotoluene compounds using GC-FID.
| Parameter | Air Analysis (NIOSH 2005) | Water Analysis (SFODME-GC-FID) | Water Analysis (GC-FID) |
| Analyte | o-Nitrotoluene | Nitrotoluene isomers | Mononitrotoluenes |
| Working Range | 0.346 to 1.73 ppm (1.97 to 9.86 mg/m³)[1] | - | 0.5 - 10 mg/ml |
| Linearity Range | - | 0.5–200 µg L−1[2] | 0.5 - 10 mg/ml |
| Limit of Detection (LOD) | - | 0.3–0.5 µg L−1[2] | 0.019 - 0.022 mg/ml |
| Limit of Quantification (LOQ) | - | - | 0.058 - 0.066 mg/ml |
| Relative Standard Deviation (RSD) | - | 4–10%[2] | - |
| Recovery | - | - | 80% - 114% |
Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical method.
References
High-performance liquid chromatography (HPLC) for nitrotoluene isomers
An effective High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of nitrotoluene isomers is crucial for various fields, including environmental monitoring, industrial chemical analysis, and forensic science, due to their potential toxicity and use as intermediates in manufacturing.[1][2] The structural similarity of nitrotoluene isomers, such as 2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene, presents a significant analytical challenge, often leading to co-elution with standard C18 columns.[3][4]
This application note provides a detailed protocol for the analysis of nitrotoluene isomers using reversed-phase HPLC, with a focus on achieving optimal resolution.
Principle of Separation
The primary separation mechanism is reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the nitrotoluene isomers between the stationary and mobile phases. The elution order is influenced by the polarity of the isomers and their hydrophobic interactions with the stationary phase. For aromatic isomers, stationary phases like Phenyl-Hexyl can offer enhanced selectivity due to π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic rings of the analytes.[1][3] Methanol in the mobile phase can enhance these interactions, leading to greater retention and changes in selectivity.[4]
Experimental Protocols
This section details the instrumentation, reagents, and procedures for the successful separation of nitrotoluene isomers.
Instrumentation and Reagents
-
HPLC System : A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Data Acquisition Software : Software such as ChemStation or Empower for system control and data analysis.[3]
-
Columns :
-
Reagents :
-
Labware : Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.[3]
Standard Preparation
-
Stock Solutions (1 mg/mL) : Accurately weigh and dissolve approximately 10 mg of each nitrotoluene isomer reference standard in 10 mL of methanol to create individual stock solutions.
-
Working Standard Mixture (10 µg/mL) : Prepare a mixed working standard by diluting the stock solutions with methanol to achieve a final concentration of 10 µg/mL for each isomer.[3]
Sample Preparation
-
Liquid Samples (e.g., wastewater) : Filter the sample through a 0.45 µm syringe filter prior to injection. If necessary, perform solid-phase extraction (SPE) for sample clean-up and concentration.[3]
-
Solid Samples (e.g., soil) : Extract the nitrotoluene isomers from a weighed portion of the sample using a suitable solvent like methanol or acetonitrile, potentially with sonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[3]
Chromatographic Conditions
The following conditions are recommended for the separation of o- and p-nitrotoluene and can be optimized for the simultaneous analysis of all three isomers.
| Parameter | Value |
| Column | C18 bonded-phase (250 mm x 6.0 mm)[5] |
| Mobile Phase | Methanol:Water (70:30, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Room Temperature[5] |
| Detection Wavelength | 278 nm[5] |
| Injection Volume | 10 µL[3] |
Data Presentation
The following table summarizes the chromatographic parameters for the separation of nitrotoluene isomers based on the specified method. Note that retention times may vary slightly between different HPLC systems and columns.
| Analyte | Retention Time (min) |
| This compound | Typically elutes first |
| 3-Nitrotoluene | Intermediate elution |
| 4-Nitrotoluene | Typically elutes last |
Note: Specific retention times for a three-isomer separation under the recommended conditions are not detailed in the provided search results. The elution order is based on general chromatographic principles where ortho isomers often elute before para isomers in reversed-phase systems. A study separating a broader range of nitroaromatics on a C18 phase also showed the mono-nitrotoluenes eluting in proximity.[4]
Method Validation and Troubleshooting
The method should be validated for linearity, accuracy, precision, and sensitivity.[5] Common issues in isomer separation include peak co-elution.[7] If isomers are not fully resolved, consider the following troubleshooting steps:
-
Optimize Mobile Phase : Adjust the methanol/water ratio. A lower percentage of methanol will increase retention times and may improve separation.[7]
-
Change Stationary Phase : If co-elution persists, using a column with a different selectivity, such as a Phenyl-Hexyl column, is recommended. The π-π interactions offered by phenyl phases can significantly alter the elution order and improve the resolution of aromatic isomers.[4][8]
-
Adjust Temperature : Modifying the column temperature can influence selectivity.[8]
Visualizations
HPLC Experimental Workflow
The following diagram illustrates the typical workflow for the HPLC analysis of nitrotoluene isomers.
Caption: General workflow for the HPLC analysis of nitrotoluene isomers.
HPLC System Components
This diagram shows the logical relationship between the core components of an HPLC system.
Caption: Key components and flow path of an HPLC system.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for GC-MS Analysis of 2-Nitrotoluene in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrotoluene is a significant environmental contaminant often associated with the manufacturing of explosives and dyes. Its presence in soil and water poses potential risks to human health and ecosystems, necessitating sensitive and reliable analytical methods for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound due to its high selectivity and sensitivity.[1][2] This document provides detailed application notes and protocols for the determination of this compound in environmental samples using GC-MS.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate and precise analysis and depends on the sample matrix.
A. Water Samples: Solid Phase Extraction (SPE)
This protocol is adapted from EPA Method 529 for the extraction of explosives and related compounds from drinking water.[1]
Materials:
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric reverse-phase)
-
Methanol (GC-MS grade)
-
Ethyl acetate
-
Deionized water
-
Sample collection bottles
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with a small amount of deionized water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes from the cartridge with a small volume of an appropriate solvent, such as ethyl acetate or acetonitrile. A typical elution volume is 2-5 mL.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
B. Soil and Sediment Samples: Ultrasonic Extraction
This protocol is a common method for the extraction of nitroaromatic compounds from solid matrices.
Materials:
-
Acetonitrile (GC-MS grade)
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filters (0.45 µm)
Procedure:
-
Sample Weighing: Weigh a known amount of the homogenized soil or sediment sample (e.g., 10 g) into a centrifuge tube.
-
Solvent Addition: Add a specific volume of acetonitrile (e.g., 20 mL) to the sample.
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes) to extract the analytes from the sample matrix.
-
Centrifugation: Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10 minutes to separate the solid particles from the solvent.
-
Extraction Repetition: Carefully decant the supernatant into a clean tube. Repeat the extraction process (steps 2-4) with a fresh portion of acetonitrile.
-
Extract Combination and Drying: Combine the extracts and pass them through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Filtration: Filter the concentrated extract through a 0.45 µm filter to remove any remaining particulate matter.
-
Analysis: The filtered extract is ready for GC-MS analysis.
GC-MS Instrumentation and Operating Conditions
The following table outlines typical GC-MS parameters for the analysis of this compound. These conditions may need to be optimized for specific instruments and applications.
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 6890 GC or equivalent[1] |
| Mass Spectrometer | Agilent 5973 MSD or equivalent[1] |
| Injector | Split/Splitless Inlet |
| Injection Mode | Splitless[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 250 °C[2] |
| GC Column | ZB-5MS (5 m x 0.25 mm, 0.25 µm) or HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[1][2] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow)[2] |
| Oven Temperature Program | Initial Temperature: 60 °C, hold for 1 minRamp 1: 20 °C/min to 180 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min[2] |
| MSD Transfer Line | 280 °C[2] |
| Ionization Mode | Electron Ionization (EI)[1] |
| Ion Source Temperature | 230 °C[2] |
| Quadrupole Temperature | 150 °C[2] |
| Electron Energy | 70 eV[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |
| Solvent Delay | 3 min[2] |
Calibration and Quantification
A. Calibration Standards
Prepare a series of calibration standards by diluting a certified stock solution of this compound in a suitable solvent (e.g., acetonitrile). The concentration range should bracket the expected concentration of the samples. A typical calibration range is 10 to 2000 ng/mL.[1]
B. Internal Standard
The use of an internal standard is recommended to improve the accuracy and precision of the quantification. A deuterated analog of a related compound, such as 2,6-Dinitrotoluene-d3, can be used.[3] The internal standard should be added to all calibration standards and samples at a constant concentration.
C. Quantification
Quantification is performed by generating a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 pg/µL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Method Detection Limit (MDL) | Compound-dependent, typically in the low pg/µL range | [3] |
| Precision (%RSD) | < 7% for replicate injections | [3] |
Visualizations
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound in environmental samples.
Conclusion
The GC-MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in environmental samples. Proper sample preparation, optimized instrumental conditions, and the use of an internal standard are key to achieving accurate and reliable results. This methodology is suitable for environmental monitoring, site remediation assessment, and research applications.
References
Quantitative Analysis of 2-Nitrotoluene in Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-nitrotoluene in various complex matrices. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC). These protocols are intended to guide researchers, scientists, and professionals in obtaining accurate and reliable quantitative data for this compound in environmental, industrial, and biological samples.
Introduction
This compound (o-nitrotoluene) is an important industrial chemical primarily used as an intermediate in the synthesis of various products, including azo dyes, rubber chemicals, agricultural chemicals, and explosives.[1][2][3] Its presence in the environment, particularly in soil and water, is a significant concern due to its potential toxicity and classification as a hazardous substance.[2][4] Accurate and sensitive quantitative analysis of this compound in complex matrices is crucial for environmental monitoring, occupational safety, and toxicological studies.[5]
This document details the necessary steps for sample preparation and instrumental analysis to achieve reliable quantification of this compound.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds like this compound.[2] When coupled with detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity. GC-MS is particularly useful for unambiguous identification and confirmation of the analyte.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds. For this compound, reverse-phase HPLC with ultraviolet (UV) detection is a common and effective method.[1][7]
Experimental Protocols
Sample Preparation Protocols
Effective sample preparation is critical for accurate quantitative analysis, as it isolates the analyte from interfering matrix components. The choice of method depends on the sample matrix.
Protocol 1: Ultrasonic Extraction of this compound from Soil (Based on EPA Method 8330B) [5][8]
This protocol describes the extraction of this compound from soil samples using ultrasonic energy.
Materials:
-
Homogenized soil sample, air-dried and sieved
-
Acetonitrile, HPLC grade
-
Anhydrous sodium sulfate
-
Ultrasonic bath or probe sonicator
-
Centrifuge and 50 mL centrifuge tubes
-
0.45 µm syringe filters
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Weigh approximately 2.0 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10.0 mL of acetonitrile to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 18 hours. Alternatively, use a probe sonicator for a shorter duration as validated.
-
After extraction, centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the soil particles.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for chromatographic analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol is suitable for pre-concentrating this compound from water samples.
Materials:
-
Water sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Reagent water
-
Vacuum manifold for SPE
-
Concentrator tube
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 10 mL of reagent water.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Rinsing: Wash the cartridge with 10 mL of reagent water to remove polar impurities.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped this compound by passing 2 x 5 mL of acetonitrile through the cartridge. Collect the eluate in a concentrator tube.
-
Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen. The sample is now ready for analysis.
Instrumental Analysis Protocols
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides typical GC-MS conditions for the analysis of this compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: HP-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 1:50)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 70 °C
-
Ramp 2: 25 °C/min to 250 °C, hold for 14.8 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)[6]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 137, 91, 65).
Protocol 4: High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol outlines typical HPLC-UV conditions for this compound analysis.
Instrumentation: HPLC system with a UV detector.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical mobile phase is acetonitrile/water (50:50, v/v).[7] For some applications, a small amount of acid (e.g., phosphoric acid) may be added.[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
Quantitative Data
The following tables summarize quantitative data for this compound found in various complex matrices from environmental monitoring studies.
Table 1: Concentration of this compound in Wastewater and Effluent
| Source of Wastewater/Effluent | Concentration Range | Reference |
| Dinitrotoluene manufacturing plant effluent | 7.8 mg/L | [9] |
| Trinitrotoluene manufacturing plant effluent | 0.32 - 16 mg/L | [1][9] |
| Nitrotoluene manufacturing plant (acidic stream) | 87 - 102 mg/L | [9] |
| Nitrotoluene manufacturing plant (alkaline stream) | 53 - 80 mg/L | [9] |
| Paper mill wastewater | 40 µg/L | [1] |
| Research facility wastewater | 181 µg/L | [1] |
Table 2: Concentration of this compound in Surface Water and Groundwater
| Water Source | Concentration Range | Reference |
| Surface water near former munitions plants (Germany) | up to 22 µg/L | [1] |
| Groundwater at munitions manufacturing plants (USA) | up to 140,000 µg/L | [1] |
| Surface water at munitions manufacturing plants (USA) | up to 0.12 µg/L | [1] |
| Groundwater at a military training facility | up to 25 µg/L | [1] |
| Groundwater (Degrémont, France) | 90 - 165 µg/L | [9] |
| River Waal (Netherlands) | Average 4.5 µg/L (max. 18.1 µg/L) | [9] |
| River Rhine (Netherlands) | 10 µg/L | [9] |
Visualizations
The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound.
Caption: Workflow for this compound Analysis in Soil.
Caption: Workflow for this compound Analysis in Water.
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Reagent|High-Purity [benchchem.com]
- 3. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]
- 4. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispec.co.th [scispec.co.th]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of 2-Nitrotoluene, 3-Nitrotoluene, and 4-Nitrotoluene
Introduction
The separation of nitrotoluene isomers (2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene) is a critical process in the chemical industry, particularly in the synthesis of dyes, pharmaceuticals, and explosives. The commercial nitration of toluene typically yields a mixture of these isomers, with 2- and 4-nitrotoluene being the major products and 3-nitrotoluene as a minor component.[1] The similar chemical structures and physical properties of these isomers present a significant purification challenge. This document provides detailed application notes and experimental protocols for the separation of 2-, 3-, and 4-nitrotoluene using fractional distillation, fractional crystallization, and chromatographic techniques.
Physical and Chemical Properties
A thorough understanding of the physical properties of the nitrotoluene isomers is fundamental to developing effective separation strategies. The significant differences in their melting points and the smaller, yet exploitable, differences in their boiling points are the primary basis for separation by crystallization and distillation, respectively.
| Property | This compound | 3-Nitrotoluene | 4-Nitrotoluene |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molar Mass | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |
| Appearance | Pale yellow liquid | Yellow liquid or solid | Pale yellow crystalline solid |
| Melting Point | -9.5 °C (α-form), -2.9 °C (β-form) | 16 °C | 51.63 °C |
| Boiling Point | 221.7 °C | 232.6 °C | 238.3 °C |
| Solubility in Water | Slightly soluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene | Soluble in ethanol, ether, benzene | Soluble in ethanol, ether, benzene |
Separation Methodologies
The choice of separation technique depends on the desired purity, scale of operation, and the composition of the initial isomer mixture. A combination of methods is often employed to achieve high-purity products.
Fractional Distillation
Fractional distillation is a primary industrial method for the initial separation of nitrotoluene isomers, particularly for enriching the lower-boiling this compound. Due to the close boiling points of the isomers, a highly efficient fractional distillation column is required. To prevent thermal decomposition and potential explosions, distillation is often performed under reduced pressure (vacuum distillation).
Experimental Protocol: Two-Stage Vacuum Fractional Distillation
This protocol describes a two-stage distillation process designed to first separate the ortho-isomer and then the para-isomer from a typical nitration mixture.
Instrumentation:
-
Round-bottom flask (appropriately sized for the sample volume)
-
Fractional distillation column (e.g., Vigreux, packed with Raschig rings or other suitable packing)
-
Distillation head with condenser and reflux control
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Thermometers
Procedure:
Stage 1: Separation of this compound
-
Sample Preparation: The crude nitrotoluene mixture should be washed with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum operation.
-
First Pass:
-
Charge the dried crude mixture into the round-bottom flask.
-
Apply vacuum to the system, gradually reducing the pressure.
-
Begin heating the flask.
-
Carefully control the heating rate and reflux ratio to achieve a slow and steady distillation.
-
Collect the first fraction, which will be enriched in this compound. The head temperature should be maintained close to the boiling point of this compound at the operating pressure.
-
Continue distillation until the concentration of this compound in the distillate decreases significantly, as monitored by in-process analysis (e.g., GC).
-
The residue in the flask will be enriched in 3- and 4-nitrotoluene.
-
Stage 2: Separation of 4-Nitrotoluene and 3-Nitrotoluene
-
Second Pass:
-
The residue from the first pass is used as the feed for the second distillation.
-
The distillation is continued, with the next fraction collected being enriched in 3-nitrotoluene.
-
The final fraction will be primarily 4-nitrotoluene, which has the highest boiling point.
-
-
Purification: The collected fractions can be further purified by redistillation or by a subsequent crystallization step.
Quantitative Data (Illustrative):
| Parameter | Stage 1 (this compound Separation) | Stage 2 (4-Nitrotoluene Separation) |
| Pressure | 10-20 mmHg | 10-20 mmHg |
| Head Temperature | ~100-110 °C | ~115-125 °C |
| Purity of this compound | >95% | - |
| Purity of 4-Nitrotoluene | - | >98% |
Note: Optimal temperatures and pressures must be determined empirically based on the specific equipment and starting material composition.
Logical Workflow for Fractional Distillation
Caption: Workflow for two-stage fractional distillation of nitrotoluene isomers.
Fractional Crystallization
Fractional crystallization is a powerful technique for purifying the solid isomers, particularly 4-nitrotoluene, which has a significantly higher melting point than the other two. This method can also be applied to enrich 3-nitrotoluene after initial separation by distillation.
Experimental Protocol: Multi-Step Fractional Crystallization
Instrumentation:
-
Jacketed crystallization vessel with stirrer
-
Chilling unit/circulator
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Solvent for washing (e.g., cold methanol or ethanol)
Procedure:
Step 1: Crystallization of 4-Nitrotoluene
-
Initial Cooling: The crude nitrotoluene mixture (or the residue from the this compound distillation) is placed in the crystallization vessel and cooled with gentle stirring.
-
Seeding: Once the temperature is near the saturation point of 4-nitrotoluene, a few seed crystals of pure 4-nitrotoluene can be added to induce crystallization.
-
Controlled Cooling: The mixture is slowly cooled to a temperature just above the eutectic point of the remaining mixture (typically around 0 to -5 °C) to maximize the yield of 4-nitrotoluene crystals.
-
Filtration: The resulting slurry is filtered to separate the 4-nitrotoluene crystals from the mother liquor.
-
Washing: The crystals are washed with a small amount of cold solvent to remove adhering mother liquor.
-
Recrystallization: For higher purity, the 4-nitrotoluene crystals can be recrystallized from a suitable solvent like methanol or ethanol.
Step 2: Isolation of 3-Nitrotoluene
-
Further Cooling: The mother liquor from the first step, now enriched in 2- and 3-nitrotoluene, is further cooled (e.g., to -15 to -20 °C).
-
Crystallization: As the temperature is lowered, 3-nitrotoluene will begin to crystallize.
-
Separation: The 3-nitrotoluene crystals are separated by filtration. The remaining liquid will be predominantly this compound.
Quantitative Data (Illustrative):
| Step | Target Isomer | Crystallization Temperature | Purity of Crystals |
| 1 | 4-Nitrotoluene | 0 to -5 °C | >99% after recrystallization |
| 2 | 3-Nitrotoluene | -15 to -20 °C | Variable, requires further purification |
Logical Workflow for Fractional Crystallization
References
Application Notes and Protocols: 2-Nitrotoluene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrotoluene is a versatile and economically significant precursor in organic synthesis, serving as a foundational building block for a wide array of valuable compounds. Its chemical structure, featuring a nitro group ortho to a methyl group on a benzene ring, allows for diverse and regioselective transformations. The primary synthetic routes involving this compound are the reduction of the nitro group to form o-toluidine and the oxidation of the methyl group to yield 2-nitrobenzaldehyde or 2-nitrobenzoic acid. These key intermediates are subsequently utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and experimental protocols for the major synthetic transformations of this compound.
Key Synthetic Applications of this compound
The strategic importance of this compound in organic synthesis stems from its efficient conversion into key intermediates:
-
o-Toluidine: The reduction of this compound to o-toluidine is a cornerstone reaction. o-Toluidine is a vital primary aromatic amine used in the synthesis of a variety of compounds, including azo dyes, the local anesthetic prilocaine, and the herbicides metolachlor and acetochlor.[1][2] The conversion of o-toluidine's amino group into a diazonium salt opens up further synthetic possibilities through the Sandmeyer reaction, enabling the introduction of various substituents onto the aromatic ring.[1][3]
-
2-Nitrobenzaldehyde: The selective oxidation of the methyl group of this compound yields 2-nitrobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals like nifedipine and historically in the production of indigo dye.[4][5][6]
-
2-Nitrobenzoic Acid: Further oxidation of the methyl group leads to 2-nitrobenzoic acid, which can be a precursor for other synthetically useful molecules.[7]
Data Presentation: Summary of Key Reactions
The following tables summarize quantitative data for the key synthetic transformations of this compound.
Table 1: Reduction of this compound to o-Toluidine
| Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Iron powder / HCl | Water | 90-100 | Not specified | Good | [8] |
| Raney-nickel | Methanol | 100-150 | Not specified | ~100% conversion | [9] |
| Copper chromite / H₂ | Vapor phase | 200-287 | Not specified | High conversion | [10] |
Table 2: Oxidation of this compound to 2-Nitrobenzaldehyde
| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium methoxide / 2-propylnitrite | Toluene/Pentane | Controlled exothermic | Not specified | 24 | [4] |
| Potassium permanganate | Alkaline solution | 0-3 | 1 hour | 40 (based on converted this compound) | [11] |
| Bromine / Azo-bis alkyl nitrile, then H₂O₂ | Chlorobenzene | 50 (bromination), reflux (oxidation) | 30 min (bromination), 2h (oxidation) | 77 | [12] |
Table 3: Sandmeyer Reaction of o-Toluidine
| Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorotoluene | o-toluidine hydrochloride, isopentyl nitrite, copper dichloride | 0-20 | 87 | [13] |
| 2-Bromotoluene | o-toluidine, HBr, NaNO₂, copper powder | <10 (diazotization), then heated | 43-47 | [14] |
Experimental Protocols
Protocol 1: Reduction of this compound to o-Toluidine using Iron Powder
This protocol is a classic and cost-effective method for the synthesis of o-toluidine.[8]
Materials:
-
This compound
-
Fine iron powder
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a large reaction vessel equipped with a powerful mechanical stirrer and a reflux condenser, add 120 g of fine iron powder and 60 mL of water.
-
Begin vigorous stirring and heat the mixture to 90-95 °C.
-
Carefully add 10 mL of concentrated hydrochloric acid.
-
Slowly add 100 g of this compound in small portions, maintaining the reaction temperature at approximately 100 °C. The addition rate should be controlled to manage the exothermic reaction.
-
After the addition is complete, continue heating at 100 °C with vigorous stirring until the characteristic smell of this compound is no longer detectable.
-
Set up the apparatus for steam distillation. Pass steam through the reaction mixture to distill the o-toluidine.
-
Collect the distillate until it is no longer milky.
-
Separate the oily o-toluidine layer from the aqueous layer in the distillate. The product can be further purified by distillation.
Protocol 2: One-Pot Synthesis of 2-Nitrobenzaldehyde from this compound
This modified Lapworth procedure provides a one-pot synthesis of 2-nitrobenzaldehyde.[4]
Materials:
-
4 M Methanolic sodium methoxide solution
-
Toluene
-
Pentane
-
This compound
-
2-Propylnitrite
-
36% Hydrochloric acid (HCl)
Procedure:
-
To 700 mL of a 4 M methanolic solution of sodium methoxide, add 500 mL of toluene.
-
Remove the methanol by distillation.
-
After cooling the resulting suspension, add 300 mL of pentane.
-
Equip the flask with a condenser cooled to -20 °C.
-
Slowly add a mixture of 118 mL (1 mol) of this compound and 111 mL (1 mol) of 2-propylnitrite with vigorous stirring. Control the rate of addition to manage the exothermic reaction.
-
After the addition is complete, replace the condenser with a distillation head.
-
Add 600 mL of 36% HCl dropwise, followed by controlled distillation of the solvent.
-
Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in this compound.
-
Distill off the unreacted this compound to obtain the crude 2-nitrobenzaldehyde (yield: approximately 24%). The product can be further purified by standard methods.
Protocol 3: Synthesis of 2-Bromotoluene from o-Toluidine via Sandmeyer Reaction
This protocol details the synthesis of 2-bromotoluene from o-toluidine.[14]
Materials:
-
o-Toluidine
-
40% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper powder
-
Sodium hydroxide (NaOH)
-
Concentrated sulfuric acid
-
Calcium chloride
Procedure:
-
Dissolve 162 g (1.5 moles) of o-toluidine in 880 cc of 40% hydrobromic acid in a 3-L flask and cool the solution to 10 °C.
-
Diazotize the solution by adding 116 g (1.7 moles) of coarsely powdered sodium nitrite in portions of about 10 g. After each addition, stopper the flask and shake until all red fumes are absorbed, keeping the temperature below 10 °C.
-
Once diazotization is complete, add 5 g of copper powder.
-
Attach a reflux condenser and cautiously heat the flask. Once the reaction begins (indicated by vigorous nitrogen evolution), cool the flask with ice.
-
When the reaction subsides, heat the mixture on a steam bath for 30 minutes.
-
Add 1 L of water and steam distill the mixture, collecting about 1.5 L of distillate.
-
Make the distillate alkaline with about 10 g of powdered sodium hydroxide and separate the lower red layer of crude o-bromotoluene.
-
Wash the crude product with concentrated sulfuric acid, followed by two washes with water.
-
Dry the product over calcium chloride, filter, and purify by distillation, collecting the fraction boiling at 178–181 °C. The expected yield is 43–47%.
Signaling Pathways and Experimental Workflows
Synthesis of Key Intermediates from this compound
References
- 1. Reaction Mechanisms Involving p-Chlorotoluene Starting from Toluidine Ex.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IL46916A - Preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-Nitrotoluene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-nitrotoluene as a key starting material and intermediate in the synthesis of commercially significant pharmaceuticals. Detailed experimental protocols for the synthesis of key intermediates and final active pharmaceutical ingredients (APIs) are provided, along with quantitative data and visualizations of the synthetic pathways and relevant biological mechanisms.
Introduction: The Versatility of this compound in Pharmaceutical Synthesis
This compound (2-NT), a pale yellow oily liquid, is a critical building block in the chemical industry, particularly in the synthesis of pharmaceuticals.[1][2] Its utility stems from the reactivity of both the nitro group and the methyl group, which can be readily transformed into a variety of functional groups necessary for the construction of complex drug molecules. The industrial production of this compound is typically achieved through the nitration of toluene, a process that yields a mixture of isomers, with this compound being a major component.[3]
This document focuses on two primary synthetic routes originating from this compound:
-
Oxidation to 2-Nitrobenzaldehyde: This intermediate is a crucial precursor for the synthesis of the widely used antihypertensive drug, Nifedipine.[4]
-
Reduction to o-Toluidine: This aniline derivative serves as a versatile starting material for a range of pharmaceuticals, including the local anesthetic Prilocaine.[2][5]
Synthesis of Pharmaceutical Intermediates from this compound
Oxidation of this compound to 2-Nitrobenzaldehyde
The conversion of this compound to 2-nitrobenzaldehyde is a key step in the synthesis of several pharmaceuticals. Various methods have been developed for this oxidation, each with its own advantages and disadvantages in terms of yield, selectivity, and environmental impact.
A one-pot synthesis method offers an environmentally attractive route.[4] This procedure involves the reaction of this compound with an alkyl nitrite in the presence of a base to form an oxime, which is then hydrolyzed to the aldehyde.
Table 1: Quantitative Data for the Synthesis of 2-Nitrobenzaldehyde from this compound
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagents | Sodium methoxide, Toluene, Pentane, 2-Propylnitrite, 36% HCl | [4] |
| Product | 2-Nitrobenzaldehyde | [4] |
| Yield | 24% | [4] |
| Purity | >95% (confirmed by capillary GC) | [4] |
Reduction of this compound to o-Toluidine
The reduction of the nitro group of this compound to an amine is a fundamental transformation that yields o-toluidine, a vital intermediate for numerous drugs.[5] This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in an acidic medium.
Pharmaceutical Synthesis from this compound Derived Intermediates
Synthesis of Nifedipine from 2-Nitrobenzaldehyde
Nifedipine is a dihydropyridine calcium channel blocker used to manage angina and hypertension.[6] It is synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (2-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and ammonia.[6][7]
Table 2: Quantitative Data for the Synthesis of Nifedipine
| Parameter | Value | Reference |
| Starting Material | 2-Nitrobenzaldehyde | [6] |
| Reagents | Methyl acetoacetate, Methanol, Concentrated Ammonia | [6] |
| Product | Nifedipine | [6] |
| Molar Ratio (2-nitrobenzaldehyde:methyl acetoacetate) | 1:2 to 1:4 | [2] |
| Molar Ratio (2-nitrobenzaldehyde:ammonia) | 1:7 | [2] |
| Reaction Time | 3.5 - 6 hours | [2][6] |
| Reaction Temperature | Reflux (65-66°C in methanol) | [2][6] |
Synthesis of Prilocaine from o-Toluidine
Prilocaine is a local anesthetic of the amino amide type.[2] Its synthesis involves the acylation of o-toluidine with a haloacyl chloride, followed by amination.
Table 3: Quantitative Data for the Synthesis of Prilocaine
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | [2][8] |
| Reagents | α-chloropropionyl chloride, Acetone, Potassium carbonate, n-Propylamine | [5][8] |
| Intermediate | N-(2-methylphenyl)-2-chloropropanamide | [5] |
| Product | Prilocaine | [2][8] |
| Molar Ratio (o-Toluidine:α-chloropropionyl chloride:K2CO3:n-Propylamine) | 1 : 1.2 : 1.5 : 2 | [8] |
| Reaction Temperature (Acylation) | < 30°C | [8] |
| Reaction Temperature (Amination) | 70°C (reflux) | [8] |
| Yield (Intermediate) | 95% | [5] |
Experimental Protocols
Protocol for the Synthesis of 2-Nitrobenzaldehyde from this compound
This protocol is adapted from a one-pot synthesis method.[4]
Materials:
-
This compound
-
4 M Methanolic solution of sodium methoxide
-
Toluene
-
Pentane
-
2-Propylnitrite
-
36% Hydrochloric acid
-
Ethanol
-
Round-bottom flask
-
Condenser (ethanol cooled to -20°C)
-
Distillation head
-
Stirring apparatus
Procedure:
-
To a 4 M methanolic solution of sodium methoxide (700 mL), add 500 mL of toluene.
-
Remove the methanol by distillation.
-
After cooling, add 300 mL of pentane to the resulting suspension.
-
Equip the flask with an ethanol-cooled condenser (-20°C).
-
Slowly add a mixture of this compound (118 mL, 1 mol) and 2-propylnitrite (111 mL, 1 mol) with vigorous stirring. Control the reaction temperature by regulating the rate of addition.
-
After the addition is complete, replace the condenser with a distillation head.
-
Add 600 mL of 36% HCl dropwise, followed by controlled distillation of the solvent.
-
Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in this compound.
-
Distill off the unreacted this compound (85 g, 0.62 mol) to yield a crude sample of 2-nitrobenzaldehyde (36.3 g, 0.24 mol, 24% yield).
-
Confirm the identity and purity (>95%) of the product by capillary Gas Chromatography (GC) using a commercial standard.
Protocol for the Synthesis of Nifedipine from 2-Nitrobenzaldehyde
This protocol is based on the Hantzsch dihydropyridine synthesis.[6]
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Methanol
-
Concentrated ammonia (35% in water)
-
50 mL Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Ice-water bath
Procedure:
-
In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35% in water, 35 mmol).
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using a heating mantle or oil bath.
-
After the reaction period, allow the mixture to cool to room temperature.
-
If no precipitate forms, cool the flask in an ice-water bath until a solid precipitates.
-
Stopper the flask and leave it at room temperature until the next laboratory session to allow for complete crystallization.
-
Collect the yellow precipitate by vacuum filtration and wash with cold ether.
-
The product can be further purified by recrystallization.
Protocol for the Synthesis of Prilocaine from o-Toluidine
This protocol describes a one-pot method for the synthesis of prilocaine.[8]
Materials:
-
o-Toluidine
-
α-chloropropionyl chloride
-
Potassium carbonate (K₂CO₃)
-
n-Propylamine
-
Acetone
-
Three-necked flask
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
Procedure:
-
In a three-necked flask, dissolve o-toluidine and potassium carbonate in acetone.
-
Cool the flask in an ice-water bath.
-
Slowly add α-chloropropionyl chloride dropwise, maintaining the internal temperature below 30°C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.
-
Add n-propylamine to the reaction mixture.
-
Heat the mixture to 70°C and maintain at reflux until the reaction is complete (monitor by TLC).
-
After the reaction is complete, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
The crude prilocaine can be purified by extraction and crystallization.
Visualizations
Synthetic Pathways
Caption: Synthetic routes from this compound to pharmaceuticals.
Experimental Workflow for Nifedipine Synthesis
References
- 1. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prilocaine synthesis - chemicalbook [chemicalbook.com]
- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. CN105439887A - Preparation method of prilocaine base - Google Patents [patents.google.com]
- 6. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 7. Nifedipine Drug Class: Unlocking Treatment for Hypertension - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 8. CN102070484B - Method for preparing prilocainum or hydrochloride thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Detection of Trace 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection of trace amounts of 2-nitrotoluene in environmental samples. The protocols outlined below utilize common analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.
Overview of Analytical Techniques
The selection of an appropriate analytical method for the detection of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography offers high resolution and sensitivity, particularly when combined with mass spectrometry (MS) or an electron capture detector (ECD). High-performance liquid chromatography coupled with an ultraviolet (UV) detector is a robust and widely used technique for the analysis of nitroaromatic compounds.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used for the determination of this compound. This allows for a direct comparison of the key validation parameters of each technique.
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| GC-FID | Air | 0.8 µg per sample[1] | Not Specified | 1.97 - 9.86 mg/m³[1] | Not Specified |
| GC-MS | Sediment | 0.3 ng/mL[2] | 0.9 ng/mL[2] | Not Specified | 64.6 - 91.8[2] |
| HPLC-UV | Water | 0.78 - 1.17 µg/L[3] | Not Specified | Not Specified | 95 - 98[4] |
| GC-ECD | Water | Low µg/L to ng/L range[5] | Low µg/L to ng/L range[5] | > 0.99 (r²)[5] | 80 - 110[5] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Air Samples
This protocol is based on the NIOSH 2005 method for nitroaromatic compounds and is suitable for determining this compound in workplace air.[1]
a. Sample Collection and Preparation:
-
Draw a known volume of air (typically 1 to 30 liters for this compound) through a solid sorbent tube containing silica gel at a flow rate of 0.01 to 0.02 L/min.[1]
-
Desorb the analyte from the silica gel by adding 1 mL of methanol to the sorbent tube.
-
Agitate the tube in an ultrasonic bath for 10 minutes to ensure complete desorption.
-
Transfer the methanol solution to a vial for GC analysis.
b. GC-FID Conditions:
-
Column: Capillary column, such as a 14% Cyanopropyl Phenyl column (e.g., Agilent HP-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, ramp at 5 °C/min to 70 °C, then ramp at 25 °C/min to 250 °C and hold for 14.8 minutes.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
c. Calibration: Prepare a series of calibration standards of this compound in methanol covering the expected concentration range of the samples. Analyze the standards under the same GC-FID conditions as the samples and construct a calibration curve by plotting peak area against concentration.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for Water Samples
This protocol is based on EPA Method 8330B for the analysis of nitroaromatics and nitramines in water.[6]
a. Sample Preparation (Solid-Phase Extraction - SPE):
-
For low-level water samples, use a solid-phase extraction method (EPA Method 3535) for sample pre-concentration.[6]
-
Condition a resin-based SPE cartridge (e.g., Porapak RDX) with acetonitrile followed by reagent water.
-
Pass a 500 mL water sample through the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the retained this compound from the cartridge with acetonitrile.
-
The resulting extract is then ready for HPLC analysis.
b. HPLC-UV Conditions:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is recommended for good separation of nitroaromatic isomers.[6][7]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. For example, a mixture of methanol and water (70:30, v/v) can be effective.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 254 nm and 210 nm are commonly used for nitroaromatics.[6] A wavelength of 278 nm has also been reported as optimal.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: Room temperature.[8]
c. Calibration: Prepare a series of this compound standards in the mobile phase. Analyze the standards using the same HPLC-UV conditions as the samples and generate a calibration curve by plotting the peak area versus the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Soil and Sediment Samples
This protocol provides a general framework for the analysis of this compound in solid samples, which often requires a more rigorous extraction step.
a. Sample Preparation (Solid-Liquid Extraction):
-
Accurately weigh a representative portion of the soil or sediment sample.
-
Extract the this compound from the sample using a suitable solvent such as acetonitrile or methanol.
-
Sonication can be used to enhance the extraction efficiency.
-
Filter the extract to remove particulate matter.
-
The extract may require cleanup and concentration steps depending on the complexity of the sample matrix and the desired detection limits.
b. GC-MS Conditions:
-
Column: A capillary column with a stationary phase suitable for separating nitroaromatic compounds, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MS).[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 70 °C for 1 minute, followed by a ramp of 25 °C/min up to 250 °C, and a hold for 11.8 minutes.[10]
-
Carrier Gas: Helium at a constant flow.
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Set to scan a mass range that includes the molecular ion and characteristic fragment ions of this compound (m/z 137, 91, 65).
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level detection.
c. Calibration: Prepare matrix-matched calibration standards by spiking blank soil or sediment extracts with known concentrations of this compound. Analyze these standards under the same GC-MS conditions as the samples to construct a calibration curve.
References
- 1. Analytical Method [keikaventures.com]
- 2. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitrotoluene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-nitrotoluene, with a focus on resolving low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of nitrotoluene is very low. What are the most likely causes?
A1: Low overall yield in toluene nitration can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or a non-optimal ratio of reagents.
-
Losses During Workup: Significant amounts of product can be lost during the extraction and washing steps. Ensure you are using the correct solvents and performing extractions thoroughly.
-
Suboptimal Reaction Conditions: The concentration and ratio of nitric acid to sulfuric acid are crucial for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile.[1] The temperature must be carefully controlled to prevent side reactions.[2]
Q2: I obtained a high yield of mixed isomers, but the proportion of this compound is lower than expected. How can I improve the regioselectivity?
A2: The nitration of toluene naturally produces a mixture of ortho, para, and a small amount of meta isomers.[3][4] The methyl group on toluene is an ortho, para-directing group.[5][6]
-
Temperature Control: Temperature is a key factor. While standard mixed-acid nitration typically yields about 45-62% of the ortho isomer (this compound), reaction conditions must be optimized.[3][7] Running the reaction at the lower end of the recommended temperature range (e.g., 0-10°C) can sometimes subtly influence isomer ratios.
-
Nitrating Agent: The choice of nitrating agent and solvent system can affect regioselectivity. For instance, nitration with nitrogen(V) oxide (N₂O₅) in dichloromethane has been studied to alter isomer distributions. However, for most lab-scale syntheses, the standard mixed-acid procedure is used.
Q3: My product analysis shows the presence of dinitrotoluenes. Why did this happen and how can I prevent it?
A3: The formation of dinitrotoluene (DNT) is a common side reaction that occurs when the reaction conditions are too harsh.[1]
-
Excessive Temperature: This is the most common cause. The introduction of one nitro group deactivates the aromatic ring, but not enough to prevent a second nitration if the temperature is too high. Mononitration should be carried out at low temperatures, typically between 0°C and 30°C.[2][6][8] If the temperature rises above this range, especially towards 60-70°C, the formation of DNT becomes significant.[9]
-
Concentrated Nitrating Mixture: Using an overly concentrated or large excess of the nitrating mixture can also promote di- and poly-nitration.[10] Ensure the molar ratio of nitric acid to toluene is close to one for mononitration.[3]
Q4: The reaction mixture turned very dark, and I isolated a complex mixture of byproducts. What went wrong?
A4: A very dark reaction mixture and the presence of multiple byproducts often indicate oxidation side reactions.
-
High Temperature: The nitric acid in the nitrating mixture is a strong oxidizing agent. At higher temperatures, it can oxidize the methyl group of toluene to a carboxylic acid or other intermediates, leading to a complex and often tarry mixture. Maintaining the recommended low temperature is critical.
-
Contaminants: Impurities in the starting toluene can sometimes lead to unexpected side reactions. Using freshly distilled toluene is recommended for best results.[11]
Q5: How can I effectively separate this compound from the other isomers after the reaction?
A5: Separating the isomers is a crucial step to obtaining a pure product. A combination of fractional distillation and crystallization is typically used.[3]
-
Fractional Distillation: this compound (boiling point ~222°C) and 4-nitrotoluene (boiling point ~238°C) have different boiling points, allowing for separation by careful fractional distillation under vacuum.[12]
-
Crystallization: 4-nitrotoluene has a much higher melting point (approx. 51°C) compared to this compound (approx. -9°C).[8] Cooling the mixture of isomers will cause the 4-nitrotoluene to crystallize, allowing it to be removed by filtration.[12]
Data Presentation
The table below summarizes typical isomer distributions obtained under standard mixed-acid nitration conditions.
| Parameter | Condition | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | 45 - 62 | 2 - 5 | 33 - 50 | ~96 (continuous) | [3] |
| Temperature | 25 - 40 °C | - | - | - | - | [3] |
| Nitrating Agent | N₂O₅ in CH₂Cl₂ | - | ~1.6 | - | - | |
| Temperature | < -40 °C (with N₂O₅) | - | ~1.0 - 1.2 | - | - |
Experimental Protocols
Protocol: Mixed-Acid Nitration of Toluene
This protocol describes a standard laboratory procedure for the mononitration of toluene. Safety Precaution: This reaction involves highly corrosive and strong acids. The reaction is exothermic and can become vigorous if the addition of reagents is too fast. Always perform this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
Toluene (freshly distilled recommended)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether or Cyclohexane (for extraction)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, separatory funnel
Procedure:
-
Prepare the Nitrating Mixture: In a flask, carefully and slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid.[11] Cool this mixture in an ice bath to below 10°C.
-
Set up the Reaction: Place 10 mL of toluene in a separate round-bottom flask equipped with a magnetic stir bar and a thermometer.[11] Place this flask in an ice-salt bath to cool the toluene to below 5°C.[11]
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred toluene using a dropping funnel.[11] Carefully monitor the temperature and maintain it below 10°C throughout the addition. The addition should take approximately 1.5 - 2 hours.[11]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for an additional 2-3 hours.[11]
-
Quenching: Pour the reaction mixture slowly over a large amount of crushed ice (approx. 250 g) in a beaker with stirring.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent, such as cyclohexane or diethyl ether (1 x 50 mL, then 2 x 20 mL).[1][11]
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas), and finally with another 50 mL of water.[1][11]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate.[1] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, which will be an oily mixture of nitrotoluene isomers.[11]
-
Purification: The isomers can be separated by fractional vacuum distillation or by cooling the mixture to crystallize the 4-nitrotoluene isomer, followed by filtration.[3][12]
Visualizations
Troubleshooting Low Yield
The following diagram provides a logical workflow to diagnose the potential causes of low yield in this compound synthesis.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. benchchem.com [benchchem.com]
- 6. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Sciencemadness Discussion Board - Toluene Nitration Results (Help) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. edivini.pbworks.com [edivini.pbworks.com]
- 10. The final product of the nitration of toluene is a class 12 chemistry CBSE [vedantu.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
Side reactions and byproduct formation in toluene nitration.
Technical Support Center: Toluene Nitration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for toluene nitration, with a specific focus on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of toluene nitration?
A1: Toluene nitration is a classic example of an electrophilic aromatic substitution reaction. The reaction involves the attack of an electron-rich aromatic ring (toluene) on a strong electrophile, the nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction between concentrated nitric acid and a strong acid catalyst, typically concentrated sulfuric acid.[1][2][3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[1][4]
Q2: Why is toluene more reactive than benzene in nitration reactions?
A2: The methyl group (-CH₃) on the toluene ring is an electron-donating group. It activates the aromatic ring towards electrophilic attack, making toluene approximately 25 times more reactive than benzene under similar conditions.[1] This activating effect increases the electron density of the ring, particularly at the ortho and para positions, making them more susceptible to attack by the nitronium ion.
Q3: What are the primary products of toluene mononitration?
A3: The methyl group is an ortho-, para-directing group. Therefore, the primary products of mononitration are a mixture of ortho-nitrotoluene (o-nitrotoluene) and para-nitrotoluene (p-nitrotoluene).[1][2][5] A small amount of meta-nitrotoluene (m-nitrotoluene) is also typically formed.[6][7]
Q4: What are the major side reactions to be aware of during toluene nitration?
A4: The primary side reactions include:
-
Polynitration: Formation of dinitrotoluene (DNT) and trinitrotoluene (TNT) if the reaction conditions are too harsh (e.g., high temperature, high acid concentration).[1][8][9]
-
Oxidation: The methyl group can be oxidized by the nitric acid, especially in the presence of nitrogen oxides, to form byproducts like benzoic acid and nitrobenzoic acids.[10][11][12]
-
Formation of Cresols: Oxidative side reactions can also lead to the formation of nitrated phenolic compounds (nitrocresols).[13][14]
Q5: How can I purify the resulting nitrotoluene isomers?
A5: The crude product is an oily mixture of isomers. Purification can be achieved by:
-
Fractional Distillation under Vacuum: This method separates the isomers based on their different boiling points.[15]
-
Fractional Crystallization: This is a common method for separating p-nitrotoluene. The mixture is cooled to a low temperature (e.g., -10°C to -20°C), causing the p-nitrotoluene (m.p. 51.7°C) to crystallize while the o-nitrotoluene (m.p. -9.3°C) remains liquid.[11][16][17] The solid p-nitrotoluene can then be isolated by filtration.[17][18]
Troubleshooting Guide
Q1: My reaction became excessively hot and turned a dark brown/red color. What happened?
A1: This indicates a potential runaway reaction. Toluene nitration is highly exothermic.[1]
-
Cause: The addition rate of the nitrating mixture was too fast, or the cooling system (ice bath) was inefficient. This leads to a rapid temperature increase, which accelerates the reaction rate further and promotes side reactions like polynitration and oxidation.[1][10]
-
Solution: Always add the nitrating agent dropwise and slowly to the toluene, ensuring vigorous stirring and efficient cooling to maintain the recommended temperature range (typically below 15°C for mononitration).[15][16] If the temperature begins to rise uncontrollably, slow or stop the addition immediately until it is back under control.
Q2: I obtained a significant amount of a yellow solid precipitate in my reaction flask, which was unexpected for mononitration. What is it?
A2: The unexpected formation of a solid product, particularly a yellow one, often points to the formation of dinitrotoluene (DNT) isomers.[11]
-
Cause: The reaction temperature likely exceeded the optimal range for mononitration. Even localized overheating due to poor stirring or too-rapid addition of reagents can cause polynitration.[11] Adding toluene to the nitrating mixture, rather than the other way around, can also create localized "hot spots" that favor dinitration.[11]
-
Solution: Strictly control the temperature. For mononitration, it is often recommended to add the nitrating mixture to the cooled toluene to maintain an excess of toluene throughout the addition, which disfavors polynitration.[11]
Q3: My product yield is very low. What are the possible reasons?
A3: Low yield can result from several factors:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature was kept too low, slowing the reaction rate significantly.
-
Loss During Workup: The product may have been lost during the washing or extraction steps. Emulsions can form during washing with sodium bicarbonate; these can be broken by adding a saturated brine solution.[6][19] If the product is an oil and does not precipitate upon quenching with water, it must be isolated by liquid-liquid extraction with a suitable organic solvent like diethyl ether or cyclohexane.[15][19]
-
Side Reactions: If the temperature was too high, a significant portion of the starting material could have been converted to undesired byproducts like DNT or oxidation products.[10][11]
Q4: After quenching the reaction in ice water, my product remained as an oil and did not precipitate. How should I proceed?
A4: This is normal, as the product is a liquid mixture of isomers at room temperature.
-
Solution: You must perform a liquid-liquid extraction.[19] Transfer the entire quenched mixture to a separatory funnel and extract it multiple times (e.g., 2-3 times) with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or cyclohexane.[6][15] Combine the organic layers and proceed with the standard washing protocol (water, sodium bicarbonate, brine) to neutralize acid and remove impurities before drying and solvent removal.[1][15][19]
Data Presentation: Isomer Distribution
The choice of nitrating agent and catalyst can significantly influence the ratio of mononitrotoluene isomers produced.
| Nitration System | Ortho-Nitrotoluene (%) | Para-Nitrotoluene (%) | Meta-Nitrotoluene (%) | Reference |
| Concentrated H₂SO₄ / HNO₃ (Mixed Acid) | 57 - 58% | 38% | 4 - 5% | [6][7] |
| Nitric Acid (HNO₃) with H-ZSM-5 Zeolite Catalyst | ~20% | ~81% | ~0% | [7] |
This table clearly shows that using a zeolite catalyst can dramatically increase the yield of the p-isomer while eliminating the formation of the undesirable m-isomer.[7]
Experimental Protocols
Key Experiment: Laboratory Scale Mononitration of Toluene
This protocol is adapted from standard laboratory procedures.[1][15]
Caution: This reaction is highly exothermic and uses concentrated, corrosive acids. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).
Materials:
-
Toluene (10.6 mL, 100 mmol)
-
Concentrated Sulfuric Acid (12.5 mL)
-
Concentrated Nitric Acid (10.6 mL)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (10%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Cyclohexane for extraction
Procedure:
-
Prepare Nitrating Mixture: In a flask, cool 10.6 mL of concentrated nitric acid in an ice bath. Slowly and carefully add 12.5 mL of concentrated sulfuric acid while gently swirling. Keep the mixture in the ice bath to cool.[15]
-
Set up Reaction: In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 10.6 mL of toluene. Place this flask in a larger ice-salt bath and cool the toluene to below 5°C.[15]
-
Nitration: Slowly add the cold nitrating mixture from the dropping funnel to the vigorously stirred toluene. The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not rise above 15°C.[16] This addition may take 1.5-2 hours.[15]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for an additional 1-2 hours.[15]
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice (~250 g) with stirring.[15]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product using an organic solvent (e.g., once with 40 mL, then twice with 10 mL of cyclohexane).[15]
-
Washing: Combine the organic extracts. Wash the organic layer sequentially with:
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate.[1][15] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude nitrotoluene mixture as a yellow oil.[15]
Visualizations
Caption: Main reaction pathway for the electrophilic nitration of toluene.
Caption: Standard experimental workflow for laboratory toluene nitration.
Caption: Key factors leading to common side reactions and byproducts.
References
- 1. cerritos.edu [cerritos.edu]
- 2. scribd.com [scribd.com]
- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. NITRATION OF TOLUENE [mail.almerja.net]
- 6. uwosh.edu [uwosh.edu]
- 7. Catalytic Nitration of Toluene (Elimination of Red Water) [serdp-estcp.mil]
- 8. Toluene - Wikipedia [en.wikipedia.org]
- 9. TNT Overview, Chemical Structure & Formula - Lesson | Study.com [study.com]
- 10. TNT - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - Toluene Nitration Results (Help) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. askfilo.com [askfilo.com]
- 13. Outline all steps in the synthesis from toluene of: (a) p-cresol via diaz.. [askfilo.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. youtube.com [youtube.com]
- 17. Sciencemadness Discussion Board - Preparation of Mononitrotoluenes (o-, p-) - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. US1836212A - Purification of p-nitro-toluene - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
Optimizing temperature and reaction time for 2-Nitrotoluene synthesis
Technical Support Center: Synthesis of 2-Nitrotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, primarily through the nitration of toluene using mixed acids.
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the nitration of toluene?
A1: The nitration of toluene typically yields a mixture of ortho (2-), para (4-), and meta (3-) nitrotoluene isomers. The methyl group on the toluene ring is an ortho-para directing group, making these the major products.[1] A typical isomer distribution is in the range of:
-
This compound (ortho): 45–62%
-
4-Nitrotoluene (para): 33–50%
-
3-Nitrotoluene (meta): 2–5%[2]
Q2: What are the recommended temperature and reaction time for the synthesis of this compound?
A2: For laboratory-scale synthesis, the temperature should be carefully controlled to prevent the formation of di-nitrated byproducts. Large-scale nitration is typically carried out at 25–40 °C.[2] A common lab protocol suggests adding the nitrating acid dropwise while keeping the internal temperature of the reaction mixture below 5 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.[3] Higher temperatures will lead to double nitration, forming dinitrotoluenes.[4]
Q3: How can I minimize the formation of dinitrotoluene byproducts?
A3: The formation of dinitrotoluene is favored at higher temperatures.[4] To minimize this side reaction, it is crucial to maintain a low reaction temperature, ideally below 30°C, during the addition of the nitrating mixture.[4][5] Using a cooling bath (e.g., ice-salt) is essential to control the exothermic nature of the reaction.[3] Additionally, using a nitric acid to toluene molar ratio close to one helps in avoiding over-nitration.[2]
Q4: What is a typical work-up and purification procedure for this compound?
A4: After the reaction is complete, the mixture is typically poured onto ice to quench the reaction. The product is then extracted with an organic solvent like cyclohexane. The organic layer is washed with water and a sodium bicarbonate solution to remove any remaining acid. After drying the organic phase, the solvent is removed by rotary evaporation. The resulting crude product, which is an oily residue containing a mixture of isomers, is then purified. The primary methods for separating the isomers are fractional distillation and crystallization.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrotoluenes | Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time (e.g., 2-3 hours) after the addition of nitrating acid is complete to allow the reaction to go to completion.[3] |
| Loss of product during work-up. | During extraction, ensure proper phase separation. If a third phase appears due to supersaturation, add more extraction solvent (e.g., cyclohexane).[3] | |
| High Percentage of Dinitrotoluene | Reaction temperature was too high. | Maintain a low temperature (below 30°C, ideally below 5°C during addition) using an efficient cooling bath (ice-salt).[3][4] Add the nitrating acid slowly and monitor the internal temperature of the reaction. |
| Formation of a Solid Precipitate During Reaction | The reaction temperature is too low, causing the product (specifically p-nitrotoluene) to crystallize out of the solution. | Allow the reaction mixture to warm slightly to redissolve the precipitate. Maintain a temperature that is low enough to prevent side reactions but high enough to keep all components in solution. |
| Reaction Mixture Turned Dark Brown/Red | This can be a normal observation during the nitration of toluene, especially during the addition of the nitrating acids. | This is often a transient color change. As long as the temperature is controlled, the reaction should proceed as expected. If nitrous gases are evolved, ensure proper ventilation and that the warming-up phase is slow.[3] |
Experimental Protocols
Laboratory Scale Synthesis of Mononitrotoluene
This protocol is based on a standard laboratory procedure for the nitration of toluene.
Materials:
-
Toluene: 9.21 g (10.6 mL, 100 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄): 12.5 mL
-
Concentrated Nitric Acid (HNO₃): 10.6 mL
-
Ice
-
Cyclohexane (for extraction)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄) (for drying)
Equipment:
-
250 mL Three-neck flask
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Nitrating Acid: In a separate flask, cool 10.6 mL of concentrated HNO₃ in an ice bath. Slowly add 12.5 mL of concentrated H₂SO₄ while stirring. Cool this nitrating mixture to -5 °C using an ice-salt bath.
-
Reaction Setup: Place 10.6 mL of toluene into the three-neck flask equipped with a magnetic stir bar, internal thermometer, and dropping funnel. Cool the toluene to -10 °C using an ice-salt bath.
-
Nitration: Slowly add the cold nitrating acid dropwise to the stirred toluene. Carefully monitor the internal temperature and maintain it below 5 °C throughout the addition. This process should take approximately 1.5 hours.[3]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the cooling bath. Once at room temperature, continue stirring for an additional 2 hours.[3]
-
Work-up:
-
Pour the reaction mixture into a beaker containing 50 g of ice.
-
Transfer the mixture to a separatory funnel and extract with 40 mL of cyclohexane, followed by two additional extractions with 10 mL of cyclohexane each.
-
Combine the organic layers and wash sequentially with 10 mL of water, 10 mL of saturated NaHCO₃ solution, and another 10 mL of water.[3]
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Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and remove the cyclohexane using a rotary evaporator.
-
The remaining oily residue is the crude product containing a mixture of nitrotoluene isomers.
-
Purify the crude product by fractional distillation under reduced pressure (e.g., 20 hPa).[3]
-
Data Presentation
Table 1: Typical Isomer Distribution in Toluene Nitration
| Isomer | Position | Typical Percentage Range |
| This compound | ortho | 45 - 62% |
| 4-Nitrotoluene | para | 33 - 50% |
| 3-Nitrotoluene | meta | 2 - 5% |
| Data sourced from Booth, 1991, as cited in reference[2]. |
Table 2: Temperature and Time Parameters for Toluene Nitration
| Stage | Temperature | Duration | Notes |
| Nitrating Acid Addition | < 5 °C | ~1.5 hours | Crucial to control exotherm and prevent dinitration.[3] |
| Post-addition Stirring | Room Temperature | 2 - 3 hours | To ensure the reaction goes to completion.[3] |
| Commercial Scale | 25 - 40 °C | Continuous | Operating at the lowest possible temperature to avoid by-products.[2] |
Visualizations
Caption: Workflow for the laboratory synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 2. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. sciencemadness.org [sciencemadness.org]
Technical Support Center: Separation of o-, m-, and p-Nitrotoluene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of o-, m-, and p-nitrotoluene isomers.
Core Challenge: Similar Physical Properties
The primary difficulty in separating o-, m-, and p-nitrotoluene isomers lies in their very similar physical properties, as detailed in the table below. This similarity makes conventional separation techniques challenging.
Physical Properties of Nitrotoluene Isomers
| Property | o-Nitrotoluene | m-Nitrotoluene | p-Nitrotoluene |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |
| Melting Point | -9.3 °C | 15 °C | 51.7 °C |
| Boiling Point | 220.4 °C | 232 °C | 238.3 °C |
| Density (g/mL) | 1.1622 (at 19°C) | 1.1581 (at 20°C) | 1.1038 (at 75°C) |
| Solubility in Water | Low | Low | Low |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene | Soluble in alcohol, ether, benzene | Soluble in alcohol, ether, benzene |
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the separation of nitrotoluene isomers using various techniques.
Fractional Crystallization
Fractional crystallization is a common technique used to separate the isomers by leveraging their different melting points.
Q1: My p-nitrotoluene is not crystallizing out of the mixture upon cooling.
A1: This is a frequent issue that can arise from several factors:
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Insufficient Cooling: The temperature may not be low enough to induce crystallization. p-Nitrotoluene has the highest melting point, but the presence of other isomers will depress the freezing point of the mixture. Try lowering the temperature, potentially to as low as -20°C.[1]
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Presence of Impurities: Impurities can significantly lower the freezing point and inhibit crystal formation. Ensure the initial mixture is as pure as possible.
-
Incorrect Solvent Concentration: If using a solvent, the concentration of the nitrotoluene mixture might be too low.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or a very fine, difficult-to-filter solid instead of distinct crystals. Allow the mixture to cool slowly to encourage the formation of larger, purer crystals.
Q2: The purity of my crystallized p-nitrotoluene is low.
A2: Low purity is often due to the inclusion of the mother liquor containing the other isomers in the crystal lattice or on the crystal surface.
-
Washing: Wash the filtered crystals with a small amount of a cold, non-polar solvent like petroleum ether.[1] This will help to remove the adhering mother liquor without dissolving a significant amount of the desired p-isomer.
-
Recrystallization: For higher purity, a second crystallization step may be necessary. Dissolve the crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly.
Q3: The entire mixture solidified upon cooling.
A3: This indicates that the cooling temperature was too low, causing all isomers to freeze. The presence of a eutectic mixture can also lead to this phenomenon.
-
Adjust Cooling Temperature: Gradually increase the temperature until only the desired p-isomer remains as a solid. Experiment with different temperatures to find the optimal point for selective crystallization. For instance, one user found -18°C was too low, causing complete solidification, while -15°C allowed for selective crystallization.[1]
Fractional Distillation
Fractional distillation separates components of a liquid mixture based on differences in their boiling points.
Q1: I am getting poor separation of the isomers during fractional distillation.
A1: The close boiling points of the nitrotoluene isomers make their separation by distillation challenging.
-
Inefficient Column: Ensure you are using a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings).[1]
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Incorrect Reflux Ratio: A high reflux ratio is necessary to achieve good separation. This means that most of the condensate is returned to the column to allow for multiple vaporization-condensation cycles.
-
Distillation Rate: A slow and steady distillation rate is crucial. Distilling too quickly will not allow for proper equilibrium to be established within the column.
Q2: The distillation process is taking a very long time, and I'm concerned about decomposition.
A2: Nitrotoluenes can be heat-sensitive and may decompose or explode at high temperatures, especially if impurities like dinitrotoluenes are present.[2]
-
Vacuum Distillation: Performing the distillation under vacuum will lower the boiling points of the isomers, reducing the risk of thermal decomposition.[1]
-
Temperature Control: Carefully monitor the temperature of the distillation pot and ensure it does not exceed the decomposition temperature of the compounds. It has been recommended to keep still temperatures below 190°C.[2]
Adsorptive Separation & Chromatography
Adsorptive separation techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), utilize a solid stationary phase to separate the isomers based on their differential adsorption.
Q1: How do I choose the right adsorbent for separating nitrotoluene isomers?
A1: The choice of adsorbent is critical for achieving good separation.
-
Zeolites: Type X and Type Y zeolites have been shown to be effective for the adsorptive separation of nitrotoluene isomers.[3] The choice of cation exchanged into the zeolite can influence the selectivity for a particular isomer.
-
HPLC Columns: For analytical separations, C18 and Phenyl-Hexyl columns are commonly used. Phenyl-Hexyl columns can offer different selectivity due to π-π interactions with the aromatic rings of the nitrotoluenes.[4]
Q2: What is a suitable mobile phase for HPLC separation?
A2: A mixture of methanol and water is a common mobile phase for the reversed-phase HPLC separation of nitrotoluene isomers.[5] The exact ratio can be optimized to achieve the best resolution. For example, a 70:30 (v/v) methanol:water mixture has been used successfully.[5]
Q3: My adsorbent column is not providing good separation (channeling).
A3: Channeling occurs when the mobile phase creates preferential paths through the adsorbent bed, leading to poor separation.
-
Proper Packing: Ensure the column is packed uniformly to avoid voids and channels.
-
Flow Rate: An optimal flow rate should be used. A flow rate that is too high can lead to band broadening and poor resolution.
Experimental Protocols
Protocol 1: Separation of p-Nitrotoluene by Fractional Crystallization
-
Initial Cooling: Cool the mixture of nitrotoluene isomers to approximately -5°C to -10°C. The p-isomer should begin to crystallize.
-
Filtration: Once a significant amount of solid has formed, filter the mixture under vacuum to separate the solid p-nitrotoluene from the liquid o- and m-isomers.
-
Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor.
-
Drying: Dry the purified p-nitrotoluene crystals.
-
Further Separation (Optional): The filtrate, which is enriched in the o- and m-isomers, can be further separated by fractional distillation.
Protocol 2: HPLC Separation of o- and p-Nitrotoluene
This protocol is for the analytical separation of o- and p-nitrotoluene.
-
Column: COSMOSIL 5C18-AR-II (6.0 mm x 250 mm)[5]
-
Mobile Phase: 70:30 (v/v) Methanol:Water[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 278 nm[5]
-
Temperature: Room temperature[5]
Visualizations
Caption: A typical workflow for the separation of nitrotoluene isomers.
Caption: Decision tree for selecting a separation method.
References
- 1. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US4270013A - Process for the separation of nitrotoluene isomers - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nitrotoluene Analysis by GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the Gas Chromatography (GC) analysis of nitrotoluene isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak resolution for nitrotoluene isomers?
A1: The most frequent cause of poor peak resolution for nitrotoluene isomers (2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene) is co-elution, where two or more compounds exit the GC column at or near the same time, resulting in overlapping peaks.[1][2] This is often due to suboptimal GC parameters, particularly the column stationary phase, temperature program, or carrier gas flow rate.
Q2: How can I detect co-elution in my chromatogram?
A2: Co-elution can be subtle. Look for signs of peak asymmetry, such as shoulders on a peak or broader-than-expected peaks.[1][2] If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. For DAD, spectra taken across the peak should be identical for a pure compound.[1][2] For MS, the mass spectra should be consistent across the entire peak.[1][2]
Q3: Which type of GC column is best suited for separating nitrotoluene isomers?
A3: The choice of stationary phase is the most critical factor for achieving good selectivity and resolution.[3][4] For aromatic compounds like nitrotoluenes, a mid-polarity stationary phase is often a good starting point. Phenyl-substituted columns, for instance, can provide beneficial π-π interactions that aid in the separation of aromatic isomers.[5] A common and effective choice is a 14% Cyanopropyl Phenyl stationary phase.[6]
Troubleshooting Guide
Issue: Poor resolution and co-eluting peaks for nitrotoluene isomers.
This guide provides a systematic approach to troubleshooting and improving the separation of this compound, 3-nitrotoluene, and 4-nitrotoluene.
Step 1: Evaluate and Optimize the GC Column
The stationary phase chemistry has the greatest impact on selectivity and, therefore, peak resolution.[3][4]
-
Recommendation: If you are using a non-polar column (e.g., 100% dimethylpolysiloxane), consider switching to a mid-polarity column with a phenyl or cyanopropyl functional group. These phases offer different selectivities for aromatic compounds.
Step 2: Refine the Temperature Program
The oven temperature program directly influences the retention and separation of analytes.[7][8]
-
Initial Temperature and Hold Time: A lower initial temperature can improve the resolution of early-eluting peaks.[9]
-
Ramp Rate: A slower temperature ramp rate generally provides better separation but increases analysis time.[2] Experiment with different ramp rates to find the optimal balance between resolution and run time.
Step 3: Adjust the Carrier Gas Flow Rate
The carrier gas flow rate affects the efficiency of the separation.[10][11]
-
Optimization: There is an optimal flow rate for maximum column efficiency. Both excessively high and low flow rates can lead to decreased resolution.[11] It is crucial to determine the optimal flow rate for your specific column and carrier gas.
Experimental Protocols
Protocol 1: GC/FID Analysis of Nitrotoluenes
This protocol is a starting point for the analysis of nitrotoluene isomers using a Flame Ionization Detector (FID).
Instrumentation and Parameters:
| Parameter | Value |
| GC System | Gas Chromatograph with FID |
| Column | Agilent HP-1701 (14% Cyanopropyl Phenyl), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Injection Volume | 0.1 µL[6] |
| Split Ratio | 1:250[6] |
| Injector Temperature | 250 °C[6] |
| Carrier Gas | Helium[6] |
| Flow Rate | 1 mL/min[6] |
| Oven Program | Initial Temp: 40 °C, hold for 2 minRamp 1: 5 °C/min to 70 °CRamp 2: 25 °C/min to 250 °C, hold for 14.8 min[6] |
| Detector Temperature | Not specified, typically 250-300 °C |
Protocol 2: GC/MS Analysis of Nitrotoluenes
This protocol is suitable for the analysis of nitrotoluene isomers using a Mass Spectrometer (MS) detector, which can aid in peak identification.
Instrumentation and Parameters:
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | Perkin Elmer Elite – 1701, 30 m x 0.53 mm ID, 1 µm film thickness[6][12] |
| Injection Volume | 2 µL[6] |
| Split Ratio | 1:50[6] |
| Injector Temperature | 250 °C[6] |
| Carrier Gas | Nitrogen[6] |
| Flow Rate | 1 mL/min[6] |
| Oven Program | Initial Temp: 70 °C, hold for 1 minRamp: 25 °C/min to 250 °C, hold for 11.8 min[6] |
| MS Parameters | Dependent on instrument, typically scan mode for identification |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the GC analysis of nitrotoluenes.
Caption: Troubleshooting workflow for improving GC peak resolution.
Relationship between GC Parameters and Peak Resolution
This diagram illustrates how key GC parameters influence the factors that determine peak resolution.
Caption: Influence of GC parameters on peak resolution factors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. gcms.cz [gcms.cz]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. agilent.com [agilent.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing peak tailing in 2-Nitrotoluene gas chromatography
This guide provides detailed troubleshooting for peak tailing issues encountered during the gas chromatography (GC) analysis of 2-Nitrotoluene, a common intermediate in the synthesis of various dyes.[1][2] The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: In an ideal GC analysis, a compound's peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a chromatographic distortion where the peak's trailing edge is broader than its leading edge. For a polar compound like this compound, this is a frequent issue that can significantly compromise analysis accuracy. Tailing peaks lead to reduced resolution between closely eluting compounds and cause inaccurate peak integration, which is critical for precise quantification.[3]
Q2: What are the primary causes of peak tailing for polar, nitroaromatic compounds like this compound?
A2: Peak tailing for polar analytes like this compound is typically caused by secondary, unwanted interactions between the analyte and active sites within the GC system.[3][4] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of glass inlet liners, column walls, or contaminants.[3][5] Other causes include improper method parameters, column contamination, or incorrect column installation.[4][6][7]
Q3: How is peak tailing measured?
A3: Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The most common method, the USP Tailing Factor, is calculated at 5% of the peak height.[8][9] A perfectly symmetrical peak has a Tailing Factor of 1.0. A value greater than 1 indicates tailing. While a value up to 1.5 may be acceptable, a Tf greater than 2.0 signals a significant problem that requires immediate attention.[10]
Troubleshooting Guides
This section provides systematic, question-and-answer-based guides to resolve specific issues causing peak tailing.
Guide 1: Diagnosing the Source of Tailing
Q: My this compound peak is tailing. How do I know if the problem is chemical (activity) or physical (flow path)?
A: Examine your chromatogram closely.
-
If only the this compound peak and other polar compounds are tailing , the cause is likely chemical. This points to active sites in your system that are interacting with your specific analytes.[4]
-
If all peaks in the chromatogram are tailing, including the solvent peak , the issue is likely physical. This suggests a disruption in the carrier gas flow path, such as a poor column cut or improper installation.[4][11][12]
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 6. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 7. agilent.com [agilent.com]
- 8. Back-to-Basics #5: Tailing | Separation Science [sepscience.com]
- 9. silicycle.com [silicycle.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Matrix Effects in HPLC Analysis of 2-Nitrotoluene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of 2-Nitrotoluene. The focus is on identifying, assessing, and minimizing matrix effects to ensure accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in HPLC, and how do they impact the analysis of this compound?
A1: In liquid chromatography, a "matrix effect" is the influence of all components in a sample, other than the analyte of interest (in this case, this compound), on the analytical result. This interference can manifest in several ways:
-
For HPLC with UV detection: Co-eluting matrix components can absorb at the same wavelength as this compound, leading to overlapping peaks, a rising baseline, or other interferences that make accurate integration and quantification difficult.
-
For LC-MS/MS detection: The most common matrix effect is the alteration of ionization efficiency in the mass spectrometer's source.[1] This can lead to ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), both of which compromise the accuracy, precision, and sensitivity of the analysis.[1][2]
Ultimately, matrix effects can lead to erroneous quantification, poor reproducibility, and inaccurate reporting of this compound concentrations.[2]
Q2: What are the common signs that my this compound analysis is affected by matrix effects?
A2: Common indicators that your analysis may be compromised by matrix effects include:
-
Poor reproducibility of peak areas or heights between different preparations of the same sample.[1]
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Inaccurate quantification, with recovery values that are significantly lower or higher than 100%.[1]
-
Non-linear calibration curves when using standards prepared in a pure solvent.[1]
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Noticeable differences in the peak shape or retention time of this compound when comparing a pure standard to a sample-spiked standard.[3]
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High background noise or the presence of interfering peaks near the this compound retention time.
Q3: How can I quantitatively assess the extent of matrix effects in my method?
A3: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method .[1][4] This approach compares the analytical response of an analyte in a pure solvent with its response in a blank sample matrix that has been extracted and then spiked with the analyte.[4] By comparing the peak area of this compound in the matrix extract to its peak area in the solvent, you can calculate the percentage of ion suppression or enhancement.[1]
Q4: What is the most effective general strategy to reduce matrix effects?
A4: Improving the sample preparation or cleanup procedure is generally the most effective way to reduce or eliminate matrix effects.[5] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and filtration are designed to remove interfering compounds from the sample before it is injected into the HPLC system.[5][6][7] The goal is to isolate the analyte of interest from the complex sample matrix.[6]
Q5: Which sample preparation technique is best for analyzing this compound in environmental samples?
A5: The choice of technique depends on the sample matrix and the required sensitivity.
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Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples like wastewater or soil extracts.[6][8] SPE cartridges (e.g., C18 or polymeric reversed-phase) can retain this compound while allowing interfering polar compounds to be washed away.[1][7]
-
Liquid-Liquid Extraction (LLE): A classic and effective technique for isolating analytes.[5][7] It involves extracting this compound from an aqueous sample into an immiscible organic solvent. This method is particularly useful for removing non-volatile salts and other highly polar interferences.[2][5]
-
Filtration: Essential for all samples to remove particulate matter that can clog the HPLC column and system.[6] While it does not remove dissolved matrix components, it is a crucial first step.
-
Dilution: The simplest approach, where the sample is diluted to a point where the concentration of interfering components is too low to cause a significant matrix effect.[6] However, this may reduce the concentration of this compound below the method's limit of quantitation.[5]
Q6: Can I minimize matrix effects by changing my HPLC method?
A6: Yes, optimizing the chromatographic conditions can significantly help. Adjusting your LC method can help separate this compound from interfering matrix components.[8]
-
Column Chemistry: While standard C18 columns are often used, alternative stationary phases like Phenyl-Hexyl or Diol columns can offer different selectivity for nitroaromatic compounds and may better resolve them from matrix interferences.[9][10]
-
Mobile Phase Optimization: Altering the mobile phase composition (e.g., the ratio of acetonitrile to water) or pH can change the retention of both the analyte and matrix components, potentially resolving them from each other.[11]
-
Gradient Elution: Using a gradient can help elute strongly retained matrix components after the analyte of interest has passed through the column, preventing interference.[9]
Q7: My sample matrix is very complex and sample preparation isn't enough. What advanced strategies can I use?
A7: When matrix effects cannot be eliminated, compensation strategies are necessary.
-
Matrix-Matched Calibration: This is the simplest way to compensate for consistent matrix effects. Calibration standards are prepared by spiking different concentrations of this compound into a blank matrix extract.[12] This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.
-
Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the actual sample. By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined. This is very effective but requires more work per sample.[13]
-
Isotope-Labeled Internal Standard: For LC-MS analysis, using a stable isotope-labeled (SIL) internal standard, such as this compound-d7, is the gold standard for compensating for matrix effects.[2][8] The SIL-IS behaves almost identically to the analyte during sample preparation and ionization but is distinguished by its mass, allowing for highly accurate correction.[2]
Troubleshooting Guide
| Symptom | Possible Cause (Matrix-Related) | Recommended Solution |
| Poor Reproducibility / Variable Peak Areas | Inconsistent matrix effects between sample preparations or injections due to variations in the matrix composition or sample prep process.[1][8] | 1. Improve and standardize the sample preparation protocol (e.g., SPE, LLE) to ensure consistent removal of interferences.[8] 2. Use an automated sample preparation system for higher consistency.[6][12] 3. Employ a suitable internal standard to correct for variability. |
| Low Analyte Recovery | The analyte (this compound) is being lost during aggressive sample cleanup steps, or its signal is being suppressed by co-eluting matrix components. | 1. Perform a post-extraction spike experiment to distinguish between recovery loss and signal suppression.[1] 2. Optimize the sample preparation method (e.g., change SPE sorbent, adjust LLE pH) to improve analyte retention. 3. Modify chromatographic conditions to separate this compound from the suppressive region of the chromatogram.[8] |
| Non-Linear Calibration Curve | Matrix effects are concentration-dependent. The interference is not proportional across the calibration range when using standards in a clean solvent. | 1. Implement a more effective sample preparation technique to remove the interferences causing the non-linearity.[7] 2. Switch to a matrix-matched calibration curve where standards are prepared in a blank matrix extract.[12] |
| Broad or Split Peaks for this compound | Strongly retained matrix components have accumulated at the head of the analytical column, distorting the peak shape.[11] | 1. Install a guard column before the analytical column to capture contaminants; replace it regularly.[11][14] 2. Develop a column washing step at the end of each run to elute strongly bound matrix components. 3. Improve sample cleanup to prevent column contamination. |
| High Baseline Noise or Interfering Peaks | Insufficient sample cleanup is allowing many matrix components to be injected, which co-elute with or near the analyte peak. | 1. Increase the selectivity of the sample preparation. For SPE, add a stronger wash step. For LLE, consider a back-extraction step. 2. Optimize the chromatography to improve resolution between this compound and the interfering peaks. Consider a different column chemistry (e.g., Phenyl-Hexyl).[10] |
Comparison of Sample Preparation Techniques
The following table summarizes the general effectiveness of common sample preparation techniques for mitigating matrix effects in complex samples.
| Technique | General Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Dilution | Low to Moderate | Simple, fast, and inexpensive.[6] | Reduces analyte concentration, potentially compromising sensitivity.[5] Not suitable for trace analysis. |
| Protein Precipitation (PPT) | Low | Fast and easy for biological fluids. | Least effective technique; many matrix components remain in the extract.[7] |
| Liquid-Liquid Extraction (LLE) | Good to High | Effectively removes non-volatile salts and highly polar interferences.[5] | Can have low recovery for polar analytes; can be labor-intensive.[7] |
| Solid-Phase Extraction (SPE) | High to Excellent | Highly selective and effective at removing a wide range of interferences, leading to very clean extracts.[2][7] | Requires method development; can be more costly than other techniques. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol provides a general guideline for using a reversed-phase SPE cartridge to extract this compound from a water sample.
-
Cartridge Selection: Choose a C18 or polymeric reversed-phase (e.g., HLB) SPE cartridge appropriate for the sample volume.
-
Cartridge Conditioning: Condition the cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[1]
-
Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted to neutral if necessary) onto the cartridge at a slow, steady flow rate (e.g., 2-5 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a strong organic solvent like acetonitrile or methanol into a collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate the matrix effect percentage.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a standard of this compound at a known concentration (e.g., 100 ng/mL) in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., control water or soil extract known to be free of this compound), perform the complete extraction procedure (like Protocol 1), and then spike the final, clean extract with this compound to the same concentration as Set A.[1][4]
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound to the same concentration as Set A before performing the extraction procedure. This set is used to determine overall process efficiency and recovery.[4]
-
-
Analysis: Analyze all three sets by HPLC under the same conditions.
-
Calculation: Calculate the Matrix Effect (ME) using the peak areas from Sets A and B:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100%
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
A value of 100% indicates no matrix effect.
-
Visual Guides
Caption: A workflow for systematically troubleshooting matrix effects in HPLC analysis.
Caption: A decision guide for selecting an appropriate sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Matrix Effects | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Technical Support Center: Overcoming Co-elution of Nitrotoluene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of nitrotoluene isomers in chromatography.
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation of nitrotoluene isomers.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: My dinitrotoluene (DNT) isomers (e.g., 2,4-DNT and 2,6-DNT) are co-eluting on a C18 column. What should I do?
A1: Co-elution of DNT isomers on C18 columns is a common issue due to their similar hydrophobicity.[1] To resolve this, consider the following steps:
-
Change the Stationary Phase: The choice of stationary phase is crucial for separating structurally similar isomers.[2] A Diol column often provides the best resolution for DNT isomers.[2] Phenyl-Hexyl columns can also be effective by introducing π-π interactions as an additional separation mechanism.[1][3]
-
Optimize the Mobile Phase: Adjusting the mobile phase composition can significantly impact selectivity.
-
Solvent Type: If you are using acetonitrile, consider switching to methanol, or vice versa. The change in solvent can alter the selectivity.
-
Solvent Strength: A gradient elution with water and an organic solvent like acetonitrile or methanol is often effective.[2] Try a shallower gradient (slower increase in organic solvent) to improve separation.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
-
Modify the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which may improve separation.
Q2: I'm observing poor peak shape (tailing or fronting) for my nitrotoluene isomer peaks in HPLC. What could be the cause?
A2: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Silanol groups on silica-based columns can interact with the nitro groups of the analytes, causing peak tailing. Ensure your mobile phase is adequately buffered to suppress these interactions.
-
Mismatched Sample Solvent: If your sample is dissolved in a much stronger solvent than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shapes. Try replacing the guard column or washing the analytical column according to the manufacturer's instructions.
Gas Chromatography (GC) Troubleshooting
Q1: My mononitrotoluene (o-, m-, p-NT) isomers are not fully resolved on my current GC column. What are my options?
A1: The key to separating mononitrotoluene isomers in GC is to use a stationary phase that can differentiate between their small differences in polarity and boiling points.
-
Select an Appropriate Stationary Phase: A mid-polarity column, such as one containing a cyanopropyl phenyl phase (e.g., HP-1701), is often a good choice for separating these isomers. For more challenging separations, a more polar stationary phase might be necessary.
-
Optimize the Temperature Program:
-
Initial Temperature: A lower initial oven temperature can improve the separation of early-eluting isomers.
-
Ramp Rate: A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, which can lead to better resolution.
-
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions to achieve the best efficiency.
-
Check for Co-elution with Matrix Components: If you are analyzing complex samples, matrix components may be co-eluting with your target isomers. A mass spectrometry (MS) detector can help to identify and confirm co-elution by examining the mass spectra across the peak.
Q2: I am seeing broad or tailing peaks for nitrotoluene isomers in my GC analysis. What is the likely cause?
A2: Broad or tailing peaks in GC can be indicative of several issues:
-
Active Sites: The injector liner, column, or detector can have active sites that interact with the polar nitro groups of the analytes. Using a deactivated liner and a high-quality, inert column is crucial.
-
Improper Column Installation: A poorly cut or installed column can cause peak distortion. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
-
Column Contamination: Contamination from previous injections can lead to peak tailing. Try baking out the column at a high temperature (within its specified limits) to remove contaminants.
-
Sample Overload: Injecting too much sample can lead to peak broadening and fronting. Try a smaller injection volume or a higher split ratio.
Frequently Asked Questions (FAQs)
Q: Which chromatographic technique is generally better for separating nitrotoluene isomers, HPLC or GC? A: Both HPLC and GC can be used effectively for the separation of nitrotoluene isomers. The choice often depends on the specific isomers of interest, the sample matrix, and the available instrumentation. HPLC is well-suited for dinitrotoluene isomers, with Diol and Phenyl-Hexyl columns showing good performance.[1][2] GC with a mid-polarity column is often used for the separation of the more volatile mononitrotoluene isomers.
Q: How can I confirm if I have a co-elution problem? A: A shoulder on a peak is a strong indication of co-elution.[4][5] If you are using a detector that provides spectral information, such as a Diode Array Detector (DAD) in HPLC or a Mass Spectrometer (MS) in GC or HPLC, you can assess peak purity.[4][5] For a DAD, check if the UV spectrum is consistent across the entire peak.[4][5] For an MS detector, examine the mass spectra at different points across the peak; if the spectra change, it indicates the presence of more than one compound.[4][5]
Q: What is the first thing I should check if I suddenly start seeing co-elution where I previously had good separation? A: If your validated method suddenly shows co-elution, the first step is to perform basic system checks. This includes verifying that the correct mobile phase/carrier gas is being used, the column temperature is correct, and the flow rate is accurate. Contamination of the system (e.g., injector, guard column) or degradation of the analytical column are also common causes for a loss of resolution.
Data Presentation
Table 1: Comparative Performance of HPLC Columns for Dinitrotoluene Isomer Separation
| Performance Metric | Diol Column | C-18 Column | Phenyl-3 Column |
| Resolution (2,4-DNT & 2,6-DNT) | 2.06 | 0.74 | ~1.0 (with ~2% peak overlap) |
| Limit of Detection (LOD) (2,4-DNT) | 0.78 µg/L | 2.01–3.95 µg/L | 0.62–1.32 µg/L |
| Limit of Detection (LOD) (2,6-DNT) | 1.17 µg/L | 2.01–3.95 µg/L | 0.62–1.32 µg/L |
| Analysis Time | < 13 minutes | Longer than Diol | Longer than Diol |
Data sourced from a comparative study on dinitrotoluene isomers.[2]
Table 2: Retention Times of Mononitrotoluene Isomers on a GC-FID System
| Isomer | Retention Time (minutes) |
| 2-Nitrotoluene | 8.30 |
| 4-Nitrotoluene | 8.63 |
| 3-Nitrotoluene | 8.65 |
These retention times were obtained using an Agilent HP-1701 (14% Cyanopropyl Phenyl) column. Note that 3- and 4-nitrotoluene are closely eluted under these conditions.
Experimental Protocols
Protocol 1: HPLC Separation of Dinitrotoluene Isomers using a Phenyl-Hexyl Column
This protocol is a starting point for the separation of 2,3-DNT from its isomers.[1]
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Phenyl-Hexyl analytical column
2. Reagents and Standards:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards of the dinitrotoluene isomers of interest
3. Sample Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each DNT isomer standard in 10 mL of methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with methanol.
-
Liquid Samples: Filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: Extract with a suitable solvent like acetonitrile or methanol.
4. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is recommended. An example could be starting at 30% B and increasing to 70% B over 15 minutes. This may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Identify DNT isomers by comparing retention times with standards.
-
Quantify by comparing peak areas to a calibration curve.
Protocol 2: GC-FID Separation of Mononitrotoluene Isomers
This protocol is suitable for the quantitative analysis of 2-, 3-, and 4-nitrotoluene.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Agilent HP-1701 (14% Cyanopropyl Phenyl) column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
2. Reagents and Standards:
-
Methanol or other suitable solvent (GC grade)
-
Reference standards of 2-, 3-, and 4-nitrotoluene
3. Sample Preparation:
-
Prepare calibration standards of the mononitrotoluene isomers in a suitable solvent at concentrations ranging from 0.5 to 10 mg/mL.
4. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp: 25 °C/min to 250 °C
-
Hold at 250 °C for 11.8 minutes
-
-
Carrier Gas: Nitrogen at a flow rate of 1 mL/min
-
Injection Volume: 2 µL
-
Split Ratio: 1:50
5. Data Analysis:
-
Identify the isomers based on their retention times.
-
Quantify using a calibration curve generated from the standards.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: A general workflow for developing a separation method.
References
Enhancing the selectivity of toluene nitration to 2-Nitrotoluene
Welcome to the Technical Support Center for Toluene Nitration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to enhancing the selectivity of toluene nitration to 2-nitrotoluene (o-nitrotoluene).
Troubleshooting Guides
This section addresses common issues encountered during the nitration of toluene, offering potential causes and solutions to improve selectivity and yield.
| Problem | Potential Cause | Suggested Solution |
| Low Selectivity: High Yield of p-Nitrotoluene | The methyl group in toluene is an ortho, para-directing activator. Steric hindrance at the ortho position can be less significant than electronic effects, leading to a mixture of isomers.[1][2] | Modify reaction conditions such as temperature and solvent systems.[1] Consider using shape-selective catalysts like zeolites that can favor the formation of the para isomer due to steric constraints within their pores.[1][3] |
| Formation of m-Nitrotoluene | Harsh reaction conditions, such as high temperatures or highly acidic catalysts, can lead to the formation of the undesired meta isomer.[1] | Employ milder reaction conditions, including lower temperatures and less acidic catalysts.[1] The use of N₂O₅ in dichloromethane at temperatures below -40°C has been shown to significantly reduce the formation of m-nitrotoluene to approximately 1-1.2%.[4] |
| Polynitration (Formation of Dinitrotoluene/Trinitrotoluene) | The reaction conditions are too aggressive, or the reaction is allowed to proceed for too long, especially if heated.[5] The activating nature of the methyl group makes the mononitrated product susceptible to further nitration. | Use a stoichiometric amount of the nitrating agent. Maintain a low reaction temperature and carefully monitor the reaction time. A two-stage countercurrent microflow reactor has been shown to effectively prevent over-nitration.[6] |
| Low Overall Yield | Incomplete reaction due to insufficient mixing, low temperature, or deactivation of the catalyst. Water produced during the reaction can dilute the acid catalyst, reducing its effectiveness.[7] | Ensure vigorous stirring to overcome mass transfer limitations. Optimize the reaction temperature; while lower temperatures favor selectivity, they may decrease the reaction rate.[8] Consider using a dehydrating agent or a catalyst system that is less sensitive to water. |
| Difficulty in Product Separation | The boiling points of ortho- and para-nitrotoluene are very close, making separation by distillation challenging. | Utilize column chromatography for purification to isolate the desired this compound isomer.[1] Recrystallization from a suitable solvent like ethanol or methanol can also be employed.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of toluene nitration?
A1: The regioselectivity of toluene nitration is primarily governed by:
-
Electronic Effects: The electron-donating methyl group activates the aromatic ring and directs the incoming nitro group to the ortho and para positions.[1][10]
-
Steric Effects: The size of the nitrating agent and any associated catalyst can influence the ortho/para ratio. Bulky reagents or catalysts may sterically hinder attack at the ortho position, favoring the para isomer.[1]
-
Reaction Temperature: Lower temperatures generally favor kinetic control, which can influence the isomer distribution. For instance, nitration with N₂O₅ in CH₂Cl₂ shows increased selectivity and reduced meta-isomer formation at lower temperatures.[4]
-
Catalyst: The choice of catalyst can significantly impact selectivity. Shape-selective catalysts like zeolites (e.g., ZSM-5) can be used to enhance the yield of the para isomer.[1][3][11]
-
Nitrating Agent: Different nitrating agents can lead to different isomer ratios. For example, N₂O₅ in dichloromethane is reported to be a more selective nitrating mixture compared to traditional mixed acid (HNO₃/H₂SO₄).
Q2: How can I increase the yield of this compound over 4-nitrotoluene?
A2: While the conventional nitration of toluene often yields a higher proportion of the ortho isomer, further enhancing this selectivity can be challenging.[2][12] Statistically, there are two ortho positions available for substitution compared to one para position. The activation energy for the formation of o-nitrotoluene has been found to be lower than that for p-nitrotoluene (25.71 kJ/mol vs. 31.91 kJ/mol), suggesting it is the kinetically favored product.[8][13] Therefore, reaction conditions that favor kinetic control, such as lower temperatures, may slightly favor the ortho isomer. However, achieving very high selectivity for the ortho isomer often requires more advanced synthetic strategies beyond simple nitration.
Q3: What is the role of sulfuric acid in the mixed acid nitration of toluene?
A3: In the traditional mixed acid nitration, sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.[5][7]
Q4: Are there greener alternatives to the conventional mixed acid nitration?
A4: Yes, several research efforts are focused on developing more environmentally benign nitration methods. These include:
-
Solid Acid Catalysts: Using solid acid catalysts like zeolites or sulfated zirconia can reduce the need for large quantities of corrosive liquid acids and simplify catalyst recovery.[11][14]
-
Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) is considered a "clean" nitrating agent as it does not require a strong acid co-catalyst and the reaction can be performed in organic solvents like dichloromethane.[4][15]
-
Ultrasonic-Assisted Nitration: The use of ultrasound can enhance the reaction rate and, in some cases, improve selectivity by promoting better mixing and mass transfer.[16][17][18]
Data Presentation
Isomer Distribution in Toluene Nitration with Various Nitrating Agents
| Nitrating Agent | Solvent | Temperature (°C) | o-Nitrotoluene (%) | m-Nitrotoluene (%) | p-Nitrotoluene (%) | Reference(s) |
| HNO₃/H₂SO₄ (Mixed Acid) | - | 30-40 | 57 | 4 | 39 | [3][19] |
| 100% HNO₃ | - | 25 | - | 4.6 | - | [11] |
| N₂O₅ | CH₂Cl₂ | -20 | 59.4 | 1.6 | 39.0 | [20] |
| N₂O₅ | CH₂Cl₂ | -60 | 62.5 | 1.0 | 36.5 | [20] |
| Anhydrous HNO₃ | Chloroform | 25 | 49.1 | 2.1 | 48.8 | [7] |
| HNO₃/Acetic Anhydride | - | Not Specified | 59 | - | 41 | [19] |
Effect of Zeolite Catalysts on Toluene Nitration
| Catalyst | Nitrating Agent | p/o Ratio | Reference(s) |
| H-Beta Zeolite | HNO₃ | 2.23 | [11] |
| H-ZSM-5 | N₂O₅ in CH₂Cl₂ | 15.7 (94% para) | [11] |
| H₃PO₄/ZSM-5-surf-170 | HNO₃ (vapor phase) | High (97.9% para) | [11] |
Experimental Protocols
Protocol 1: Conventional Mixed Acid Nitration of Toluene
This protocol describes a standard laboratory procedure for the nitration of toluene using a mixture of nitric and sulfuric acids.[5][9]
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether or Cyclohexane
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask, cool 1.0 mL of concentrated nitric acid in an ice-water bath. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Keep the mixture cool.
-
Reaction: To the cooled nitrating mixture, add 1.0 mL of toluene dropwise over a period of 5 minutes, ensuring the temperature remains low.
-
Warming and Stirring: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 5-10 minutes.[5]
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 10 mL of cold water.
-
Extract the product with two portions of 4 mL of diethyl ether.[5]
-
Combine the organic layers and wash sequentially with 10 mL of 10% sodium bicarbonate solution (venting frequently to release CO₂ gas) and 5 mL of water.[5]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution and evaporate the solvent using a rotary evaporator at low temperature to obtain the crude product mixture of nitrotoluenes.
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the isomer ratio.[12]
Protocol 2: Selective Nitration using N₂O₅ in Dichloromethane
This protocol is based on methodologies for achieving higher selectivity by minimizing meta-isomer formation.[20]
Materials:
-
Toluene
-
Dinitrogen Pentoxide (N₂O₅)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve toluene in anhydrous dichloromethane. Cool the solution to the desired temperature (e.g., -40°C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Nitrating Agent: Slowly add a pre-prepared solution of N₂O₅ in dichloromethane to the cooled toluene solution. The molar ratio of toluene to N₂O₅ is typically 1:1.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Upon completion, pour the reaction mixture into a beaker containing distilled water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a final wash with distilled water.
-
-
Drying and Solvent Removal: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
-
Analysis: Determine the isomer distribution of the resulting nitrotoluenes by GC/MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. cerritos.edu [cerritos.edu]
- 6. researchgate.net [researchgate.net]
- 7. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. benchchem.com [benchchem.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. uwosh.edu [uwosh.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 17. CN101475485B - Method for improving p-nitrotoluene yield by using ultrasonic technology - Google Patents [patents.google.com]
- 18. CN101475485A - Method for improving p-nitrotoluene yield by using ultrasonic technology - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Reducing Solvent Consumption in HPLC Analysis of 2-Nitrotoluene
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing solvent consumption in High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Nitrotoluene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide practical solutions for developing greener and more cost-effective analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing solvent consumption in the HPLC analysis of this compound?
A1: The core strategies for minimizing solvent usage can be categorized into three main areas:
-
Instrumental and Column Technology: Transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC) systems is a highly effective approach.[1][2] These systems are designed to work with columns that have smaller internal diameters (e.g., 2.1 mm vs. 4.6 mm) and shorter lengths, packed with sub-2 µm particles.[1][3] This shift significantly cuts down the required mobile phase volume.
-
Method Optimization: Adjusting chromatographic parameters is crucial. This includes reducing the column's internal diameter and length, which can lead to solvent savings of up to 81% and 80% respectively.[4] Optimizing the flow rate and the gradient profile can also lead to shorter run times and, consequently, lower solvent consumption.[5]
-
Solvent Selection and Management: Replacing traditional solvents like acetonitrile and methanol with greener alternatives such as ethanol can reduce the environmental impact of your analysis.[6][7][8] For isocratic methods, solvent recycling systems can be implemented to reuse the mobile phase.[6][9][10]
Q2: Can I switch from a standard HPLC method to a UHPLC method for this compound analysis without full re-validation?
A2: Method transfer from HPLC to UHPLC typically requires re-validation to ensure the method's performance. However, regulatory bodies may have specific guidelines on what constitutes a method modification versus a new method, which dictates the extent of re-validation required. It is essential to consult the relevant pharmacopoeias and regulatory guidelines.[7] Seamless method transfer tools and protocols from instrument manufacturers can facilitate this process.[11]
Q3: What are some "green" solvent alternatives to acetonitrile for the analysis of this compound?
A3: Ethanol is a commonly cited greener alternative to acetonitrile and methanol due to its lower toxicity and production from renewable resources.[6][7][8] Superheated water (water at temperatures between 75°C and 180°C) has also been explored to reduce the percentage of organic solvent in the mobile phase.[6] Another advanced technique is Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the primary mobile phase, drastically reducing the need for organic solvents.[6]
Q4: How does reducing the column's internal diameter impact my analysis and solvent consumption?
A4: Reducing the column's internal diameter (ID) is a direct and effective way to decrease solvent consumption. The flow rate can be scaled down proportionally to the square of the radius of the column, leading to significant solvent savings. For example, switching from a 4.6 mm ID column to a 2.1 mm ID column can reduce solvent consumption by approximately 80% while maintaining similar chromatographic performance.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise when modifying HPLC methods for this compound to reduce solvent consumption.
Issue 1: Increased backpressure after switching to a smaller particle size column (UHPLC).
-
Question: I have transitioned my this compound method from a 5 µm HPLC column to a sub-2 µm UHPLC column to save solvent, but now the system pressure is exceeding the limit. What should I do?
-
Answer:
-
Verify System Compatibility: Ensure your HPLC system is a UHPLC or UPLC system capable of handling the higher backpressures generated by sub-2 µm particle columns. Standard HPLC systems typically have a pressure limit of 400-600 bar, whereas UHPLC systems can operate at 1000 bar or higher.[1]
-
Check for Blockages: A sudden pressure increase could indicate a blockage. Check for blockages in the in-line filter, guard column, or at the column inlet frit.
-
Adjust Flow Rate: Ensure the flow rate has been properly scaled down for the smaller column dimensions. A common mistake is to use the original flow rate with a much smaller particle size column, leading to excessive pressure.
-
Mobile Phase Viscosity: Consider the viscosity of your mobile phase. If you are using a more viscous solvent, a slight increase in column temperature can help reduce the viscosity and, therefore, the backpressure.[6]
-
Issue 2: Loss of resolution between this compound and other nitroaromatic isomers.
-
Question: I have reduced the flow rate and shortened the column to decrease solvent usage, but now this compound is co-eluting with a related impurity. How can I regain the necessary resolution?
-
Answer:
-
Optimize Selectivity: Instead of relying solely on a C18 column, consider a stationary phase with different selectivity, such as a Phenyl-Hexyl column. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like this compound due to π-π interactions.[12]
-
Adjust Mobile Phase Composition: The choice of organic modifier can influence selectivity. For nitroaromatics, methanol in the mobile phase can enhance π-π interactions with a phenyl-based stationary phase, potentially improving the resolution of isomers.[12]
-
Temperature Optimization: Systematically varying the column temperature can alter the selectivity and may improve the resolution between closely eluting peaks.
-
Gradient Optimization: If using a gradient method, adjusting the gradient slope can improve the separation of critical pairs. A shallower gradient can often increase resolution.
-
Issue 3: Peak fronting or tailing with new "green" solvent.
-
Question: I replaced acetonitrile with ethanol in my mobile phase to make my this compound method greener, but now my peaks are showing significant tailing. Why is this happening and how can I fix it?
-
Answer:
-
Check Solvent Miscibility and pH: Ensure that all components of your mobile phase are fully miscible. Also, verify that the pH of the mobile phase is appropriate for this compound and the column chemistry to avoid secondary interactions.
-
Injection Solvent Mismatch: Peak distortion can occur if the sample is dissolved in a solvent much stronger than the mobile phase. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[13]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before starting your analytical run. Inadequate equilibration can lead to peak shape issues and retention time drift.[14]
-
Silanol Interactions: Peak tailing for some compounds can be due to interactions with active silanol groups on the silica surface. Adding a small amount of an acidic modifier like formic acid to the mobile phase can help to suppress these interactions.[15]
-
Data and Protocols
Solvent Consumption Comparison
The following table summarizes the potential solvent savings when transitioning from a standard HPLC method to a UHPLC method.
| Parameter | Standard HPLC | UHPLC | Solvent Savings |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 2.1 x 50 mm, 1.7 µm | - |
| Flow Rate | 1.5 mL/min | 0.4 mL/min | ~73% |
| Run Time | 15 min | 5 min | ~67% |
| Solvent per Run | 22.5 mL | 2.0 mL | ~91% |
This is a representative example; actual savings will vary based on the specific method parameters.
Example Experimental Protocol: Fast UHPLC Method for this compound
This protocol provides a starting point for developing a solvent-efficient UHPLC method for this compound.
-
Instrumentation: UHPLC system with a UV detector.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B in 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 1 µL.
This method provides a rapid analysis of this compound with significantly reduced solvent consumption compared to traditional HPLC methods.
Visualizations
References
- 1. waters.com [waters.com]
- 2. Green Chromatography: Reducing Environmental Impact in Lab Practices | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Tips & Tricks: Getting Greener in HPLC [sigmaaldrich.com]
- 7. HPLC Tips & Tricks: Getting Greener in HPLC | Separation Science [sepscience.com]
- 8. mac-mod.com [mac-mod.com]
- 9. sciensage.info [sciensage.info]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Nitrotoluene Determination
This guide provides an objective comparison of validated analytical methods for the quantitative determination of 2-Nitrotoluene. It is intended for researchers, scientists, and drug development professionals involved in process monitoring, quality control, and environmental analysis where accurate and reliable quantification of this compound is imperative. This document outlines the performance characteristics of common analytical techniques, supported by experimental data, and provides detailed methodologies for key experimental protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound determination depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of the most common analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The data presented is a synthesis of information from various validation studies and established methods.
| Performance Characteristic | Gas Chromatography - Flame Ionization Detector (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 80-110% | 90-110% | 95-105% |
| Precision (RSD %) | < 15% | < 10% | < 5% |
| Limit of Detection (LOD) | 0.019 - 0.022 mg/mL | 0.017 - 0.027 mg/mL | µg/L to ng/L range |
| Limit of Quantitation (LOQ) | 0.058 - 0.066 mg/mL | 0.052 - 0.080 mg/mL | µg/L range |
*Note: LOD and LOQ values for GC-FID and GC-MS are based on data for 3-Nitrotoluene, which is expected to have similar performance to this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the widely used NIOSH 2005 method for GC-FID and a typical HPLC-UV method based on EPA 8330B principles.
Gas Chromatography - Flame Ionization Detection (GC-FID) - Based on NIOSH Method 2005
This method is suitable for the determination of this compound in workplace air.
1. Sample Collection:
-
A known volume of air is drawn through a solid sorbent tube containing silica gel using a personal sampling pump.
-
The recommended sample volume is typically between 1 and 30 liters, with a flow rate of 0.01 to 0.2 L/min.
2. Sample Preparation:
-
The front and back sections of the silica gel tube are transferred to separate vials.
-
1 mL of methanol is added to each vial to desorb the this compound.
-
The vials are agitated, for instance in an ultrasonic bath, for a specified time to ensure complete desorption.
3. Instrumental Analysis:
-
GC Column: A capillary column, such as a 30 m x 0.32 mm ID with a 1 µm film thickness (e.g., Rtx-5 or equivalent), is typically used.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, ramped to 180°C at 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
4. Calibration:
-
A series of calibration standards of this compound in methanol are prepared to cover the expected concentration range of the samples.
-
A calibration curve is generated by plotting the peak area response against the concentration of the standards.
High-Performance Liquid Chromatography - Ultraviolet Detection (HPLC-UV) - Based on EPA Method 8330B
This method is applicable for the determination of this compound in water and soil samples.
1. Sample Preparation (Water Samples):
-
For low concentration samples, a salting-out extraction may be performed. Acetonitrile and sodium chloride are added to the water sample, which is then shaken vigorously. The acetonitrile layer is collected for analysis.
-
For high concentration samples, a direct injection after filtration through a 0.45 µm filter may be sufficient.
2. Sample Preparation (Soil/Sediment Samples):
-
A known weight of the sample is extracted with acetonitrile in an ultrasonic bath.
-
The extract is filtered and may require dilution with water prior to analysis.
3. Instrumental Analysis:
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is used in an isocratic elution mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
UV Detection Wavelength: 254 nm.
-
Injection Volume: 10-100 µL.
4. Calibration:
-
A series of calibration standards of this compound are prepared in the mobile phase.
-
A calibration curve is constructed by plotting the peak area response versus the concentration of the standards.
Mandatory Visualization
The following diagrams illustrate the key workflows in the validation of an analytical method for this compound determination.
Caption: Workflow for the validation of an analytical method for this compound.
A Comparative Guide to the Quantification of 2-Nitrotoluene: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Nitrotoluene is critical for various applications, from environmental monitoring to quality control in chemical synthesis. This guide provides an objective comparison of common analytical methods used for the quantification of this compound, supported by available performance data.
Overview of Quantification Methods
The primary analytical techniques for the quantification of this compound include Gas Chromatography (GC) with various detectors, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and to a lesser extent, colorimetric methods. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, accuracy, and precision.
Quantitative Performance Data
The following table summarizes the available quantitative data for the different analytical methods. It is important to note that direct comparative studies for this compound are limited, and some of the data, particularly for GC-MS, is based on the analysis of its isomer, 4-Nitrotoluene, which is expected to have similar analytical behavior.
| Parameter | GC-FID (NIOSH Method 2005) | HPLC-UV (EPA Method 8330B) | GC-MS/MS |
| Analyte | o-Nitrotoluene | This compound | 4-Nitrotoluene* |
| Working Range | 1.97 to 9.86 mg/m³ (for a 30-L air sample)[1][2] | Not explicitly stated, but the method is for trace analysis. | Not explicitly stated. |
| Limit of Detection (LOD) | Not explicitly stated. | 50 ppb[3] | 0.3 ng/mL[4] |
| Limit of Quantification (LOQ) | Not explicitly stated. | Not explicitly stated. | 0.9 ng/mL[4] |
| Accuracy (Recovery) | Not explicitly stated. | Not explicitly stated. | 96.7% to 103.1%[4] |
| Precision (RSD) | Not explicitly stated. | Not explicitly stated. | 2.1% to 6.4%[4] |
*Data for 4-Nitrotoluene is presented as a proxy for this compound due to a lack of specific data for the latter in the cited study. The analytical performance is expected to be comparable.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) - Based on NIOSH Method 2005
This method is designed for the determination of nitroaromatic compounds in workplace air.
-
Sample Collection: A known volume of air is drawn through a solid sorbent tube containing silica gel to trap the this compound vapors.[1][2]
-
Sample Preparation: The silica gel is transferred to a vial, and the this compound is desorbed with methanol in an ultrasonic bath.[2]
-
GC-FID Analysis:
-
Injection: A 1 µL aliquot of the methanol extract is injected into the GC.
-
Column: A capillary column suitable for separating nitroaromatic compounds is used.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A temperature program is used to separate this compound from other components.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) - Based on EPA Method 8330B
This method is intended for the trace analysis of explosives and propellant residues, including this compound, in water, soil, and sediment.[5][6]
-
Sample Preparation (Water): For low-level samples, a salting-out extraction with acetonitrile is performed.[1] High-level samples can be directly injected after filtration.
-
Sample Preparation (Soil/Sediment): The sample is extracted with acetonitrile in an ultrasonic bath. The extract is then filtered.[6]
-
HPLC-UV Analysis:
-
Injection: A specific volume of the prepared sample is injected into the HPLC system.
-
Column: A reversed-phase C18 or C8 column is typically used.[5]
-
Mobile Phase: A mixture of methanol and water is commonly used.[7]
-
Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm) is used for detection.[5]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area or height in the sample chromatogram to that of a standard. Confirmation on a second, different column is recommended.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity for the quantification of this compound in complex matrices.
-
Sample Preparation: Various extraction techniques can be employed depending on the sample matrix, such as liquid-liquid extraction for water samples or solid-phase extraction for soil and sediment.
-
GC-MS Analysis:
-
Injection: A small volume of the extract is injected into the GC.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is used.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation.
-
Ionization: Electron Impact (EI) ionization is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
-
Quantification: Quantification is typically performed in Selected Ion Monitoring (SIM) mode, where the instrument monitors specific ions characteristic of this compound, enhancing sensitivity and selectivity. The concentration is determined from a calibration curve.
Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: General workflow for the quantification of this compound using chromatographic methods.
Conclusion
The choice of quantification method for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
GC-FID is a robust and cost-effective method suitable for routine analysis, particularly for air samples, as demonstrated by NIOSH Method 2005.[2]
-
HPLC-UV , as outlined in EPA Method 8330B, is a versatile technique for analyzing this compound in various environmental matrices, offering good sensitivity.[5][6]
-
GC-MS provides the highest level of selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification. The validation data for a related isomer suggests that GC-MS/MS can achieve excellent accuracy and precision.[4]
For researchers and professionals requiring high confidence in their results, especially in complex matrices or at low concentrations, GC-MS is the recommended method. However, for routine monitoring where high throughput and lower costs are priorities, GC-FID and HPLC-UV are reliable alternatives. Colorimetric methods, while simple, are generally less specific and quantitative compared to chromatographic techniques.[8][9]
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analytical Method [keikaventures.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 8330B [nemi.gov]
- 7. s4science.at [s4science.at]
- 8. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of GC-FID and GC-MS for the Quantification of 2-Nitrotoluene
For researchers, scientists, and professionals in drug development and chemical analysis, the accurate quantification of compounds like 2-Nitrotoluene is paramount. Gas Chromatography (GC) is a cornerstone technique for this purpose, and the choice of detector—Flame Ionization Detector (FID) or Mass Spectrometer (MS)—significantly impacts the analytical results. This guide provides an objective comparison of GC-FID and GC-MS for this compound analysis, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.
Performance Characteristics: A Head-to-Head Comparison
Both GC-FID and GC-MS offer robust and reliable methods for the analysis of this compound, each with its own set of advantages and limitations. The selection of the detector often depends on the specific requirements of the analysis, such as the need for structural confirmation, the required sensitivity, and the complexity of the sample matrix.
| Parameter | GC-FID | GC-MS |
| Principle | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Specificity | Low. Provides retention time data but no structural information. | High. Provides mass spectra for compound identification and confirmation. |
| Linearity (r²) | Excellent. Typically >0.99 over a wide concentration range (e.g., 0.5-10 mg/ml for mononitrotoluenes).[1][2][3] | Good, but can exhibit non-linearity at higher concentrations.[1][2][3] May require fitting with non-linear curves or using a narrower calibration range. |
| Limit of Detection (LOD) | Comparable to GC-MS for nitrotoluenes.[2][3] | In the range of ng/mL.[4] Can be very low, especially in Selected Ion Monitoring (SIM) mode. |
| Limit of Quantitation (LOQ) | Comparable to GC-MS for nitrotoluenes.[2][3] | In the range of ng/mL.[4] |
| Precision (%RSD) | Typically < 15%.[4] | Typically < 10%.[4] |
| Accuracy (Recovery %) | Generally in the range of 80-110%. | Generally in the range of 90-110%.[4] |
| Robustness | High. Less susceptible to matrix effects compared to MS. | Moderate. Can be affected by complex matrices. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound using both GC-FID and GC-MS.
GC-FID Methodology
This protocol is based on the analysis of mononitrotoluenes.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: Perkin Elmer Elite – 1701 (length 30 m, inner diameter 0.53 mm, film thickness 1 μm).
-
Carrier Gas: Nitrogen at a flow rate of 1 ml/min.
-
Injector:
-
Temperature: 250 °C.
-
Injection Volume: 2 μl.
-
Split Ratio: 1:50.
-
-
Oven Temperature Program:
-
Initial temperature: 70 °C for 1 min.
-
Ramp: 25 °C/min up to 250 °C.
-
Final hold: 11.8 min at 250 °C.
-
Total analysis time: 20 min.
-
-
Detector:
-
Temperature: 250 °C.
-
GC-MS Methodology
This protocol is also adapted from the analysis of mononitrotoluenes.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: Agilent HP-1701 14% Cyanopropyl Phenyl column (length 30 m, inner diameter 0.25 mm, film thickness 0.25 μm).
-
Carrier Gas: Helium at a flow rate of 1 ml/min.
-
Injector:
-
Temperature: 250 °C.
-
Injection Volume: 0.1 μl.
-
Split Ratio: 1:250.
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C for 2 min.
-
First ramp: 5 °C/min up to 70 °C.
-
Second ramp: 25 °C/min up to 250 °C.
-
Final hold: 14.8 min at 250 °C.
-
Total analysis time: 30 min.
-
-
Mass Spectrometer:
-
Mode: Can be operated in both full scan and Selected Ion Monitoring (SIM) mode. For this compound, characteristic ions would be monitored.
-
Ionization: Typically Electron Ionization (EI) at 70 eV.
-
Experimental Workflow
The general workflow for the comparative analysis of this compound using GC-FID and GC-MS is illustrated in the diagram below.
Caption: Workflow for the comparative analysis of this compound.
Conclusion
The choice between GC-FID and GC-MS for the analysis of this compound is contingent on the analytical objectives. GC-FID stands out as a cost-effective, robust, and reliable technique for the routine quantification of this compound, especially when dealing with relatively simple sample matrices and when compound identity is already established. Its wide linear range is a significant advantage for assays covering a broad concentration spectrum.
On the other hand, GC-MS is the superior choice when unambiguous identification and confirmation of this compound are required, particularly in complex matrices where co-eluting peaks may be present. The high specificity of the mass spectrometer, especially in SIM mode, allows for lower detection limits and greater confidence in the analytical results. While it may exhibit a narrower linear range at higher concentrations, this can be managed with appropriate calibration strategies. For research, drug development, and forensic applications where certainty of identification is critical, GC-MS is the recommended technique.
References
- 1. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration - Materiały Wysokoenergetyczne - Tom T. 13 (2021) - BazTech - Yadda [yadda.icm.edu.pl]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
2-Nitrotoluene vs. 4-Nitrotoluene: a comparative toxicity assessment.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative toxicity assessment of 2-nitrotoluene and 4-nitrotoluene, two isomeric aromatic compounds with significant industrial applications and distinct toxicological profiles. This document summarizes key experimental data on their acute, subchronic, genetic, and reproductive toxicity, as well as their carcinogenic potential. Detailed experimental protocols for key assays are provided, and metabolic pathways are visualized to facilitate a deeper understanding of their mechanisms of action.
Executive Summary
This compound and 4-nitrotoluene, while structurally similar, exhibit notable differences in their toxicological effects. In general, this compound appears to be the more toxic of the two isomers, demonstrating a higher acute toxicity, clearer evidence of carcinogenicity in animal studies, and more pronounced effects on the male reproductive system. Both compounds induce methemoglobinemia, a condition of elevated methemoglobin in the blood which reduces its oxygen-carrying capacity. Their toxicity is closely linked to their metabolic activation, which can lead to the formation of reactive intermediates capable of damaging cellular macromolecules, including DNA.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for this compound and 4-nitrotoluene based on experimental studies.
Table 1: Acute Toxicity Data
| Parameter | This compound | 4-Nitrotoluene | Species | Route |
| LD50 | 891 mg/kg[1][2][3][4] | 1330 mg/kg | Rat | Oral |
| 970 mg/kg[2] | 1231 mg/kg | Mouse | Oral | |
| 1750 mg/kg[2] | 1450 mg/kg | Rabbit | Oral | |
| LC50 | 790 mg/m³[5] | > 4167 mg/L (1 h)[6] | Rat | Inhalation |
| LD50 | > 5000 mg/kg[3] | > 16,000 mg/kg[7] | Rat | Dermal |
Table 2: Genotoxicity Profile
| Assay | This compound | 4-Nitrotoluene | Key Findings |
| Ames Test | Negative[6] | Negative[8] | Not mutagenic in Salmonella typhimurium strains. |
| In vitro Sister Chromatid Exchange | Positive[1][9] | Positive[1][9] | Induced sister chromatid exchange in mammalian cells. |
| In vitro Chromosomal Aberrations | Positive[1] | Positive[1][9] | Induced chromosomal aberrations in mammalian cells. |
| In vivo Micronucleus Test | Not specified in results | Negative[1] | 4-Nitrotoluene did not induce micronuclei in mouse bone marrow. |
| In vivo Unscheduled DNA Synthesis (UDS) | Positive in male rats[1][9] | Negative[1] | This compound induced UDS in rat hepatocytes, dependent on intestinal bacteria.[1] |
Table 3: Carcinogenicity Classification
| Agency | This compound | 4-Nitrotoluene |
| IARC | Group 2A: Probably carcinogenic to humans[10] | Group 3: Not classifiable as to its carcinogenicity to humans[11] |
| NTP | Reasonably anticipated to be a human carcinogen | Not classified |
Table 4: Subchronic and Reproductive Toxicity (No Observed Adverse Effect Level - NOAEL)
| Study Type | This compound | 4-Nitrotoluene | Species | Key Effects |
| Reproductive Toxicity | Not specified | 40 mg/kg/day (offspring development)[12] | Rat | 4-NT showed no marked adverse effects on parental reproductive capacity below 160 mg/kg/day, but offspring development was affected at higher doses.[12] 2-NT decreased sperm motility in mice at high doses.[1] |
| Subchronic Oral (13-week) | Not specified | 42 mg/kg/day (LOAEL for systemic toxicity)[13] | Rat | 4-Nitrotoluene caused hematopoiesis and hemosiderin accumulation in the spleen at all tested doses.[13] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations.[2][8][14]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), and plated on a minimal medium lacking the essential amino acid. If the test substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize the amino acid and form visible colonies.
Methodology:
-
Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: Tests are performed with and without an S9 fraction from the livers of rats pre-treated with a metabolic enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Exposure: The test chemical is tested at a range of concentrations. The bacteria, test chemical, and S9 mix (if applicable) are combined and incubated.
-
Plating and Incubation: The mixture is then plated on minimal glucose agar plates. The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo test assesses the genotoxic potential of a chemical by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.[15][16][17][18]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates that the substance has caused chromosomal damage.[15][17]
Methodology:
-
Animals: Typically, young adult mice or rats of both sexes are used.
-
Dosing: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice. A preliminary toxicity test is often conducted to determine the appropriate dose levels.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.[15]
-
Slide Preparation and Staining: Bone marrow cells are flushed from the femurs, and smears are prepared on slides. The slides are stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[15] The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of bone marrow toxicity.
-
Evaluation: A positive response is characterized by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.
NTP Rodent Carcinogenicity Bioassay
The National Toxicology Program (NTP) conducts two-year bioassays in rodents to identify substances with carcinogenic potential.[5][19][20]
Principle: These long-term studies involve exposing rodents to a test substance for the majority of their lifespan and then evaluating the incidence of tumors in various tissues.[5][20]
Methodology:
-
Animals: Typically, F344/N rats and B6C3F1 mice of both sexes are used.[5]
-
Dosing: The test substance is administered in the feed, drinking water, by gavage, or through inhalation for up to two years.[20] Dose levels are determined from prior 14-day and 13-week toxicity studies.
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are monitored regularly.
-
Pathology: At the end of the study, all surviving animals and any that die or are euthanized during the study undergo a complete necropsy. A comprehensive histopathological examination of all major tissues and organs is performed.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to that in the control groups using appropriate statistical methods. The evidence for carcinogenicity is categorized as "clear evidence," "some evidence," "equivocal evidence," or "no evidence."
Mandatory Visualizations
Metabolic Pathways
The metabolism of nitrotoluenes is a critical determinant of their toxicity. The initial steps often involve either oxidation of the methyl group or reduction of the nitro group. The subsequent metabolites can undergo conjugation reactions or be further metabolized to reactive species that can bind to cellular macromolecules.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound.
Discussion of Toxicological Differences
The disparity in the toxicity of this compound and 4-nitrotoluene can be attributed to differences in their metabolism and the reactivity of their metabolites.
Genotoxicity and Carcinogenicity: this compound shows stronger evidence of genotoxicity and carcinogenicity. The in vivo UDS assay was positive for this compound in male rats, indicating DNA damage and repair in the liver, an effect not observed with 4-nitrotoluene.[1] This is consistent with the IARC classification of this compound as "probably carcinogenic to humans" (Group 2A), while 4-nitrotoluene is "not classifiable" (Group 3).[10][11] The carcinogenicity of this compound is believed to be linked to the metabolic activation of its metabolite, o-toluidine, to reactive species that can form DNA adducts.
Reproductive Toxicity: Both isomers have been shown to affect the reproductive system, particularly in male rodents. However, the effects of this compound appear to be more severe, with studies showing decreased sperm motility in mice at high doses.[1] 4-Nitrotoluene has been shown to cause testicular degeneration at high, systemically toxic doses.[8]
Methemoglobinemia: A common toxic effect of both isomers is the induction of methemoglobinemia.[8] This occurs when the ferrous iron in hemoglobin is oxidized to the ferric state, rendering it unable to bind and transport oxygen. This effect is a hallmark of exposure to many aromatic nitro and amino compounds.
Mechanism of Action: The toxicity of nitrotoluenes is largely mediated by their metabolism. Nitroreduction, catalyzed by gut microflora and to a lesser extent by mammalian enzymes, leads to the formation of nitroso and hydroxylamine intermediates. These metabolites can be further activated to electrophilic species that can bind to proteins and DNA, leading to cellular damage and mutations. The position of the nitro group influences the metabolic pathway and the nature of the reactive metabolites formed, which likely accounts for the observed differences in toxicity between the two isomers. For instance, pathways involving NRF2-mediated oxidative stress response and aryl hydrocarbon receptor signaling have been implicated in the toxic effects of nitrotoluene compounds.[21]
Conclusion
References
- 1. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 6. NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 9. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. scispace.com [scispace.com]
- 12. A two-generation reproductive toxicity study of 4-nitrotoluene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. inotiv.com [inotiv.com]
- 18. scantox.com [scantox.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds | PLOS One [journals.plos.org]
A Researcher's Guide to Stationary Phase Selection for Nitrotoluene Isomer Separation
The accurate separation of nitrotoluene isomers (ortho-, meta-, and para-nitrotoluene) is a critical analytical challenge in environmental monitoring, industrial process control, and forensic science. The choice of stationary phase in both high-performance liquid chromatography (HPLC) and gas chromatography (GC) is paramount to achieving the desired resolution and selectivity for these structurally similar compounds. This guide provides an objective comparison of different stationary phases, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal column for their specific application.
Data Presentation: Performance Comparison of Stationary Phases
The following table summarizes the key performance metrics for the separation of nitrotoluene isomers on various HPLC and GC stationary phases. The data highlights significant differences in resolution, selectivity, and retention characteristics.
| Stationary Phase | Technique | Analytes | Resolution (Rs) | Selectivity (α) | Key Observations |
| C18 (Octadecylsilane) | HPLC | o-, p-Nitrotoluene | Baseline separation achievable | - | A versatile reversed-phase column providing good separation.[1] |
| Phenyl-Hexyl | HPLC | Nitrotoluenes & other nitroaromatics | - | Different selectivity compared to C18 | Offers alternative selectivity through π-π interactions, which can be advantageous for complex mixtures.[2] |
| Diol | HPLC | Dinitrotoluene isomers | Superior resolution for 2,4- and 2,6-DNT | - | Highly effective for dinitrotoluene isomers, suggesting potential for nitrotoluene separation.[3] |
| 5% Phenyl-95% Dimethylpolysiloxane | GC | Explosive-related compounds | - | - | A common non-polar phase; performance can degrade with numerous sample injections.[4] |
| Trifluoropropylmethyl siloxane | GC | Explosive-related compounds | Maintained higher sample recovery over time | - | An intermediate polarity phase showing greater stability for nitroaromatic compounds.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and method development.
HPLC Separation on a C18 Column
-
Column: COSMO-SIL 5C18-AR-II (6.0 mm × 250 mm)[1]
-
Mobile Phase: Methanol:Water (70:30, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 278 nm[1]
-
Temperature: Room temperature[1]
HPLC Separation on a Phenyl-Hexyl Column
-
Column: Agilent Phenyl-Hexyl[2]
-
Mobile Phase: Gradient elution with methanol and water, or acetonitrile and water. Methanol enhances π-π interactions, leading to increased retention and altered selectivity.[2]
-
Instrumentation: Agilent 1290 Infinity Quaternary Method Development Solution[2]
GC Analysis of Nitroaromatic Compounds
-
Instrumentation: Agilent 6890 GC with micro-ECDs[4]
-
Columns: 6 m x 0.53 mm columns with different stationary phases (e.g., 5% phenyl siloxane/95% methyl siloxane, trifluoropropylmethyl siloxane)[4]
-
Method Guideline: Based on EPA Method 8095 for quantitative explosives analysis by GC–ECD[4]
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting a suitable stationary phase for nitrotoluene separation, from initial assessment to final method optimization.
References
A Comparative Guide to Inter-laboratory Analysis of 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Nitrotoluene. In the absence of a formal, large-scale inter-laboratory comparison study dedicated solely to this compound, this document synthesizes data from established analytical methods and single-laboratory validation studies. The aim is to offer a valuable resource for laboratories seeking to develop, validate, or compare their own methods for the analysis of this compound.
This compound is a significant chemical intermediate in the synthesis of various organic compounds, including agricultural chemicals, azo dyes, and rubber chemicals.[1] Its presence in environmental samples is a concern, necessitating accurate and reliable analytical methods for monitoring.[2] This guide outlines the performance of common analytical techniques and provides standardized protocols to facilitate reproducibility and comparison across different laboratories.
Data Presentation: Comparison of Analytical Method Performance
The quantification of this compound is predominantly achieved through gas chromatography (GC) and high-performance liquid chromatography (HPLC), each employing various detectors. The selection of a method often depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of common analytical methods applicable to the determination of this compound.
| Analytical Method | Matrix | Detection Limit / Working Range | Key Advantages | Key Limitations | Reference |
| GC-FID (Gas Chromatography-Flame Ionization Detection) | Air | Working Range: 1.97–9.86 mg/m³ for a 30-L air sample | Robust, reliable, and widely available. | Not as selective as mass spectrometry (MS). | [2] |
| Detection Limit: 0.8 µ g/sample | [3] | ||||
| GC-ECD (Gas Chromatography-Electron Capture Detection) | Water, Soil, Waste | Not specified, but highly sensitive for nitroaromatic compounds. | High sensitivity for electrophilic compounds like nitrotoluenes. | Susceptible to matrix interferences. | [3] |
| GC-NPD (Gas Chromatography-Nitrogen-Phosphorus Detection) | Water, Soil, Waste | Not specified. | Selective for nitrogen- and phosphorus-containing compounds. | Less common than FID or MS. | [3] |
| HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection) | Water, Soil, Sediment | Not specified for this compound, but commonly used for nitroaromatics. | Suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to some GC detectors. | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results across different laboratories. Below are generalized protocols for the analysis of this compound by GC and HPLC, based on established methods.
1. Analysis of this compound in Workplace Air by GC-FID (Based on NIOSH Method 2005)
-
Sample Collection: Workplace air is drawn through a solid sorbent tube containing silica gel.[2][5]
-
Sample Preparation: The silica gel is transferred to a vial, and the this compound is desorbed with methanol in an ultrasonic bath.[5]
-
Instrumental Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[2]
-
Column: A capillary column suitable for nitroaromatic compounds.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Optimized for the separation of nitrotoluenes (e.g., injector at 250°C, detector at 300°C, and an oven temperature program from 60°C to 220°C).
-
Injection Volume: 1 µL.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.
2. Analysis of this compound in Water by HPLC-UV (Based on EPA Method 8330B)
-
Sample Preparation: For surface or groundwater, pre-concentration may be necessary. This can be achieved through salting-out extraction with acetonitrile and sodium chloride.[2] For wastewater, direct injection may be possible after filtration.
-
Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.[3][4]
-
Column: A reverse-phase C18 column is commonly used.[4]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is often employed.[4]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[4]
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Quantification: Similar to GC-FID, quantification is performed using a calibration curve generated from this compound standards.
Mandatory Visualization
Caption: General experimental workflow for this compound analysis.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. Analytical Method [keikaventures.com]
Performance Verification of a New Analytical Method for Nitrotoluenes: A Comparative Guide
The development and validation of new analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For compounds like nitrotoluenes, which are important intermediates in many synthetic processes, robust and reliable analytical methods are essential for monitoring and control. This guide provides an objective comparison of a new analytical method's performance against established alternatives for the analysis of nitrotoluenes, supported by typical experimental data and detailed protocols.
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] Key parameters for this validation are established by regulatory bodies like the International Council on Harmonisation (ICH) and include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2]
Key Performance Parameters for Method Validation
-
Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components.[3]
-
Accuracy : The closeness of test results to the true value, often expressed as percent recovery.[1]
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated as Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[4]
-
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[4]
-
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness : The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Comparison of Analytical Method Performance
While a new analytical method, such as one employing advanced techniques like Femtosecond Time-Resolved Mass Spectrometry (FTRMS)[6] or improved Liquid Chromatography[7], offers potential advantages, its performance must be rigorously compared against established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
The following table summarizes typical performance characteristics for these methods in the analysis of nitrotoluene isomers.
| Parameter | New Method (Hypothetical) | GC-MS | HPLC-UV | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.995 | r² ≥ 0.99[4] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% | 90 - 110%[4] |
| Precision (RSD%) | ||||
| - Repeatability | < 1.0% | < 2.0% | < 2.0% | RSD ≤ 15%[4] |
| - Intermediate Precision | < 1.5% | < 3.0% | < 3.0% | RSD ≤ 15%[4] |
| LOD (mg/mL) | ~0.01 | ~0.02[9] | ~0.05 | Method Dependent |
| LOQ (mg/mL) | ~0.03 | ~0.06[9] | ~0.15 | Method Dependent |
| Specificity | High (Isomer-specific) | High (Isomer-specific) | Good (Isomer separation)[10] | No interference at analyte retention time[4] |
Note: Data for the "New Method" is hypothetical for illustrative purposes. Data for GC-MS and HPLC-UV are based on typical performance values reported in the literature.
Gas chromatography methods are highly effective for obtaining quantitative information about various isomers of nitrotoluenes.[11] In contrast, simpler techniques like automated colorimetric methods can be desirable for routine surveillance programs where isomer-specific data is not the primary requirement.[11]
Experimental Protocols
Detailed methodologies are crucial for the verification of a new analytical method. Below are protocols for key validation experiments.
Protocol 1: Linearity Assessment
-
Objective : To determine the ability of the method to elicit results that are directly proportional to the analyte concentration.[4]
-
Procedure :
-
Prepare a stock solution of the nitrotoluene isomer standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Analyze each calibration standard in triplicate.
-
Plot the average response (e.g., peak area) against the concentration of the analyte.
-
-
Acceptance Criteria : The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[4]
Protocol 2: Accuracy (Recovery) Assessment
-
Objective : To determine the closeness of the method's results to the true value.[1]
-
Procedure :
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with the nitrotoluene isomer standard at a minimum of three concentration levels (low, medium, high) across the linear range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and a non-spiked placebo blank.
-
Calculate the percent recovery for each replicate.
-
-
Acceptance Criteria : The mean recovery should typically be within 90-110%.[4]
Protocol 3: Precision Assessment
-
Objective : To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly.[4]
-
Procedure :
-
Repeatability (Intra-assay precision) : Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[4]
-
Intermediate Precision (Inter-assay precision) : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess variability.[4]
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
-
-
Acceptance Criteria : The relative standard deviation (RSD) should typically be ≤ 15%.[4]
Visualizing the Method Lifecycle and Selection Process
Diagrams can effectively illustrate complex workflows and logical relationships, aiding in the understanding of the performance verification process.
Caption: Workflow of the analytical procedure lifecycle, from design to ongoing verification.[12][13]
Caption: Decision tree for selecting an analytical method for nitrotoluene analysis.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. wjarr.com [wjarr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of analytical methods for trace quantities of 2, 4, 6-trinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. waters.com [waters.com]
A Comparative Analysis of the Reactivity of 2-Nitrotoluene and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-nitrotoluene and other key nitroaromatic compounds, including 4-nitrotoluene, nitrobenzene, and 1,3-dinitrobenzene. The information presented is supported by experimental data to assist researchers in selecting appropriate substrates and reaction conditions for their work in organic synthesis and drug development.
Executive Summary
The reactivity of nitroaromatic compounds is fundamentally governed by the electronic effects of the nitro group (-NO₂) and other substituents on the aromatic ring. The strongly electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. In the case of nitrotoluenes, the electron-donating methyl group (-CH₃) opposes the effect of the nitro group, leading to nuanced reactivity. This guide explores these differences through a comparative analysis of key reaction types: electrophilic aromatic substitution, oxidation of the methyl group, and reduction of the nitro group.
Data Presentation: Comparative Reactivity Data
The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the reactivity of this compound and its counterparts.
Table 1: Electrophilic Aromatic Substitution - Relative Rates of Nitration
| Compound | Relative Rate (Benzene = 1) | Isomer Distribution (ortho/meta/para) | Reference |
| Toluene | 25 | 58% / 5% / 37% | |
| Nitrobenzene | 6 x 10⁻⁸ | 6% / 93% / 1% | |
| This compound | Slower than toluene | - | |
| 4-Nitrotoluene | Slower than toluene | - |
Table 2: Oxidation of Methyl Group to Carboxylic Acid
| Compound | Oxidizing Agent | Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| This compound | Air | N-acetoxyphthalimide / Co(OAc)₂ / Mn(OAc)₂ | 51 | - | 130 | |
| 4-Nitrotoluene | Air | N-acetoxyphthalimide / Co(OAc)₂ / Mn(OAc)₂ | 81 | - | 130 | |
| m-Nitrotoluene | Air | N-acetoxyphthalimide / Co(OAc)₂ / Mn(OAc)₂ | 92 | - | 130 | |
| This compound | Oxygen | MnO₂/RuO₄ | 89.1 | 12 | 100 | |
| 4-Nitrotoluene | Vanadium(V) | - | - | - | 40 |
Table 3: Reduction of Nitro Group to Amine
| Compound | Reducing Agent | Catalyst | Solvent | Yield (%) | Reference |
| Nitroaromatics (General) | H₂ | Pd/C | - | High | |
| Nitroaromatics (General) | Fe/HCl | - | Ethanol | - | |
| Nitroaromatics (General) | SnCl₂ | - | - | - | |
| 4-Nitroacetophenone | 10% Pd/C, Hydrazine | - | - | 55.3 | |
| 1,3-Dinitrobenzene | Na₂Sₓ | - | - | - |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Oxidation of this compound to 2-Nitrobenzoic Acid
Objective: To synthesize 2-nitrobenzoic acid via the catalytic oxidation of this compound.
Materials:
-
This compound
-
Methanol
-
Manganese dioxide (MnO₂)
-
Ruthenium tetroxide (RuO₄)
-
Oxygen gas
-
High-pressure reactor (autoclave)
-
Filter paper
-
Rotary evaporator
-
Ether
-
Water
Procedure:
-
To a 1000 mL high-pressure reactor, add 200 mL of methanol, 200 g of this compound, and 1.5 g of MnO₂/RuO₄ catalyst (1:1 mass ratio).
-
Seal the reactor and, while stirring thoroughly, introduce oxygen gas to a pressure of 0.1 MPa.
-
Heat the reactor to maintain a reaction temperature of 100°C for 12 hours.
-
After 12 hours, stop the reaction and allow the reactor to cool to room temperature.
-
Carefully release the pressure and filter the reaction mixture to remove the catalyst.
-
The filtrate is subjected to reduced pressure to remove the methanol solvent.
-
The residue is then subjected to ether-water extraction. The organic phase is separated, washed, and the solvent is recovered by distillation to yield o-nitrobenzoic acid.
-
The final product can be analyzed for purity and yield. A yield of 89.1% and purity of over 96% has been reported for this method.
Reduction of a Nitroaromatic Compound to an Amine (General Procedure using Fe/HCl)
Objective: To reduce a nitroaromatic compound to its corresponding aniline derivative.
Materials:
-
Nitroaromatic compound (e.g., this compound)
-
Iron filings (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Reflux apparatus
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place the nitroaromatic compound and ethanol.
-
Add iron filings to the flask.
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize the excess acid by carefully adding a sodium hydroxide solution until the solution is basic.
-
The resulting mixture is then filtered to remove the iron salts.
-
The filtrate is extracted with an organic solvent.
-
The organic layers are combined, washed with water, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude amine product, which can be further purified by distillation or recrystallization.
Mandatory Visualizations
Logical Workflow for Reactivity Assessment
Caption: A logical workflow for the comparative analysis of nitroaromatic compound reactivity.
General Reaction Pathway: Reduction of a Nitro Group
Caption: A simplified diagram illustrating the stepwise reduction of a nitro group to an amine.
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of 2-Nitrotoluene.
The accurate and precise quantification of this compound, a key intermediate in the synthesis of various organic compounds, including dyes and agricultural chemicals, is crucial for process monitoring, quality control, and environmental assessment. The choice of analytical methodology is a critical decision that impacts the reliability, efficiency, and accuracy of results. This guide provides a comprehensive cross-validation of two of the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of this compound. The information presented is based on established methodologies and performance data to assist researchers in selecting the most suitable technique for their specific needs.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix, and the physical and chemical properties of the analyte. This compound is a volatile compound, making it amenable to analysis by both GC and HPLC.[1][2] The following table summarizes the typical performance characteristics of GC with Flame Ionization Detection (GC-FID) and HPLC with Ultraviolet Detection (HPLC-UV) for the analysis of nitrotoluene isomers.
| Performance Characteristic | Gas Chromatography - Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.99[3] |
| Accuracy (% Recovery) | Typically 95-105% | Typically 95-105%[3] |
| Precision (%RSD) | < 5% | < 5%[3] |
| Limit of Detection (LOD) | 0.019 - 0.022 mg/mL | µg/L range[3] |
| Limit of Quantitation (LOQ) | 0.058 - 0.066 mg/mL | µg/L range[3] |
| Analysis Time | Generally faster for volatile compounds[2] | Can be longer depending on the separation[1] |
| Sample Volatility Requirement | High | Low |
| Thermal Stability Requirement | Required | Not Required |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Based on EPA Method 8330A)
This method is suitable for the analysis of nitroaromatic compounds in various matrices.[4]
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector and a gradient pump.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5] A secondary confirmation column, such as a CN column, is also recommended.[4]
-
Mobile Phase: A mixture of methanol and water is typically employed. For example, a 50:50 (v/v) methanol:water solution can be used.[5]
-
Flow Rate: A typical flow rate is 1.5 mL/min.[5]
-
Detector Wavelength: UV detection is commonly performed at 254 nm.[4]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Samples should be dissolved in an appropriate solvent, such as acetonitrile or the mobile phase, and filtered through a 0.45 µm filter before injection.[5]
Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) (Based on NIOSH Method 2005)
This method is designed for the determination of nitroaromatic compounds in air samples but can be adapted for other sample types.[6][7]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A capillary column suitable for the separation of semi-volatile compounds, such as a DB-1 (60 m x 0.53 mm, 1.0 µm film thickness), is appropriate.[8]
-
Carrier Gas: Hydrogen or Helium at a constant flow.[8]
-
Injector Temperature: Typically set around 250 °C.
-
Detector Temperature: Typically set around 250 °C.[8]
-
Oven Temperature Program: An example program could be an initial temperature of 80°C, ramped to 225°C at 20°C/min.[8]
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples are typically desorbed from a sorbent tube with a suitable solvent like methanol.[6] The resulting solution is then injected into the GC.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when using different techniques to analyze the same sample. The following diagram illustrates the logical workflow for the cross-validation of the GC-FID and HPLC-UV methods for this compound analysis.
Workflow for the cross-validation of HPLC and GC methods.
Logical Framework for Method Selection
The decision to use either HPLC or GC for the analysis of this compound should be based on a logical evaluation of the specific analytical requirements. The following diagram outlines the key considerations in this decision-making process.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. s4science.at [s4science.at]
- 6. Analytical Method [keikaventures.com]
- 7. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Evaluating the efficacy of 2-Nitrotoluene as a synthetic intermediate compared to alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of synthetic intermediates is paramount to the efficiency, safety, and economic viability of a process. 2-Nitrotoluene has long been a staple intermediate, primarily for the production of o-toluidine, a crucial building block for dyes, agrochemicals, and active pharmaceutical ingredients (APIs). However, evolving demands for greener, safer, and more selective synthetic routes necessitate a critical evaluation of this compound against alternative pathways. This guide provides an objective comparison of the traditional synthesis of o-toluidine via this compound with a prominent alternative: the direct amination of toluene.
Performance Comparison: this compound Pathway vs. Direct Amination
The primary application of this compound as an intermediate is its reduction to o-toluidine. Therefore, the efficacy of this pathway is compared with the direct amination of toluene to produce toluidines.
Table 1: Quantitative Comparison of Synthetic Routes to Toluidines
| Parameter | Traditional Route: Toluene Nitration & this compound Reduction | Alternative Route: Direct Amination of Toluene |
| Step 1: Isomer Distribution | Toluene nitration yields a mixture of isomers, typically: • this compound: 55-65% • 4-Nitrotoluene: 30-40% • 3-Nitrotoluene: 2-5%[1][2] | Direct amination of toluene with hydroxylamine over vanadium-based catalysts produces a mixture of toluidine isomers in roughly equal proportions (ortho:meta:para ≈ 1:1:1).[3] |
| Overall Yield of o-Toluidine | The overall yield is dependent on the initial nitration distribution and the efficiency of the subsequent reduction. High-yielding reduction methods can achieve >95% conversion of this compound to o-toluidine. | The total yield of all toluidine isomers can exceed 60%. However, the yield of the desired o-toluidine is approximately one-third of this total yield.[4] |
| Selectivity for o-Toluidine | High selectivity for o-toluidine can be achieved after the separation of the this compound isomer from the initial nitration mixture. | Low selectivity for o-toluidine as it is produced alongside significant quantities of meta and para isomers that require separation. |
| Number of Synthetic Steps | Two main steps: 1. Nitration of toluene. 2. Reduction of this compound. This requires an initial separation of the nitrotoluene isomers. | One primary step: Direct amination of toluene. This is followed by the separation of the resulting toluidine isomers. |
| Key Reagents & Catalysts | Nitrating agents (HNO₃/H₂SO₄), Reducing agents (e.g., H₂, Fe, Sn), Catalysts (e.g., Pd/C, Pt/C). | Aminating agent (Hydroxylamine), Catalyst (e.g., V₂O₅/Al₂O₃, CuO-V₂O₅/Al₂O₃).[4][5] |
| Safety & Environmental Concerns | Involves the use of highly corrosive and strong acids (H₂SO₄, HNO₃). This compound itself is classified as a potential carcinogen and is toxic to aquatic life. The use of heavy metals in some reduction methods can also pose environmental risks. | Avoids the use of strong nitrating acids. Hydroxylamine can be unstable. The toxicity of the vanadium-based catalysts needs to be considered. |
Experimental Protocols
Key Experiment 1: Synthesis of o-Toluidine via Reduction of this compound (Bechamp Reduction)
This protocol is a classic example of a metal-acid reduction of a nitroaromatic compound.
Methodology:
-
Reactor Setup: A round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Initial Charge: The flask is charged with iron powder and a dilute solution of hydrochloric acid in water. The mixture is heated to near reflux with vigorous stirring.
-
Addition of this compound: this compound is added dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for several hours until the disappearance of the this compound is confirmed (e.g., by TLC or GC analysis).
-
Work-up: The reaction mixture is made basic with the addition of a strong base (e.g., NaOH) to precipitate iron hydroxides and liberate the free amine.
-
Isolation: The o-toluidine is then isolated from the reaction mixture by steam distillation. The distillate is collected, and the organic layer containing the o-toluidine is separated.
-
Purification: The crude o-toluidine can be further purified by fractional distillation under reduced pressure.
Key Experiment 2: Direct Amination of Toluene to Toluidines
This protocol provides a general procedure for the direct synthesis of toluidines, bypassing the nitration step.
Methodology:
-
Catalyst Preparation: A supported vanadium catalyst (e.g., V₂O₅ on Al₂O₃) is prepared or obtained commercially.
-
Reactor Setup: A three-necked flask is fitted with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Reaction Mixture: The flask is charged with the vanadium-based catalyst, a solvent (e.g., a mixture of acetic acid and water), hydroxylamine hydrochloride, and toluene.
-
Reaction Conditions: The mixture is heated to the desired reaction temperature (e.g., 95°C) and stirred vigorously for a set period (e.g., 2 hours).[6]
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then neutralized with a base.
-
Extraction and Analysis: The product mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried and analyzed by gas chromatography (GC) to determine the yield and isomer distribution of the toluidines.
-
Separation: The individual toluidine isomers are separated by fractional distillation or chromatography.
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic route, the following diagrams are provided.
Conclusion and Future Outlook
The traditional synthetic route to o-toluidine via the nitration of toluene to this compound, followed by its reduction, remains a highly effective method for producing the target molecule with high purity after isomer separation. The primary advantages are the high yields achievable in the reduction step and the well-established nature of the technology. However, this pathway is not without its drawbacks, most notably the use of hazardous nitrating agents and the inherent safety and environmental concerns associated with this compound.
The direct amination of toluene presents a compelling alternative by circumventing the need for nitration. This one-step approach is atom-economical and avoids the use of strong, corrosive acids. The main challenge for this route to be a viable alternative for the specific synthesis of o-toluidine is the lack of selectivity, as it produces a mixture of all three toluidine isomers in significant quantities. This necessitates an efficient and cost-effective separation process, which can be a significant hurdle on an industrial scale.
For researchers and drug development professionals, the choice between these intermediates and pathways will depend on the specific requirements of their synthesis. If high purity o-toluidine is the primary goal and the infrastructure for handling hazardous materials is in place, the this compound route remains a robust option. However, for those prioritizing greener and safer processes, and where the concurrent production of other toluidine isomers can be tolerated or utilized, direct amination warrants further investigation and development. Future research in this area will likely focus on improving the selectivity of direct amination catalysts to favor the formation of the ortho isomer, which would significantly enhance the efficacy of this alternative pathway.
References
- 1. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]
- 2. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1706807A - A kind of method of synthesizing toluidine by toluene one-step direct amination - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Nitrotoluene: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Nitrotoluene. It is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of this chemical. All procedures must be conducted in strict accordance with local, regional, and national regulations.
This compound is a hazardous chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. It is classified as harmful if swallowed, a suspected carcinogen, may cause genetic defects, and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2] A full-face respirator may be necessary depending on the scale of the operation and ventilation conditions.[3]
-
Ventilation: All handling and disposal activities should be performed in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid Contact: Avoid inhalation of vapors or mists and prevent contact with skin and eyes.[3][4]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[5]
Step-by-Step Disposal and Decontamination Procedures
The primary method for disposing of this compound is through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[1][2]
Procedure for Waste this compound:
-
Containment: Ensure the waste this compound is stored in a suitable, tightly sealed, and properly labeled container.[3] Containers that originally held the product should be used if possible.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[3] Store locked up and away from incompatible materials such as strong bases, amines, and reducing agents.[6]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[4] The recommended disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Procedure for Spills and Contaminated Materials:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[3]
-
Absorption: For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[1][5][7]
-
Collection: Carefully collect the absorbed material and any contaminated solids (e.g., gloves, paper towels) into a suitable, sealable container for hazardous waste.[3][5]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the sealed container of spill debris as hazardous waste, following the same procedure as for waste this compound.
Disposal of Contaminated Packaging: Empty containers and packaging that have been in contact with this compound must be treated as hazardous waste.[1][3] Dispose of them as unused product through a licensed waste disposal service.[4] Do not reuse empty containers.[1]
Regulatory and Safety Data
Quantitative data regarding exposure limits and transport regulations are crucial for safe handling and logistical planning.
| Data Point | Value | Source |
| Workplace Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 5 ppm | [5] |
| NIOSH REL (10-hr TWA) | 2 ppm | [5] |
| ACGIH TLV (8-hr TWA) | 2 ppm | [5] |
| Transport Information | ||
| UN Number | 1664 | [3] |
| Proper Shipping Name | NITROTOLUENES, LIQUID | [3] |
| Transport Hazard Class | 6.1 (Toxic substances) | [3] |
| Packing Group | II | [3] |
Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
